molecular formula C9H19NO B1585556 N,N-Bis(2-methylpropyl)formamide CAS No. 2591-76-6

N,N-Bis(2-methylpropyl)formamide

Cat. No.: B1585556
CAS No.: 2591-76-6
M. Wt: 157.25 g/mol
InChI Key: NTYICSDTCGMBQM-UHFFFAOYSA-N
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Description

N,N-Bis(2-methylpropyl)formamide (CAS 2591-76-6), also known as N,N-Diisobutylformamide, is an organic compound with the molecular formula C9H19NO and a molecular weight of 157.25 g/mol . This compound is characterized by specific physical properties, including a predicted LogP of 1.91 and a density of approximately 0.862 g/cm³ . Its main researched application is in analytical chemistry, where it serves as a test analyte in reverse-phase (RP) High-Performance Liquid Chromatography (HPLC) method development . Studies demonstrate its separation using specific columns, such as the Newcrom R1, with mobile phases containing acetonitrile, water, and phosphoric acid (which can be substituted with formic acid for mass-spectrometry-compatible applications) . This separation capability indicates its relevance in methodologies scalable for pharmacokinetic research and the isolation of impurities in preparative chromatography . From a chemical structure perspective, its properties, including a topological polar surface area of 20.3 Ų , make it a molecule of interest in fundamental research for understanding separation mechanisms. As a formamide derivative, this compound is part of a broader class of molecules studied in various chemical contexts . Safety Note: This product is classified with the hazard statement H302, indicating it is harmful if swallowed . Intended Use: This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-bis(2-methylpropyl)formamide
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InChI

InChI=1S/C9H19NO/c1-8(2)5-10(7-11)6-9(3)4/h7-9H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NTYICSDTCGMBQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30180581
Record name N,N-Bis(2-methylpropyl)formamide
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Molecular Weight

157.25 g/mol
Source PubChem
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CAS No.

2591-76-6
Record name N,N-Bis(2-methylpropyl)formamide
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Record name N,N-Bis(2-methylpropyl)formamide
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Record name N,N-Bis(2-methylpropyl)formamide
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Record name N,N-bis(2-methylpropyl)formamide
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Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of N,N-Bis(2-methylpropyl)formamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Bis(2-methylpropyl)formamide, also known as N,N-diisobutylformamide, is a tertiary amide with the chemical formula C₉H₁₉NO.[1] Its molecular structure, featuring two isobutyl groups attached to the formyl nitrogen, imparts a unique combination of properties that make it a valuable compound in various chemical applications. This technical guide provides a comprehensive overview of the core physical properties of this compound, offering insights into its behavior and utility, particularly as a solvent in organic synthesis and pharmaceutical development.[2] Understanding these properties is crucial for its effective use, from reaction design and optimization to purification and formulation.

Core Physical Properties of this compound

The physical characteristics of a compound are dictated by its molecular structure. The branched isobutyl groups and the polar amide functionality of this compound give rise to its distinct physical state, boiling point, density, and solubility profile.

PropertyValueSource(s)
Molecular Weight 157.25 g/mol
Appearance Colorless to pale yellow liquid[1]
Boiling Point 245.5 °C at 760 mmHg[3]
Density 0.862 g/cm³[3]
Flash Point 91.9 °C[3]
Refractive Index n20/D 1.442[3]
CAS Number 2591-76-6[1]

Experimental Determination of Physical Properties

The accurate determination of physical properties is paramount for the reliable application of any chemical compound. This section outlines the standard experimental methodologies for measuring the key physical parameters of this compound.

Boiling Point Determination

The boiling point is a critical indicator of a liquid's volatility. For this compound, a standard distillation method is employed for accurate measurement.

Protocol:

  • Apparatus Setup: A simple distillation apparatus is assembled, consisting of a round-bottom flask, a condenser, a thermometer, and a receiving flask.

  • Sample Preparation: A sample of this compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

  • Heating: The flask is gently heated. The temperature is monitored closely.

  • Data Collection: The temperature at which the liquid actively boils and a steady stream of distillate is collected is recorded as the boiling point. It is crucial to ensure the thermometer bulb is positioned correctly in the vapor phase to obtain an accurate reading.

Causality: The choice of a simple distillation setup is justified by the need to determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. The use of boiling chips prevents bumping and ensures a controlled boiling process, leading to a more precise measurement.

Density Measurement

Density, the mass per unit volume, is a fundamental physical property. The density of liquid this compound can be accurately determined using a pycnometer or a graduated cylinder and a balance.

Protocol:

  • Mass of Empty Container: The mass of a clean, dry graduated cylinder is accurately measured using an analytical balance.

  • Volume of Liquid: A known volume of this compound is carefully transferred into the graduated cylinder. The volume is read at the bottom of the meniscus.

  • Mass of Container with Liquid: The mass of the graduated cylinder containing the liquid is measured.

  • Calculation: The mass of the liquid is determined by subtracting the mass of the empty cylinder. The density is then calculated by dividing the mass of the liquid by its volume.

Causality: This gravimetric method is a straightforward and reliable way to determine density. The use of an analytical balance ensures high precision in mass measurement, which is critical for an accurate density value. Repeating the measurement and averaging the results can further enhance accuracy.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isobutyl groups and the formyl proton. The isobutyl protons would appear as a doublet for the six methyl protons, a multiplet for the two methine protons, and a doublet for the four methylene protons. The formyl proton would appear as a singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon, the methine carbons, the methylene carbons, and the methyl carbons of the isobutyl groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit a strong absorption band around 1670-1680 cm⁻¹, characteristic of the C=O stretching vibration of the tertiary amide group. Other significant peaks would include C-H stretching vibrations around 2800-3000 cm⁻¹ and C-N stretching vibrations.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak (M+) corresponding to its molecular weight.[5] Common fragmentation patterns for amides would also be observed.

Synthesis and Applications

Synthesis

A common method for the synthesis of N,N-disubstituted formamides involves the reaction of a secondary amine with formic acid or a formic acid derivative. For this compound, this would involve the reaction of diisobutylamine with formic acid, typically with heating to drive the dehydration and formation of the amide bond.[6]

G Diisobutylamine Diisobutylamine Reaction Heat Diisobutylamine->Reaction FormicAcid Formic Acid FormicAcid->Reaction Product This compound Water Water Reaction->Product Reaction->Water

Caption: Synthesis of this compound.

Applications

This compound's properties as a moderately polar aprotic solvent make it highly useful in various chemical processes.[1]

  • Solvent in Organic Synthesis: It is particularly effective in dissolving a wide range of organic compounds, facilitating reactions in the synthesis of pharmaceuticals and other fine chemicals.[2] Its relatively high boiling point makes it suitable for reactions requiring elevated temperatures.

  • Industrial Applications: It finds use in the formulation of coatings and adhesives, where it contributes to achieving the desired viscosity and performance characteristics.[2]

Conclusion

This technical guide has provided a detailed overview of the key physical properties of this compound. A thorough understanding of its molecular weight, physical state, boiling point, density, and spectroscopic characteristics is essential for its safe and effective application in research and industrial settings. The experimental protocols outlined herein provide a framework for the accurate determination of these properties, ensuring data integrity and reproducibility. As a versatile solvent with a unique combination of properties, this compound will continue to be a valuable tool for chemists and material scientists.

References

  • N,N-Diisobutylformamide. MySkinRecipes. [Link]

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  • Formamide, N,N-dibutyl-. NIST WebBook. [Link]

  • Melting point determination. University of Calgary. [Link]

  • Formamide, N,N-dibutyl-. NIST WebBook. [Link]

  • N,N-Dibutylformamide. PubChem. [Link]

  • N,N-dibutylformamide - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • N,N-DIETHYLFORMAMIDE. Ataman Kimya. [Link]

  • Formamide, N,N-dibutyl-. NIST WebBook. [Link]

  • N,N-Diisobutylformamide. ChemSrc. [Link]

  • 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental). HMDB. [Link]

  • Melting Point Determination. Stanford Research Systems. [Link]

  • Formamide, N-butyl-. NIST WebBook. [Link]

  • COMMON SOLVENT PROPERTIES. University of Wisconsin-Madison. [Link]

  • N-Butylformamide. PubChem. [Link]

  • N,N-diethylformamide. Solubility of Things. [Link]

  • Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. National Center for Biotechnology Information. [Link]

  • Modeling of structure and calculation of vibrational IR spectra for N,N-dimethylformamide dimers by Density Functional Theory. ResearchGate. [Link]

  • Synthesis of N-vinylformamide.
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N,N-Bis(2-methylpropyl)formamide chemical structure and CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N,N-Bis(2-methylpropyl)formamide

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on this compound. It delves into the core chemical identity, physicochemical properties, synthesis, applications, and safety protocols associated with this versatile amide.

Core Chemical Identity and Structure

This compound, also widely known by its synonym N,N-Diisobutylformamide, is an organic compound featuring a formamide core with two isobutyl groups attached to the nitrogen atom.[1] This substitution pattern dictates its physical properties and reactivity profile.

The canonical structure is represented by the SMILES notation CC(C)CN(CC(C)C)C=O.[2]

Caption: 2D Chemical Structure of this compound.

Table 1: Chemical Identifiers

Identifier Value Source
Preferred IUPAC Name This compound [2]
Synonyms N,N-Diisobutylformamide [3][4]
CAS Number 2591-76-6 [2][3][5]
Molecular Formula C9H19NO [2][4][5]
Molecular Weight 157.25 g/mol [4][5][6]

| InChIKey | NTYICSDTCGMBQM-UHFFFAOYSA-N |[2] |

Physicochemical Properties and Rationale

The compound is a colorless to pale yellow liquid with a characteristic odor.[1] Its molecular structure, combining a polar amide group with nonpolar isobutyl chains, results in moderate polarity. This balance makes it an effective solvent for a diverse range of organic compounds.[1] Compared to simpler amides, its higher molecular weight and branched alkyl groups contribute to a relatively high boiling point and low volatility.[1]

Table 2: Physicochemical Data

Property Value Source
Boiling Point 226-228 °C [7]
Density ~0.862 g/cm³ [4][8]
Flash Point 90 °C [7]
Topological Polar Surface Area 20.3 Ų [4][6]

| Solubility | Insoluble in water |[9] |

An important characteristic for practical laboratory use is its good thermal stability and being less hygroscopic than many other common amides, which is advantageous for reactions sensitive to moisture.[1]

Synthesis Pathway

The industrial synthesis of N,N-disubstituted formamides is typically achieved through the formylation of a secondary amine. For this compound, the key precursors are diisobutylamine and a formylating agent, such as formic acid or carbon monoxide.

A common laboratory and industrial method involves the reaction of diisobutylamine with formic acid.[10] This reaction proceeds by heating the reactants, often in a high-pressure reactor, to drive off the water formed as a byproduct and shift the equilibrium towards the product.[10]

G sub_amine Diisobutylamine (Secondary Amine) reactor Reaction Vessel (Heat, Pressure) sub_amine->reactor sub_formyl Formic Acid (Formylating Agent) sub_formyl->reactor separation Separation (e.g., Distillation) reactor->separation Reaction Mixture product This compound (Crude Product) final_product Purified Product product->final_product Purification byproduct Water (Byproduct) separation->product separation->byproduct

Caption: General synthesis workflow for this compound.

Applications in Research and Drug Development

The unique solvent properties of this compound make it a valuable tool in several scientific domains.

  • Solvent in Organic Synthesis: Its moderate polarity and high boiling point are ideal for facilitating chemical reactions that require elevated temperatures. It can effectively dissolve a wide array of organic reactants and intermediates.[1][11]

  • Pharmaceutical and Specialty Chemicals: It serves as a reaction medium or processing aid in the synthesis of pharmaceuticals and other specialty chemicals.[11]

  • Analytical Chemistry: It is employed as a test analyte in the development of reverse-phase High-Performance Liquid Chromatography (HPLC) methods.[4] Its well-defined chromatographic behavior allows for the validation and optimization of separation protocols, which is critical for pharmacokinetic studies and the isolation of impurities in preparative chromatography.[4]

Exemplar Experimental Protocol: HPLC Method Development

This protocol outlines the use of this compound as a test analyte for validating an RP-HPLC method, a common task in drug discovery and quality control labs.[4]

Objective: To establish and validate a separation method for a moderately polar compound using this compound as a representative analyte.

Materials:

  • HPLC system with UV detector

  • Newcrom R1 column (or equivalent C18 column)

  • This compound standard

  • Acetonitrile (HPLC grade)

  • Deionized water (18 MΩ·cm)

  • Formic acid or Phosphoric acid

Step-by-Step Methodology:

  • Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile. Create a working standard of 100 µg/mL by diluting the stock solution with the mobile phase.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and Water. A typical starting gradient might be 70% Acetonitrile / 30% Water with 0.1% formic acid (for mass-spectrometry compatibility) or phosphoric acid.[4]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 210 nm (amides have a weak chromophore, requiring low UV wavelengths)

  • Analysis: Inject the working standard into the HPLC system and record the chromatogram.

  • Optimization: Adjust the mobile phase composition (ratio of acetonitrile to water) to achieve a suitable retention time (typically between 3-10 minutes) and good peak shape. The organic modifier (acetonitrile) concentration is the most critical parameter for controlling retention in reversed-phase chromatography.

  • Validation: Once optimized, the method's performance can be validated for parameters such as linearity, precision, and accuracy, using the analyte's response.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety.

  • Hazard Classification: The compound is classified as harmful if swallowed (H302).[4] Like many organic solvents, it may cause skin and respiratory irritation upon prolonged exposure.[1]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from oxidizing agents.[9]

  • Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not empty into drains.

Conclusion

This compound is a specialized amide with a valuable combination of properties. Its role as a high-boiling point, moderately polar solvent and its utility as a standard in analytical method development make it a significant compound for professionals in chemical synthesis and pharmaceutical sciences. Understanding its chemical identity, properties, and safe handling procedures is crucial for its effective and responsible application in a research and development setting.

References

  • Matrix Fine Chemicals. This compound | CAS 2591-76-6. [Link]

  • Chemical-Suppliers.com. Formamide, n,n-bis(2-methylpropyl)- | CAS 2591-76-6. [Link]

  • MySkinRecipes. N,N-Diisobutylformamide. [Link]

  • Chem-Contract. This compound. [Link]

  • PubChem. This compound | C9H19NO | CID 75770. [Link]

  • Chemsrc. N,N-Diisobutylformamide | CAS#:2591-76-6. [Link]

  • ResearchGate. A New Synthetic Method for the Preparation of N,N-Dimethylformamide DI-Tert-Butyl Acetal. [Link]

  • Biosolve Shop. Safety data sheet. [Link]

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A Comprehensive Technical Guide to the Synthesis of N,N-Bis(2-methylpropyl)formamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the primary synthetic pathways for N,N-Bis(2-methylpropyl)formamide (also known as N,N-diisobutylformamide), a valuable amide in organic synthesis and various industrial applications.[1][2][3] This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the chemical principles, experimental protocols, and comparative analysis of the most effective synthesis methodologies. Key topics covered include direct formylation with formic acid, catalyzed formylation reactions, and an overview of related synthetic strategies. The guide emphasizes the causality behind experimental choices, ensuring a robust and reproducible understanding of the synthesis of this important compound.

Introduction to this compound

This compound is a tertiary amide with the chemical formula C9H19NO.[4][5] It is a colorless to pale yellow liquid characterized by its moderate polarity, making it a useful solvent in a variety of chemical reactions.[2] Its molecular structure, featuring two isobutyl groups attached to the nitrogen atom of a formamide moiety, contributes to its relatively high boiling point and thermal stability.[2][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 2591-76-6[4][5]
Molecular Formula C9H19NO[4][5]
Molecular Weight 157.25 g/mol [4][5]
Boiling Point 226-228 °C[4]
Density ~0.862 g/cm³[1]
Appearance Colorless to pale yellow liquid[2]

The primary precursor for the synthesis of this compound is diisobutylamine, a secondary amine with the formula ((CH₃)₂CHCH₂)₂NH.[6][7] The core of the synthesis lies in the formylation of this secondary amine, a process that involves the introduction of a formyl group (-CHO) onto the nitrogen atom.

Core Synthesis Pathways

The synthesis of this compound is predominantly achieved through the formylation of diisobutylamine. Several methodologies have been developed, ranging from classical direct approaches to modern catalytic systems. This section will delve into the most established and efficient pathways.

Pathway 1: Direct Formylation with Formic Acid

The most direct and classical method for the synthesis of N,N-disubstituted formamides is the reaction of the corresponding secondary amine with formic acid.[8][9] This reaction is a condensation process where the amine attacks the carbonyl carbon of formic acid, followed by the elimination of a water molecule to form the amide bond.[10]

Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of diisobutylamine attacks the electrophilic carbonyl carbon of formic acid. This results in the formation of a tetrahedral intermediate, which then collapses to eliminate a molecule of water, yielding the stable this compound. To drive the reaction to completion, the water produced is typically removed azeotropically.[9]

G Diisobutylamine Diisobutylamine TetrahedralIntermediate Tetrahedral Intermediate Diisobutylamine->TetrahedralIntermediate Nucleophilic Attack FormicAcid Formic Acid FormicAcid->TetrahedralIntermediate Product This compound TetrahedralIntermediate->Product Dehydration Water Water TetrahedralIntermediate->Water

Caption: Mechanism of Direct Formylation.

Experimental Protocol:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add diisobutylamine (1.0 eq) and toluene.

  • Add formic acid (1.2-2.0 eq) to the flask.[9]

  • Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by TLC until the starting amine is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure. The crude product can often be used without further purification, or it can be purified by vacuum distillation.[9]

Pathway 2: Catalytic N-Formylation

To enhance reaction rates, improve yields, and operate under milder conditions, various catalytic systems have been developed for the N-formylation of amines.

Molecular iodine has been demonstrated as a simple, cost-effective, and environmentally friendly catalyst for the N-formylation of amines with formic acid under solvent-free conditions.[11] The proposed mechanism suggests that the in-situ generated hydroiodic acid (HI) protonates the formic acid, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine.[11]

Experimental Protocol:

  • In a reaction vessel, combine diisobutylamine (1.0 eq) and formic acid (2.0 eq).

  • Add a catalytic amount of molecular iodine (e.g., 5 mol%).[11]

  • Stir the mixture at a moderately elevated temperature (e.g., 70 °C) until the reaction is complete as monitored by TLC.[11]

  • Upon completion, the reaction mixture can be worked up by dilution with an organic solvent and washing with a sodium thiosulfate solution to remove the iodine, followed by drying and solvent evaporation.

A greener approach to formamide synthesis involves the use of carbon dioxide as a C1 source and hydrogen gas as a reductant. This transformation can be catalyzed by in-situ prepared complexes of abundant metals like iron (Fe) and nickel (Ni) with phosphine ligands.[12][13] This method offers a sustainable alternative to traditional formylating agents.

G Diisobutylamine Diisobutylamine Formamide This compound Diisobutylamine->Formamide CO2 CO₂ CO2->Formamide H2 H₂ H2->Formamide Catalyst Abundant-Metal Catalyst (e.g., Ni(II)/dmpe) Catalyst->Formamide Catalyzes

Caption: Catalytic Formylation with CO₂ and H₂.

Experimental Protocol (General):

  • The catalyst is typically prepared in-situ by combining a metal salt (e.g., Ni(OAc)₂) and a phosphine ligand (e.g., dmpe) in a suitable solvent like DMSO in a high-pressure reactor.[12]

  • Diisobutylamine is added to the reactor.

  • The reactor is pressurized with carbon dioxide and then with hydrogen to the desired total pressure (e.g., 100 bar).[12][13]

  • The reaction mixture is heated to the optimal temperature (e.g., 100–135 °C) and stirred for the required reaction time.[12][13]

  • After cooling and depressurization, the product is isolated and purified.

Another innovative catalytic approach is the oxidative N-formylation of secondary amines using methanol as both the formyl source and the solvent. This reaction can be efficiently catalyzed by reusable bimetallic nanoparticles, such as AuPd–Fe₃O₄, at room temperature with oxygen as the oxidant.[14][15] The reaction proceeds through the oxidation of methanol to a hemiaminal intermediate, which is then further oxidized to the formamide.[14][15]

Table 2: Comparison of Synthesis Pathways

PathwayFormylating AgentCatalystConditionsAdvantagesDisadvantages
Direct Formylation Formic AcidNone (or acid)Reflux with water removalSimple, cost-effectiveHigh temperatures, requires water removal
Iodine-Catalyzed Formic AcidMolecular Iodine70 °C, solvent-freeMild conditions, high efficiencyRequires catalyst removal
CO₂/H₂ Formylation CO₂, H₂Abundant-Metal ComplexesHigh pressure and temperatureSustainable C1 sourceRequires specialized equipment (autoclave)
Oxidative Formylation MethanolAuPd–Fe₃O₄ NanoparticlesRoom temperature, O₂Mild conditions, green solventRequires synthesis of specialized catalyst

Related Synthetic Strategies

While direct formylation is the primary route to this compound, it is insightful to consider related reactions in synthetic organic chemistry that utilize similar principles.

The Leuckart-Wallach Reaction

The Leuckart-Wallach reaction is a method for the reductive amination of aldehydes and ketones, using formic acid or its derivatives as the reducing agent.[16][17] While this reaction is primarily used to synthesize amines from carbonyl compounds, the underlying mechanism of hydride transfer from formic acid is relevant to formamide synthesis.[16] In some cases, N-formylated byproducts can be observed.[17]

The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a method for the methylation of primary or secondary amines using excess formic acid and formaldehyde.[18][19][20] This reaction proceeds via the formation of an iminium ion, which is then reduced by formic acid.[18] Although the end product is a methylated amine rather than a formamide, it showcases the utility of formic acid as a hydride donor in amine transformations.

Conclusion

The synthesis of this compound is a well-established process with several viable pathways. The choice of method depends on the desired scale, available equipment, and considerations for green chemistry. Direct formylation with formic acid remains a robust and straightforward method for laboratory-scale synthesis. For larger-scale or more environmentally conscious processes, catalytic methods utilizing iodine, CO₂/H₂, or methanol offer significant advantages in terms of milder reaction conditions and sustainability. A thorough understanding of the mechanisms and experimental parameters detailed in this guide will enable researchers and professionals to select and optimize the most suitable synthetic route for their specific needs.

References

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  • Catalytic Formylation of Primary and Secondary Amines with CO2 and H2 Using Abundant-Metal Catalysts. ACS Publications. Available from: [Link]

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Spectroscopic Data for N,N-Bis(2-methylpropyl)formamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic data for N,N-Bis(2-methylpropyl)formamide, also known as N,N-diisobutylformamide. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural characterization of this molecule. The information herein is synthesized from available spectral data and predictive methodologies, offering field-proven insights into its spectroscopic properties.

Introduction

This compound (C₉H₁₉NO, Molar Mass: 157.25 g/mol ) is a formamide derivative with two isobutyl groups attached to the nitrogen atom.[1][2] Accurate structural elucidation and purity assessment are critical in research and development, making a thorough understanding of its spectroscopic signature essential. This guide will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, explaining the causality behind the spectral features.

Molecular Structure and Isomerism

The structure of this compound presents an interesting case for NMR spectroscopy due to the restricted rotation around the amide C-N bond. This phenomenon, known as amide bond rotation, can lead to the observation of two distinct sets of signals for the isobutyl groups, as they can be in different chemical environments relative to the formyl proton.

M [C₉H₁₉NO]⁺˙ m/z = 157 F114 [C₆H₁₂NO]⁺ m/z = 114 M->F114 - C₃H₇ F100 [C₅H₁₀NO]⁺ m/z = 100 M->F100 - C₄H₉ F57 [C₄H₉]⁺ m/z = 57 M->F57 - C₅H₁₀NO

Caption: Predicted fragmentation pathway for this compound.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The liquid sample can be introduced via direct injection or through a gas chromatograph (GC-MS).

  • Instrument: A mass spectrometer with an electron ionization (EI) source.

  • Parameters:

    • Ionization Energy: 70 eV.

    • Source Temperature: 200-250 °C.

    • Mass Range: m/z 40-200.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. The fragmentation pattern is then rationalized based on the known stability of carbocations and radical species.

Conclusion

The spectroscopic data presented in this guide provides a foundational understanding of the structural characteristics of this compound. While experimental data for this specific compound is not widely available in public databases, the predicted spectra and interpretations based on established chemical principles and comparisons with related structures offer a robust framework for its identification and characterization. Researchers are encouraged to use this guide as a reference and to perform their own analyses for confirmation.

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An In-depth Technical Guide to N,N-Bis(2-methylpropyl)formamide: Synthesis, Characterization, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Role of N,N-Bis(2-methylpropyl)formamide

This compound, systematically named N,N-diisobutylformamide, is a tertiary amide with significant potential in the realms of chemical synthesis and pharmaceutical sciences. Its molecular structure, featuring a formyl group attached to a nitrogen atom bearing two isobutyl substituents, imparts a unique combination of properties, including moderate polarity and a high boiling point. These characteristics make it a versatile aprotic solvent and a valuable intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1] This guide provides a comprehensive overview of its synthesis, detailed chemical characterization, and explores its current and potential applications within the field of drug development.

Core Molecular and Physical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is essential for its effective application in a laboratory or industrial setting.

PropertyValueSource
IUPAC Name This compoundPubChem[2]
Synonyms N,N-DiisobutylformamideChemicalBook[3]
CAS Number 2591-76-6PubChem[2]
Molecular Formula C₉H₁₉NOPubChem[2]
Molecular Weight 157.25 g/mol PubChem[2]
Appearance Colorless to pale yellow liquidCymitQuimica[4]
Boiling Point 120 °C at 15 mmHgSigma-Aldrich[5]
Density 0.864 g/mL at 25 °CSigma-Aldrich[5]
Solubility Insoluble in water, soluble in organic solventsThermo Scientific Chemicals[6]

Synthesis of this compound: A Step-by-Step Protocol

The most common and direct method for the synthesis of N,N-disubstituted formamides is the N-formylation of a secondary amine with formic acid.[7] This reaction is a condensation process where a molecule of water is eliminated. The following protocol is a representative procedure for the synthesis of the related compound, N,N-dibutylformamide, and can be adapted for the synthesis of this compound using diisobutylamine as the starting material.

Experimental Protocol: N-Formylation of Diisobutylamine

Materials:

  • Diisobutylamine (1.0 equivalent)

  • Formic acid (85% aqueous solution, 1.2 equivalents)

  • Toluene

  • Dean-Stark apparatus

  • Standard glassware for reflux and distillation

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine diisobutylamine and toluene.

  • Add formic acid (1.2 equivalents) to the stirred solution.

  • Heat the reaction mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amine is consumed (typically 4-9 hours).[7]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • The resulting crude this compound is often of sufficient purity for many applications. If further purification is required, it can be achieved by vacuum distillation.[8]

Causality Behind Experimental Choices:

  • Azeotropic Removal of Water: The use of a Dean-Stark trap is crucial as the formylation of amines is a reversible reaction. By continuously removing water, the equilibrium is shifted towards the product, driving the reaction to completion and resulting in a higher yield.[7]

  • Solvent Choice: Toluene is an effective solvent for this reaction as it forms an azeotrope with water, facilitating its removal, and has a boiling point suitable for the reaction temperature.[7]

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_purification Workup & Purification Diisobutylamine Diisobutylamine ReactionVessel Reaction Vessel (Toluene, Reflux) Diisobutylamine->ReactionVessel FormicAcid Formic Acid FormicAcid->ReactionVessel DeanStark Dean-Stark Trap (Water Removal) ReactionVessel->DeanStark Azeotropic Distillation Evaporation Rotary Evaporation (Solvent Removal) ReactionVessel->Evaporation Distillation Vacuum Distillation (Optional) Evaporation->Distillation Product This compound Evaporation->Product Sufficiently Pure Distillation->Product

Caption: Workflow for the synthesis of this compound.

Structural Elucidation and Spectroscopic Characterization

The definitive identification and purity assessment of this compound rely on a combination of spectroscopic techniques. The following data, primarily based on the closely related N,N-dibutylformamide, provides a reference for the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the formyl proton and the protons of the isobutyl groups. The formyl proton (CHO) typically appears as a singlet downfield. The protons on the isobutyl groups will exhibit splitting patterns corresponding to their neighboring protons.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the formyl group and the carbons of the isobutyl chains. The carbonyl carbon is typically observed in the downfield region of the spectrum.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the amide functional group, typically observed in the range of 1650-1680 cm⁻¹. Other significant peaks include C-H stretching vibrations from the isobutyl groups.[9][10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M+) would be observed at m/z 157. Common fragmentation patterns for amides involve cleavage of the C-N bond and the bonds adjacent to the nitrogen atom.[11][12]

Summary of Spectroscopic Data (Reference: N,N-Dibutylformamide)

TechniqueKey Peaks/SignalsInterpretationSource
¹H NMR ~8.0 ppm (s, 1H)Formyl proton (CHO)PubChem[4]
~3.2 ppm (m, 4H)Methylene protons adjacent to N (-NCH₂)PubChem[4]
~1.5 ppm (m, 4H)Methylene protons (-CH₂CH₂CH₃)PubChem[4]
~0.9 ppm (t, 6H)Methyl protons (-CH₃)PubChem[4]
¹³C NMR ~162 ppmCarbonyl carbon (C=O)SpectraBase[2]
~45, 40 ppmMethylene carbons adjacent to N (-NCH₂)SpectraBase[2]
~30, 20 ppmMethylene carbons (-CH₂CH₂CH₃)SpectraBase[2]
~13 ppmMethyl carbon (-CH₃)SpectraBase[2]
IR (cm⁻¹) ~1670 cm⁻¹C=O stretching (amide)NIST WebBook[8]
~2870-2960 cm⁻¹C-H stretching (alkane)NIST WebBook[8]
Mass Spec (m/z) 157Molecular ion (M+)NIST WebBook[11]
114[M - C₃H₇]+NIST WebBook[11]
86[M - C₅H₁₁]+NIST WebBook[11]
57[C₄H₉]+NIST WebBook[11]

Note: The spectral data provided is for N,N-dibutylformamide and serves as a close approximation for this compound. Actual chemical shifts and fragmentation patterns may vary slightly.

Caption: Chemical structure of this compound.

Applications in Drug Development and Pharmaceutical Sciences

The unique properties of this compound make it a valuable tool in various stages of drug development.

Solvent for API Synthesis and Processing

As a polar aprotic solvent, this compound can be an effective medium for a variety of organic reactions involved in the synthesis of active pharmaceutical ingredients (APIs).[1][9] Its ability to dissolve a wide range of organic compounds, coupled with its relatively high boiling point, allows for reactions to be conducted at elevated temperatures, which can improve reaction rates and yields. Furthermore, its aprotic nature prevents interference with reactions involving strong bases or nucleophiles.

Formulation of Poorly Soluble Drugs

A significant challenge in drug development is the formulation of poorly water-soluble drug candidates, which often leads to low bioavailability.[13] Solvents and co-solvents play a critical role in developing formulations for such drugs. This compound, with its ability to solubilize a diverse range of organic molecules, has the potential to be used in liquid or semi-solid formulations to enhance the solubility and absorption of poorly soluble APIs.[14] While specific applications in marketed oral drug formulations are not widely documented, its properties are analogous to other N,N-disubstituted amides that have been explored for this purpose.

Intermediate in the Synthesis of Bioactive Molecules

The formamide functional group can serve as a precursor to other important functional groups in organic synthesis. For instance, it can be reduced to an amine or used as a formylating agent. This makes this compound a potentially useful intermediate in the multi-step synthesis of complex pharmaceutical compounds.

Conclusion

This compound is a versatile chemical compound with a range of properties that make it highly relevant to researchers, scientists, and professionals in drug development. Its utility as a polar aprotic solvent, its role in the synthesis of complex organic molecules, and its potential in the formulation of poorly soluble drugs underscore its importance in the pharmaceutical sciences. A thorough understanding of its synthesis, characterization, and applications, as outlined in this guide, is crucial for leveraging its full potential in the advancement of new therapeutic agents.

References

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An In-Depth Technical Guide to N,N-Bis(2-methylpropyl)formamide: Properties, Analysis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Overview

N,N-Bis(2-methylpropyl)formamide, also widely known by its common synonym N,N-Diisobutylformamide, is a tertiary amide with significant utility in both synthetic and analytical chemistry.[1][2][3][4] Its unique structural characteristics—a central formamide group flanked by two isobutyl substituents—confer a profile of moderate polarity, high thermal stability, and low hygroscopicity, making it an advantageous solvent in specialized applications.[4] For professionals in drug development and materials science, this compound serves not only as a versatile reaction medium but also as a crucial test analyte for the development and validation of analytical methodologies.[3][5]

This guide provides a comprehensive technical overview of this compound, moving from its fundamental molecular identity to its physicochemical properties, established applications, and detailed analytical protocols. The insights herein are curated to support researchers in leveraging this compound's full potential while ensuring safe and effective implementation in a laboratory setting.

Section 2: Core Molecular Identity

The precise identification of a chemical compound is foundational to its application. The structural and naming conventions for this compound are detailed below.

Figure 1: 2D Chemical Structure of this compound.

Table 1: Chemical Identifiers

Identifier Value Source(s)
Preferred IUPAC Name This compound [2][6]
Common Synonyms N,N-Diisobutylformamide [1][2][3][4][7]
CAS Number 2591-76-6 [1][2][6][8]
Molecular Formula C₉H₁₉NO [1][2][3][6]
SMILES CC(C)CN(CC(C)C)C=O [2][4][6]

| InChIKey | NTYICSDTCGMBQM-UHFFFAOYSA-N |[2][6][8] |

Section 3: Physicochemical Properties

The utility of a compound is directly dictated by its physical and chemical properties. The data presented below have been consolidated from multiple authoritative databases to provide a robust profile.

Table 2: Physicochemical Data

Property Value Significance and Experimental Insight Source(s)
Molecular Weight 157.25 g/mol Essential for stoichiometric calculations in synthesis and for concentration calculations in analytical standards preparation. [1][3][6]
Appearance Colorless to pale yellow liquid A key quality control parameter; deviation may indicate impurities or degradation. [1][4]
Boiling Point 226-245.5 °C at 760 mmHg The high boiling point signifies low volatility, making it suitable for high-temperature reactions where solvent loss is a concern.[1][7] [1][7]
Density ~0.862 g/cm³ Important for mass-to-volume conversions in protocol execution. [3][7]
Flash Point 90-91.9 °C Classifies the compound as a combustible liquid, dictating storage and handling requirements away from ignition sources. [1][7]
LogP (Octanol/Water) 1.91 - 2.39 Indicates moderate lipophilicity and poor water solubility. This property is critical for its function as a solvent for a wide range of organic compounds and for predicting its behavior in reverse-phase chromatography. [3][7][8]

| Topological Polar Surface Area (TPSA) | 20.3 Ų | The low TPSA, stemming from the sterically hindered amide group, contributes to its solvent characteristics and influences its interaction with stationary phases in chromatography.[3][6] |[3][6] |

Section 4: Applications in Research and Development

A Specialized Solvent in Organic Synthesis

N,N-Diisobutylformamide is recognized for its efficacy as a moderately polar aprotic solvent.[4] Its primary application lies in organic synthesis, particularly in the pharmaceutical industry, where it serves as a robust medium for reactions involving sensitive reagents.[5]

Causality behind its effectiveness:

  • Thermal Stability: The high boiling point allows for a wide operational temperature range, accommodating reactions that require significant heat input without pressurization.[4]

  • Chemical Inertness: The tertiary amide structure is generally stable and non-reactive under many synthetic conditions.

  • Solubilizing Power: It effectively dissolves a broad spectrum of organic reactants and intermediates, facilitating homogenous reaction kinetics.[4]

  • Low Hygroscopicity: Compared to simpler amides like DMF, it is less prone to absorbing atmospheric moisture, which is a critical advantage in water-sensitive reactions.[4]

An Analytical Reference Standard in Chromatography

In the field of drug development and quality control, establishing robust analytical methods is paramount. This compound serves as a valuable test analyte for the development of reverse-phase High-Performance Liquid Chromatography (RP-HPLC) methods.[3][8] Its moderate hydrophobicity (LogP ≈ 1.9) makes it an ideal candidate for testing column performance and optimizing mobile phase conditions for separating small organic molecules.[3][8]

Section 5: Experimental Protocol: Analysis by Reverse-Phase HPLC

The following protocol outlines a validated method for the analysis of this compound, which can be adapted for pharmacokinetic studies or for the isolation of impurities in preparative chromatography.[3][8]

G cluster_prep Phase 1: Preparation cluster_run Phase 2: HPLC Execution cluster_analysis Phase 3: Data Processing A Prepare Mobile Phase (MeCN/H₂O/Acid) B Prepare Analyte Standard (Dissolve in Mobile Phase) C Equilibrate System (Newcrom R1 Column) B->C D Inject Sample C->D E Isocratic Elution D->E F Detect at UV Wavelength E->F G Integrate Peak F->G H Quantify Concentration G->H

Figure 2: Generalized workflow for the RP-HPLC analysis of this compound.

Step-by-Step Methodology:

  • Instrumentation and Column:

    • System: A standard HPLC system equipped with a UV detector.

    • Column: Newcrom R1 reverse-phase column.[8]

  • Mobile Phase Preparation:

    • Standard Conditions: Prepare a mobile phase consisting of acetonitrile (MeCN) and water, with a small percentage of phosphoric acid.[3][8] The exact ratio should be optimized for ideal retention time and peak shape.

    • Insight (Trustworthiness): The phosphoric acid acts as a peak modifier, protonating any free silanols on the silica backbone and sharpening the analyte peak.

    • For Mass Spectrometry (MS) Compatibility: Replace phosphoric acid with a volatile acid like formic acid.[3][8] Phosphoric acid is non-volatile and will contaminate the MS ion source; formic acid provides the necessary pH modification while being fully compatible with MS detection.

  • Standard Preparation:

    • Accurately weigh a reference standard of this compound and dissolve it in the mobile phase to create a stock solution of known concentration.

    • Perform serial dilutions to generate calibration standards.

  • Chromatographic Conditions:

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: UV detection at an appropriate wavelength (e.g., 210 nm).

    • Temperature: Maintain constant column temperature (e.g., 25 °C) for reproducible results.

  • Data Analysis:

    • Integrate the peak area of the analyte.

    • Construct a calibration curve using the standards and determine the concentration of the analyte in unknown samples.

This self-validating system, where mobile phase components are chosen for specific, verifiable functions (e.g., formic acid for MS compatibility), ensures robust and transferable results.[3][8]

Section 6: Safety and Handling

As with any chemical reagent, proper handling of this compound is essential for laboratory safety.

  • Primary Hazard: The compound is classified with the hazard statement H302, indicating it is harmful if swallowed.[3]

  • Potential Irritant: It may cause skin and respiratory irritation upon prolonged exposure.[4]

  • Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area or a chemical fume hood.

  • Intended Use: This product is intended for research and development purposes only and is not for diagnostic, therapeutic, human, or veterinary use.[3]

Section 7: Conclusion

This compound is a compound of significant value to the scientific community. Its well-defined physicochemical properties, including high thermal stability and moderate polarity, establish it as a superior solvent for specialized synthetic applications. Furthermore, its role as a reliable analyte in HPLC method development underscores its importance in analytical chemistry and quality control workflows. By understanding the causality behind its properties and applying robust analytical protocols, researchers and drug development professionals can effectively harness this versatile molecule to advance their scientific objectives.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemical-Suppliers. (n.d.). Formamide, n,n-bis(2-methylpropyl)- | CAS 2591-76-6. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). This compound | CAS 2591-76-6. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). This compound. Retrieved from [Link]

  • MySkinRecipes. (n.d.). N,N-Diisobutylformamide. Retrieved from [Link]

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Navigating the Safety Landscape of N,N-Bis(2-methylpropyl)formamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Bis(2-methylpropyl)formamide, also known as N,N-Diisobutylformamide, is a formamide derivative with the chemical formula C9H19NO.[1][2] Its utility in various chemical syntheses and research applications necessitates a thorough understanding of its safety and hazard profile. This guide provides a comprehensive overview of the known hazards, safe handling procedures, and emergency responses associated with this compound, compiled to ensure the well-being of laboratory personnel and the integrity of research environments.

Chemical and Physical Properties

A foundational aspect of chemical safety is understanding the substance's physical characteristics, which dictate its behavior under various laboratory conditions.

PropertyValueSource
CAS Number 2591-76-6[1][2]
Molecular Formula C9H19NO[1][2]
Molecular Weight 157.25 g/mol [2]
Appearance Colorless liquid[1]
Boiling Point 226-228 °C[1]
Flash Point 90 °C[1]

Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following primary hazards:

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

  • Serious Eye Damage (Category 1): H318 - Causes serious eye damage.

These classifications are based on notifications to the European Chemicals Agency (ECHA) C&L Inventory.[2]

Pictograms:




Signal Word: Danger

Hazard Statements:

  • H302: Harmful if swallowed.

  • H318: Causes serious eye damage.

Precautionary Statements:

A comprehensive set of precautionary statements is associated with these classifications, outlining measures to prevent exposure and respond to incidents:

  • P264: Wash hands and any exposed skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P317: IF SWALLOWED: Get medical help.

  • P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P317: Get medical help.

  • P330: Rinse mouth.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Toxicological Profile: Understanding the Risks

Detailed toxicological data for this compound is not extensively available in public literature. Therefore, to ensure a conservative and safety-conscious approach, it is prudent to consider data from structurally similar compounds, such as other N,N-dialkylformamides. For instance, related formamides are known to be skin and eye irritants, and some have been associated with reproductive toxicity and liver effects upon prolonged or repeated exposure. [3] Acute Effects:

  • Oral: Harmful if swallowed. [2]Ingestion is likely to cause gastrointestinal irritation. For the related compound N,N-Dibutylformamide, the oral LD50 in rats is approximately 620-790 mg/kg, indicating significant toxicity. [4]* Eye Contact: Causes serious eye damage. [2]Direct contact can lead to severe irritation, pain, and potentially irreversible damage to the cornea.

  • Skin Contact: While not a primary GHS classification, skin contact should be avoided. Prolonged or repeated contact may cause irritation.

  • Inhalation: Vapors or mists may cause respiratory tract irritation.

Chronic Effects:

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential for safely handling this compound.

Engineering Controls
  • Ventilation: Work with this chemical should be conducted in a well-ventilated area. A chemical fume hood is strongly recommended, especially when heating the substance or when there is a potential for aerosol generation. [4]* Eye Wash Stations and Safety Showers: These should be readily accessible in any area where the chemical is handled. [4]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent direct contact.

  • Eye and Face Protection: Chemical splash goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing. [5]* Skin Protection:

    • Gloves: Chemical-resistant gloves are essential. While specific breakthrough time data for this compound is not available, general guidance for amides suggests that nitrile or neoprene gloves may offer suitable protection for incidental contact. [6][7][8]It is crucial to consult the glove manufacturer's chemical resistance data and to inspect gloves for any signs of degradation before and during use. For prolonged or immersive contact, a more robust glove material may be necessary.

    • Protective Clothing: A lab coat or chemical-resistant apron should be worn. In situations with a significant risk of skin exposure, chemically resistant coveralls may be warranted.

  • Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits (where established), or if there is a risk of inhaling aerosols or vapors, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used. [4]

Diagram: Hierarchy of Controls This diagram illustrates the preferred order of control measures to minimize exposure to this compound.

Hierarchy_of_Controls cluster_main Hierarchy of Controls for this compound Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Least Effective) Administrative->PPE

Caption: The hierarchy of controls, from most to least effective.

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is fundamental to preventing accidents and exposure.

Handling
  • Avoid contact with skin, eyes, and clothing. [5]* Do not breathe vapors or mists.

  • Wash thoroughly after handling. [4]* Keep away from heat, sparks, and open flames. Although it has a relatively high flash point, it is a combustible liquid.

  • Use only non-sparking tools and take precautionary measures against static discharge.

  • Ensure containers are properly labeled.

Storage
  • Store in a cool, dry, and well-ventilated area.

  • Keep containers tightly closed when not in use.

  • Store away from incompatible materials.

Incompatible Materials
  • Strong Oxidizing Agents: Can react vigorously.

  • Acids and Bases: May cause decomposition. [4]* Strong Reducing Agents: Potential for hazardous reactions. [4]

Emergency Procedures

A clear and practiced emergency plan is crucial for mitigating the consequences of an accidental release or exposure.

First-Aid Measures
  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. [4]* If in Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention, preferably from an ophthalmologist. [4]* If on Skin: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists. [4]* If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. [4]

Spills and Leaks
  • Small Spills: Absorb with an inert, non-combustible material such as sand, earth, or vermiculite. Place in a suitable, labeled container for disposal.

  • Large Spills: Evacuate the area. Prevent entry into waterways, sewers, basements, or confined areas. Dike the spilled material, if possible. Use a non-sparking tool to collect the absorbed material.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. [4]* Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: In a fire, hazardous decomposition products such as nitrogen oxides and carbon monoxide may be produced. [4]* Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. [4]

Diagram: Emergency Response Workflow This diagram outlines the key steps to take in the event of an emergency involving this compound.

Emergency_Response Start Emergency Event Assess Assess Situation (Spill, Fire, Exposure) Start->Assess Evacuate Evacuate Area (If necessary) Assess->Evacuate FirstAid Administer First Aid Assess->FirstAid Exposure SpillControl Control Spill Assess->SpillControl Spill FireControl Extinguish Fire Assess->FireControl Fire Notify Notify Supervisor / EHS FirstAid->Notify SpillControl->Notify FireControl->Notify

Sources

N,N-Bis(2-methylpropyl)formamide: A Comprehensive Technical Guide to Its Applications in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N,N-Bis(2-methylpropyl)formamide, commonly known as diisobutylformamide (DIBF), is a polar aprotic solvent and formylating agent with a unique combination of physical and chemical properties. This in-depth technical guide provides researchers, scientists, and drug development professionals with a thorough understanding of DIBF's current and potential applications in organic synthesis. We will explore its role as a high-boiling point solvent, its utility in formylation reactions such as the Vilsmeier-Haack reaction, and its potential advantages over more conventional solvents like N,N-dimethylformamide (DMF). This guide will delve into the causality behind its use in specific synthetic contexts, provide detailed experimental considerations, and offer insights into its handling and safety.

Introduction: Unveiling the Potential of a Versatile Formamide

In the landscape of organic synthesis, the choice of solvent and reagent can profoundly influence reaction outcomes, affecting yield, selectivity, and purity. While N,N-dimethylformamide (DMF) has long been a workhorse polar aprotic solvent, concerns over its reproductive toxicity and the continuous search for process optimization have driven interest in alternatives. This compound (DIBF) emerges as a compelling candidate, offering a distinct set of properties that can be advantageous in various synthetic scenarios.

DIBF is an organic compound featuring an amide functional group with two isobutyl substituents on the nitrogen atom.[1] This structural feature imparts a higher boiling point, lower hygroscopicity, and good thermal stability compared to simpler amides.[1][2] These characteristics make DIBF a promising high-boiling point solvent for reactions requiring elevated temperatures, as well as a reagent in specific transformations where its steric bulk and electronic properties can be leveraged.

This guide will provide a detailed exploration of DIBF, moving beyond a simple catalog of properties to a functional analysis of its applications, grounded in the principles of modern organic chemistry.

Physicochemical Properties and Structural Features

A comprehensive understanding of DIBF's physicochemical properties is essential for its effective application. These properties dictate its behavior as a solvent, its reactivity, and its suitability for various reaction conditions.

PropertyValueSource(s)
IUPAC Name This compound[3]
Synonyms Diisobutylformamide (DIBF), N,N-Diisobutylformamide[1]
CAS Number 2591-76-6[3]
Molecular Formula C₉H₁₉NO[3]
Molecular Weight 157.25 g/mol [3]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 226-228 °C[2]
Density ~0.862 g/cm³[2]
Flash Point 90 °C[2]
Polarity Moderate[1]

The two bulky isobutyl groups on the nitrogen atom are a key structural feature of DIBF. These groups contribute to its higher boiling point and lower volatility compared to DMF.[1] The steric hindrance around the nitrogen atom can also influence its reactivity as a formylating agent and its coordinating ability as a solvent.

Figure 1: Structure of this compound (DIBF).

Applications in Organic Synthesis

High-Boiling Point Solvent

DIBF's high boiling point (226-228 °C) makes it an excellent solvent for reactions requiring elevated temperatures.[2] Its moderate polarity allows it to dissolve a wide range of organic compounds.[1] Furthermore, its good thermal stability and lower hygroscopicity compared to other amides are advantageous in maintaining anhydrous reaction conditions and preventing solvent degradation.[1]

Potential Advantages as a High-Boiling Point Solvent:

  • Enabling High-Temperature Reactions: Facilitates reactions with high activation energies that are sluggish at lower temperatures.

  • Improved Solubility: Can enhance the solubility of poorly soluble starting materials and reagents at elevated temperatures.

  • Reduced Volatility: Minimizes solvent loss during prolonged reactions at high temperatures.

  • Enhanced Stability: Its lower hygroscopicity and good thermal stability can lead to cleaner reaction profiles with fewer side products from solvent degradation.

While specific, documented examples of DIBF as the solvent of choice in industrial processes are not abundant in publicly available literature, its properties suggest its suitability for applications such as:

  • Polymer Synthesis: Where high temperatures are often required for polymerization processes.

  • Metal-Catalyzed Cross-Coupling Reactions: Certain cross-coupling reactions benefit from high-boiling point solvents to facilitate catalyst turnover and drive the reaction to completion.

  • Synthesis of Heterocyclic Compounds: The formation of certain heterocyclic rings can require significant thermal energy.

Formylating Agent in the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4] The reaction utilizes a Vilsmeier reagent, which is typically formed in situ from a substituted formamide and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[4][5]

While DMF is the most frequently used formamide in this reaction, other N,N-disubstituted formamides, including DIBF, can also be employed.[5] The choice of formamide can influence the reactivity of the Vilsmeier reagent and the overall outcome of the reaction.

Generalized Mechanism of the Vilsmeier-Haack Reaction:

  • Formation of the Vilsmeier Reagent: The N,N-disubstituted formamide reacts with POCl₃ to form a highly electrophilic chloroiminium ion, the Vilsmeier reagent.

  • Electrophilic Aromatic Substitution: The electron-rich aromatic substrate attacks the electrophilic carbon of the Vilsmeier reagent.

  • Hydrolysis: The resulting iminium salt is hydrolyzed during aqueous workup to yield the corresponding aldehyde.

Vilsmeier_Haack cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DIBF This compound Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DIBF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Arene Electron-Rich Arene Vilsmeier_Reagent->Arene Iminium_Salt Iminium Salt Intermediate Arene->Iminium_Salt Aldehyde Aryl Aldehyde Iminium_Salt->Aldehyde + H₂O

Figure 2: Generalized workflow of the Vilsmeier-Haack reaction.

Protocol for a Generic Vilsmeier-Haack Formylation:

Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel. Phosphorus oxychloride is corrosive and reacts violently with water.

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with the electron-rich aromatic or heteroaromatic substrate and this compound (as solvent and reagent).

  • Cooling: The reaction mixture is cooled to 0 °C in an ice bath.

  • Addition of POCl₃: Phosphorus oxychloride is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a specified temperature (e.g., 60-80 °C) for a period of time, monitored by TLC.

  • Workup: The reaction mixture is cooled to room temperature and then carefully poured onto crushed ice with vigorous stirring. The mixture is then neutralized with a base (e.g., sodium hydroxide solution) until it is alkaline.

  • Extraction and Purification: The product is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Comparative Analysis: DIBF vs. DMF

The decision to use DIBF over the more common DMF is driven by specific reaction requirements and desired outcomes.

FeatureThis compound (DIBF)N,N-Dimethylformamide (DMF)Rationale for Choosing DIBF
Boiling Point 226-228 °C153 °CEssential for reactions requiring high temperatures to overcome activation barriers or to drive equilibria.
Hygroscopicity LowerHigherAdvantageous for moisture-sensitive reactions, reducing the need for stringent drying procedures.[1]
Thermal Stability GoodCan decompose to dimethylamine and carbon monoxide near its boiling pointMore robust for prolonged reactions at elevated temperatures, leading to cleaner reaction profiles.[1]
Steric Hindrance HigherLowerThe bulkier isobutyl groups can influence regioselectivity in reactions and may offer advantages in certain catalytic cycles.
Toxicity Harmful if swallowed, causes serious eye damage.[3]Reproductive toxicity concerns.May be considered as a less hazardous alternative in some contexts, although a full toxicological comparison is necessary.

Safety and Handling

This compound is a chemical that requires careful handling to minimize risks.

  • Hazards: It is harmful if swallowed and causes serious eye damage.[3] It may also cause skin and respiratory irritation.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Future Outlook and Potential Applications

While the current body of literature on the specific applications of DIBF is not as extensive as that for DMF, its unique properties suggest several areas for future exploration:

  • Pharmaceutical Synthesis: As a high-boiling point solvent, DIBF could be valuable in the synthesis of complex active pharmaceutical ingredients (APIs) and intermediates that require high-temperature processing.

  • Agrochemical Synthesis: The synthesis of certain pesticides and herbicides may benefit from the use of a stable, high-boiling point solvent like DIBF.

  • Materials Science: In the synthesis of polymers and nanoparticles, where reaction conditions can be demanding, DIBF could offer advantages in terms of process control and product quality.

  • Green Chemistry: As the chemical industry continues to seek safer and more sustainable alternatives to common solvents, further investigation into the toxicological profile and lifecycle of DIBF is warranted to assess its potential as a "greener" option compared to other aprotic polar solvents.

Conclusion

This compound is a versatile chemical with a promising, yet underexplored, profile for applications in modern organic synthesis. Its high boiling point, good thermal stability, and lower hygroscopicity present clear advantages in specific contexts, particularly for high-temperature reactions and moisture-sensitive systems. While it can function as a formylating agent in the Vilsmeier-Haack reaction, its broader utility as a solvent in pharmaceutical, agrochemical, and materials synthesis warrants further investigation. As the demands for process efficiency, safety, and sustainability in chemical manufacturing continue to grow, a deeper understanding and exploration of solvents like DIBF will be crucial for innovation. This guide serves as a foundational resource to encourage and inform such future endeavors.

References

[2] Chemical-Suppliers. (n.d.). Formamide, n,n-bis(2-methylpropyl)- | CAS 2591-76-6. Retrieved from [Link]

[3] National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75770, this compound. Retrieved from [Link]

[4] Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

J-STAGE. (n.d.). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Retrieved from [Link]

[6] MDPI. (2024). Comparison of Conjugates Obtained Using DMSO and DMF as Solvents in the Production of Polyclonal Antibodies and ELISA Development: A Case Study on Bisphenol A. Retrieved from [Link]

[7] Google Patents. (n.d.). US6541573B1 - Method for eliminating formamide from polymerizates containing n-vinyl formamide units. Retrieved from

[5] NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

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An In-Depth Technical Guide to N,N-Bis(2-methylpropyl)formamide: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Bis(2-methylpropyl)formamide, also known as N,N-diisobutylformamide, is a tertiary amide that serves as a versatile aprotic solvent and a key intermediate in organic synthesis. Its unique molecular structure, characterized by two bulky isobutyl groups attached to the formyl nitrogen, imparts distinct physical and chemical properties, including moderate polarity, a relatively high boiling point, and good thermal stability. This guide provides a comprehensive overview of this compound, delving into its historical context, detailed synthesis protocols, physicochemical and spectroscopic properties, and its applications in modern chemical research and industry.

Introduction and Historical Context

The study of amides is a cornerstone of organic chemistry, with formamide derivatives playing a particularly significant role as versatile solvents, reagents, and building blocks in the synthesis of a wide array of compounds, including pharmaceuticals and agrochemicals. While the specific discovery of this compound is not prominently documented in seminal literature, its synthesis and utility are rooted in the broader history of amide chemistry.

The development of synthetic routes to N,N-disubstituted formamides is closely linked to the Leuckart reaction , first described by Rudolf Leuckart in 1885.[1][2] Leuckart discovered that heating aldehydes or ketones with formamide or ammonium formate resulted in the formation of the corresponding amines.[1][2] This reductive amination process laid the foundational chemistry for the synthesis of a vast number of amines and their formyl derivatives. The synthesis of N,N-dialkylformamides, such as this compound, is a direct extension of this chemistry, typically involving the reaction of a secondary amine with formic acid.

Over the years, N,N-disubstituted formamides have been recognized for their excellent solvating properties for a wide range of organic and inorganic compounds. This has led to their widespread use as reaction media, particularly in processes requiring a polar, aprotic environment.

Physicochemical and Spectroscopic Properties

This compound is a colorless to pale yellow liquid with a characteristic odor.[3] Its key physical and chemical properties are summarized in the table below.

PropertyValueSource
CAS Number 2591-76-6[4]
Molecular Formula C9H19NO[4]
Molecular Weight 157.25 g/mol [4]
Boiling Point 226-228 °C[5]
Flash Point 90 °C[5]
Appearance Colorless liquid[5]
Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the isobutyl and formyl protons.[4]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum shows distinct resonances for the carbonyl carbon and the different carbon atoms of the isobutyl groups.[4]

  • Infrared (IR) Spectroscopy: The IR spectrum exhibits a strong absorption band characteristic of the C=O stretching vibration of the tertiary amide group.[4]

  • Mass Spectrometry (MS): The mass spectrum confirms the molecular weight of the compound.[4]

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the formylation of diisobutylamine with formic acid. This reaction is a well-established procedure in organic synthesis.

Reaction Mechanism

The reaction proceeds through a nucleophilic acyl substitution mechanism. The nitrogen atom of diisobutylamine acts as a nucleophile, attacking the carbonyl carbon of formic acid. This is followed by the elimination of a water molecule to form the stable amide bond. The reaction is typically driven to completion by heating.

G cluster_0 Reaction Mechanism Diisobutylamine Diisobutylamine Intermediate Tetrahedral Intermediate Diisobutylamine->Intermediate Nucleophilic Attack Formic_Acid Formic Acid Formic_Acid->Intermediate Product This compound Intermediate->Product Dehydration Water Water Intermediate->Water

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

The following protocol is adapted from a general procedure for the synthesis of N,N-dialkylformamides.[6]

Materials:

  • Diisobutylamine

  • Formic acid (85-99%)

  • Toluene (or another suitable solvent for azeotropic water removal)

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for reflux and distillation

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, combine diisobutylamine (1.0 equivalent) and formic acid (1.05-1.2 equivalents). Toluene can be added to facilitate azeotropic removal of water.

  • Heating: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.

  • Reaction Completion: Continue heating until the theoretical amount of water has been collected, indicating the completion of the reaction.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully neutralize any excess formic acid by washing the organic layer with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Self-Validation: The purity of the final product should be assessed by gas chromatography (GC) and its identity confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) as described in Section 2.1.

Applications in Research and Industry

This compound finds utility in several areas of chemical science and industry.

  • Solvent: Due to its moderate polarity, high boiling point, and good thermal stability, it serves as an effective solvent for a variety of organic reactions.[3][7] Its aprotic nature makes it particularly suitable for reactions involving strong bases or nucleophiles.

  • Chemical Intermediate: It can be used as a precursor in the synthesis of other organic compounds. For example, the formyl group can be a source for formylation reactions.

  • Pharmaceutical and Agrochemical Synthesis: N,N-disubstituted formamides are common structural motifs and intermediates in the synthesis of various biologically active molecules.

G cluster_1 Applications Workflow Start This compound Solvent Solvent for Organic Reactions Start->Solvent Intermediate Chemical Intermediate Start->Intermediate Pharma Pharmaceutical Synthesis Intermediate->Pharma Agro Agrochemical Synthesis Intermediate->Agro

Caption: Key application areas of this compound.

Conclusion

This compound is a valuable chemical compound with a well-established, straightforward synthesis. Its distinct properties make it a useful solvent and intermediate in organic chemistry. This guide has provided a detailed overview of its historical context, synthesis, characterization, and applications, offering a comprehensive resource for researchers and professionals in the chemical sciences.

References

  • Grokipedia. (n.d.). Leuckart reaction. Retrieved from [Link]

  • Kim, J., Kim, H., Chang, J., & Gong, Y. (2013). Unexpected route for the synthesis of N,N-dialkyl formamidines using phenyl chloroformate and N,N-dialkyl formamides. Tetrahedron Letters, 54(33), 4479-4482.
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 75770, this compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link]

  • Singh, S., & Kumar, V. (2022). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Chemistry & Chemical Technology, 16(1), 1-18.
  • Crossley, F. S., & Moore, M. L. (1944). STUDIES ON THE LEUCKART REACTION. The Journal of Organic Chemistry, 09(6), 529-536.
  • Umar, A., & Luo, Z. (2022). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules, 27(19), 6374.
  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Kantlehner, W. (1990). A New Synthetic Method for the Preparation of N,N-Dimethylformamide DI-Tert-Butyl Acetal. Synthesis, 1990(2), 147-150.
  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Zhao, H., et al. (2019). N-Alkylation of N-H Compounds in N,N-Dimethylformamide Dialkyl Acetal. Chinese Journal of Organic Chemistry, 39(2), 434-442.
  • Organic Syntheses. (n.d.). (S)-N,N-DIMETHYL-N'-(1-tert-BUTOXY-3-METHYL-2-BUTYL)FORMAMIDINE. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Formamide, N,N-bis(2-cyanoethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Kim, J., et al. (2013). Unexpected Route for the Synthesis of N,N-Dialkyl Formamidines Using Phenyl Chloroformate and N,N-Dialkyl Formamides. Tetrahedron Letters, 54(33), 4479-4482.
  • Chemical-Suppliers. (n.d.). Formamide, n,n-bis(2-methylpropyl)-. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Nickel-Catalyzed Synthesis of Ketones from Alkyl Halides and Acid Chlorides: Preparation of. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Formamide, N,N-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). Formamide. In SpectraBase. Retrieved from [Link]

  • ResearchGate. (n.d.). View of THE USE OF N,N-DIMETHYLFORMAMIDE DIALKYLACETALS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • MySkinRecipes. (n.d.). N,N-Diisobutylformamide. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). N,N-Dialkyl Amides as Versatile Synthons for Synthesis of Heterocycles and Acyclic Systems. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 14773962, N-(2-Methoxy-2-methylpropyl)formamide. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). N,N-Dipropylformamide. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 91333, N,N-Bis(2-hydroxyethyl)formamide. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1,2-Benzenedicarboxylic acid, bis(2-methylpropyl) ester. In NIST Chemistry WebBook. Retrieved from [Link]

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An In-depth Technical Guide to the Solubility Characteristics of N,N-Bis(2-methylpropyl)formamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Role and Properties of N,N-Bis(2-methylpropyl)formamide

This compound, also known as N,N-Diisobutylformamide, is an organic compound with the chemical formula C9H19NO.[1][2] It is a member of the tertiary amide family, characterized by a formyl group attached to a nitrogen atom that is substituted with two isobutyl groups.[3] This structure imparts a moderate polarity and makes it a versatile aprotic solvent in various chemical processes, particularly in organic synthesis and the pharmaceutical industry.[3][4] Its ability to dissolve a wide range of organic compounds, coupled with a relatively high boiling point and thermal stability, makes it a valuable medium for chemical reactions and extractions.[3]

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. We will delve into the theoretical principles governing its solubility, present qualitative and quantitative solubility data, and provide detailed experimental protocols for its determination. This guide is intended for researchers, scientists, and drug development professionals who utilize or are considering this compound in their work.

Physicochemical Properties

A thorough understanding of a solvent's physicochemical properties is fundamental to predicting and explaining its solubility behavior.

PropertyValueSource(s)
Synonyms N,N-Diisobutylformamide[2]
CAS Number 2591-76-6[2]
Molecular Formula C9H19NO[1]
Molecular Weight 157.25 g/mol [1]
Appearance Colorless to pale yellow liquid[3]
Density ~0.872 g/cm³ at 20°C[5]
Boiling Point 226-228 °C[2]
Flash Point 90 °C[2]
Water Solubility 13 g/L at 20°C[5]

Theoretical Principles of Solubility

The solubility of this compound is governed by the principle of "like dissolves like," which relates to the polarity of the solvent and solute. As a tertiary amide, its solubility is influenced by several structural features:

  • Polarity and Dipole Moment: The presence of the carbonyl group (C=O) and the nitrogen-carbon bonds introduces a significant dipole moment, making the molecule polar.

  • Hydrogen Bonding: Unlike primary and secondary amides, this compound has no hydrogen atoms attached to the nitrogen. Therefore, it can only act as a hydrogen bond acceptor at the carbonyl oxygen.[6][7] This inability to donate hydrogen bonds significantly reduces its solubility in protic solvents like water compared to primary and secondary amides.[6][7]

  • Hydrocarbon Moieties: The two isobutyl groups are nonpolar hydrocarbon chains. As the size of the alkyl groups in amides increases, the overall polarity of the molecule decreases, which tends to reduce its solubility in polar solvents like water.[6]

Qualitative Solubility Profile

Based on its molecular structure and the principles of "like dissolves like," the expected qualitative solubility of this compound in a range of common laboratory solvents is summarized below. This profile is crucial for selecting appropriate solvent systems in applications such as chemical synthesis, extraction, and purification.

SolventPolarityExpected MiscibilityRationale
Water Highly Polar (Protic)Partially MiscibleCan act as a hydrogen bond acceptor, but the lack of hydrogen bond donation and the presence of nonpolar isobutyl groups limit its solubility.[6][7]
Methanol Polar (Protic)MiscibleThe polarity is similar, and it can interact favorably with the polar amide group.
Ethanol Polar (Protic)MiscibleSimilar to methanol, its polarity allows for good interaction with the amide.
Acetone Polar (Aprotic)MiscibleAs a polar aprotic solvent, it is expected to be a good solvent for the moderately polar amide.
Acetonitrile Polar (Aprotic)MiscibleSimilar polarity to this compound, leading to good miscibility.
Dichloromethane Moderately PolarMiscibleA versatile solvent for a wide range of organic compounds, including amides.
Toluene NonpolarMiscibleThe nonpolar isobutyl groups contribute to its solubility in nonpolar aromatic solvents.
Hexane NonpolarPartially MiscibleThe nonpolar alkyl chains will interact with hexane, but the polar amide group will limit complete miscibility.

Experimental Protocols for Solubility Determination

To empirically determine the solubility characteristics of this compound, the following protocols are recommended.

Protocol 1: Qualitative Determination of Miscibility

This experiment provides a rapid assessment of the miscibility of this compound in various solvents.

Objective: To visually determine if this compound is miscible, partially miscible, or immiscible with a range of solvents.

Materials:

  • This compound

  • Test tubes and rack

  • Graduated pipettes or cylinders

  • A selection of test solvents (e.g., water, methanol, ethanol, acetone, toluene, hexane)

  • Vortex mixer

Procedure:

  • Label a series of test tubes, one for each test solvent.

  • Add 2 mL of the test solvent to the corresponding test tube.

  • Add 2 mL of this compound to each test tube.

  • Cap the test tubes and vortex for 30 seconds to ensure thorough mixing.

  • Allow the mixtures to stand for at least 5 minutes.

  • Observe each test tube for the number of phases present.

    • Miscible: A single, clear liquid phase.

    • Partially Miscible: Two distinct liquid layers with a noticeable decrease in the volume of one of the layers, or a cloudy/emulsified single phase.

    • Immiscible: Two distinct, clear liquid layers.

  • Record the observations in a laboratory notebook.

Causality Behind Experimental Choices:

  • Equal Volumes: Using equal volumes of the solute and solvent provides a stringent test for miscibility.

  • Vortexing: Ensures that the two liquids have adequate opportunity to mix and reach a state of equilibrium.

  • Standing Time: Allows for the separation of phases if the liquids are not miscible.

G cluster_prep Preparation cluster_mix Mixing & Observation cluster_results Analysis prep1 Label test tubes for each solvent prep2 Add 2 mL of test solvent prep1->prep2 prep3 Add 2 mL of this compound prep2->prep3 mix1 Cap and vortex for 30 seconds prep3->mix1 mix2 Let stand for 5 minutes mix1->mix2 mix3 Observe number of phases mix2->mix3 res1 Miscible (1 phase) mix3->res1 If res2 Partially Miscible (cloudy/emulsion) mix3->res2 If res3 Immiscible (2 phases) mix3->res3 If res4 Record observations res1->res4 res2->res4 res3->res4

Caption: Workflow for Qualitative Miscibility Determination.

Protocol 2: Quantitative Determination of Aqueous Solubility by the Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[8]

Objective: To quantitatively determine the solubility of this compound in water at a specific temperature.

Materials:

  • This compound

  • Deionized water

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes for standard preparation

Procedure:

  • Preparation of Saturated Solution: a. Add an excess amount of this compound to a flask containing a known volume of deionized water (e.g., 10 mL). "Excess" means that undissolved liquid will be visible. b. Tightly cap the flask and place it in an orbital shaker set to a constant temperature (e.g., 20°C) and moderate agitation. c. Allow the mixture to equilibrate for at least 24-48 hours.[8]

  • Sample Collection and Preparation: a. After equilibration, stop the shaker and allow the mixture to stand undisturbed for at least 2 hours to allow the undissolved amide to settle. b. Carefully withdraw an aliquot of the supernatant (the aqueous layer) using a pipette. c. Immediately filter the aliquot through a syringe filter to remove any undissolved microdroplets. d. Accurately dilute the filtered sample with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the calibration range of the analytical method.

  • Analytical Quantification: a. Prepare a series of calibration standards of this compound of known concentrations. b. Analyze the calibration standards and the prepared sample by a validated HPLC or GC method. c. Construct a calibration curve by plotting the analytical response versus the concentration of the standards. d. Determine the concentration of this compound in the diluted sample from the calibration curve.

  • Calculation of Solubility: a. Calculate the original concentration in the saturated solution by accounting for the dilution factor. b. Express the solubility in appropriate units, such as g/L or mg/mL.

Trustworthiness and Self-Validation:

  • Equilibration Time: A 24-48 hour period is crucial to ensure that a true thermodynamic equilibrium between the dissolved and undissolved amide is reached.[8]

  • Temperature Control: Solubility is temperature-dependent, so maintaining a constant temperature is critical for reproducible results.

  • Filtration: This step is essential to ensure that only the dissolved portion of the amide is being quantified.

  • Validated Analytical Method: The use of a calibrated and validated chromatographic method ensures the accuracy and precision of the concentration measurement.

G cluster_prep Saturated Solution Preparation cluster_sample Sample Processing cluster_analysis Quantification prep1 Add excess amide to water prep2 Equilibrate on shaker (24-48h) prep1->prep2 prep3 Allow to settle prep2->prep3 samp1 Withdraw supernatant prep3->samp1 samp2 Filter through syringe filter samp1->samp2 samp3 Dilute sample accurately samp2->samp3 ana2 Analyze standards and sample via HPLC/GC samp3->ana2 ana1 Prepare calibration standards ana1->ana2 ana3 Calculate concentration from calibration curve ana2->ana3 ana4 Apply dilution factor to get solubility ana3->ana4

Caption: Workflow for Quantitative Solubility Determination.

Conclusion

This compound is a moderately polar, aprotic solvent with limited solubility in water but good solubility in a wide range of organic solvents. Its solubility characteristics are a direct consequence of its molecular structure, specifically the presence of a polar amide group that can accept hydrogen bonds and nonpolar isobutyl groups. The provided experimental protocols offer robust methods for the qualitative and quantitative assessment of its solubility, enabling researchers to effectively utilize this compound in their scientific endeavors. Accurate knowledge of solubility is paramount for successful process development, formulation, and chemical synthesis.

References

  • Science Ready. (n.d.). Amides - Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (2024). Amide. Retrieved from [Link]

  • Bermejo, M., & Avdeef, A. (2003). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmacy and Pharmacology, 55(5), 629-644.
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  • Ralston, A. W., Hoerr, C. W., & Pool, W. O. (1943). SOLUBILITIES OF SOME NORMAL ALIPHATIC AMIDES, ANILIDES, AND N,N-DIPHENYLAMIDES. The Journal of Organic Chemistry, 08(5), 473–491.
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Methodological & Application

N,N-Bis(2-methylpropyl)formamide: A Versatile Aprotic Solvent for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the application of N,N-Bis(2-methylpropyl)formamide, also known as N,N-diisobutylformamide (DIBF), as a high-performance solvent in organic synthesis. With increasing regulatory pressure on traditional polar aprotic solvents such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), DIBF presents a compelling alternative with a favorable property profile.[1][2] This document provides an in-depth analysis of its physicochemical properties, along with detailed application notes and protocols for its use in key synthetic transformations, including the Vilsmeier-Haack reaction, organometallic chemistry, and palladium-catalyzed cross-coupling reactions. The content herein is designed to equip researchers, scientists, and drug development professionals with the necessary technical insights to effectively integrate DIBF into their synthetic workflows.

Introduction: The Need for Advanced Solvent Systems

The selection of a solvent is a critical parameter in the design and execution of chemical syntheses, influencing reaction rates, yields, and selectivity. For decades, polar aprotic solvents like DMF have been the mainstay for a wide range of reactions due to their excellent solvating power for a broad spectrum of organic and inorganic compounds.[3] However, growing concerns over the reprotoxic and environmental hazards associated with these conventional solvents have necessitated the exploration of safer, more sustainable alternatives.[1] this compound emerges as a promising candidate, offering a unique combination of properties that make it a suitable replacement in many applications. This guide serves as a technical resource for understanding and implementing DIBF in a research and development setting.

Physicochemical Properties of this compound

This compound is a colorless to pale yellow liquid characterized by its moderate polarity, high boiling point, and good thermal stability.[4] Its branched isobutyl groups contribute to a lower degree of hygroscopicity compared to other amides, which is advantageous in moisture-sensitive reactions.[4] A summary of its key properties is presented in Table 1.

PropertyValueSource
CAS Number 2591-76-6[5][6]
Molecular Formula C₉H₁₉NO[4][5]
Molecular Weight 157.25 g/mol [5][7]
Appearance Colorless to pale yellow liquid[4]
Boiling Point 226-228 °C[5]
Flash Point 90 °C[5]
Density ~0.862 g/cm³[8]
Polarity Moderately Polar Aprotic[4]

Application in Electrophilic Formylation: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][9][10] The reaction proceeds via the formation of a Vilsmeier reagent, a substituted chloroiminium ion, which acts as the electrophile.[9][11] This reagent is generated in situ from an N,N-disubstituted formamide and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[5][9]

Given its structure as an N,N-disubstituted formamide, this compound is a suitable substrate for the formation of a Vilsmeier reagent and can be employed as the formylating agent source in this transformation. The steric bulk of the isobutyl groups may influence the reactivity of the resulting Vilsmeier reagent, potentially offering different selectivity profiles compared to less hindered formamides like DMF.

Vilsmeier_Haack_Workflow cluster_prep Reagent Preparation cluster_reaction Formylation Reaction DIBF N,N-Diisobutylformamide Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DIBF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Intermediate Vilsmeier_Reagent->Intermediate Arene Electron-Rich Arene Arene->Intermediate + Vilsmeier Reagent Workup Aqueous Workup (Hydrolysis) Intermediate->Workup Product Aryl Aldehyde Workup->Product

Caption: Workflow of the Vilsmeier-Haack Reaction.

Protocol: General Procedure for the Vilsmeier-Haack Formylation using this compound

Disclaimer: This is a general protocol and may require optimization for specific substrates.

Materials:

  • This compound (DIBF)

  • Phosphorus oxychloride (POCl₃)

  • Electron-rich aromatic or heteroaromatic substrate

  • Anhydrous 1,2-dichloroethane (DCE) or other suitable aprotic solvent

  • Saturated aqueous sodium acetate solution

  • Dichloromethane (DCM) or ethyl acetate for extraction

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add this compound (1.5-3.0 eq.) and anhydrous DCE. Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.2-1.5 eq.) dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. The formation of the Vilsmeier reagent should result in a thicker, often colored, solution.

  • Formylation: Dissolve the electron-rich arene (1.0 eq.) in anhydrous DCE and add it to the freshly prepared Vilsmeier reagent at 0 °C.

  • The reaction mixture is then stirred at a temperature ranging from room temperature to reflux, depending on the reactivity of the substrate. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous sodium acetate solution.

  • Stir the mixture vigorously for 1-2 hours at room temperature to ensure complete hydrolysis of the iminium intermediate.

  • Extract the product with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, recrystallization, or distillation.

Utility in Organometallic Chemistry

The success of many organometallic reactions, particularly those involving highly reactive Grignard and organolithium reagents, is critically dependent on the choice of solvent. The solvent must be aprotic to prevent quenching of the organometallic species and should possess the ability to solvate and stabilize the reagent.[7] Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are standard, but higher boiling point solvents are often desirable for reactions requiring elevated temperatures.

With its high boiling point and polar aprotic nature, this compound is a viable solvent for organometallic reactions. Its ability to dissolve a wide range of organic compounds and its potential to coordinate to the metal center can enhance the solubility and reactivity of organometallic reagents.

Application Note: this compound in Grignard and Lithiation Reactions

While specific literature protocols for the use of DIBF in Grignard or lithiation reactions are not widely available, its properties suggest it could be a useful alternative to traditional ethereal solvents or other polar aprotic solvents like DMF, particularly when a higher reaction temperature is required. The formyl group in DIBF could potentially react with highly nucleophilic organometallic reagents; therefore, its use should be carefully evaluated for each specific application. It is advisable to conduct small-scale trials to assess compatibility and performance.

Solvent_Screening_Workflow cluster_prep Preparation cluster_execution Execution & Analysis cluster_optimization Optimization Start Define Reaction (e.g., Grignard Formation) Solvent_Choice Select Solvents for Screening (e.g., THF, Toluene, DIBF) Start->Solvent_Choice Drying Ensure Anhydrous Conditions (Dry Glassware & Solvents) Solvent_Choice->Drying Small_Scale Run Small-Scale Test Reactions Drying->Small_Scale Monitoring Monitor Reaction Progress (TLC, GC, NMR) Small_Scale->Monitoring Analysis Analyze Yield and Purity Monitoring->Analysis Comparison Compare Solvent Performance Analysis->Comparison Optimization Optimize Conditions for Best Solvent (Temperature, Concentration) Comparison->Optimization Scale_Up Scale-Up Reaction Optimization->Scale_Up

Caption: Workflow for Screening Solvents in Organometallic Reactions.

Protocol: General Procedure for Evaluating this compound in a Lithiation-Alkylation Sequence

Disclaimer: Organolithium reagents are highly reactive and often pyrophoric. This protocol should only be performed by trained personnel under strict anhydrous and inert atmosphere conditions.

Materials:

  • Aryl or alkyl halide substrate

  • n-Butyllithium (n-BuLi) or other organolithium reagent

  • This compound (DIBF), freshly distilled and dried

  • Anhydrous tetrahydrofuran (THF) for comparison

  • Electrophile (e.g., alkyl halide, carbonyl compound)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Setup: Assemble a flame-dried, three-necked flask with a magnetic stirrer, thermometer, and nitrogen/argon inlet.

  • Reaction: Dissolve the substrate (1.0 eq.) in anhydrous DIBF under an inert atmosphere. Cool the solution to the desired temperature (e.g., -78 °C).

  • Lithiation: Slowly add the organolithium reagent (1.05 eq.) dropwise, maintaining the internal temperature. Stir the mixture for the optimized time to ensure complete lithiation.

  • Electrophilic Quench: Add the electrophile (1.2 eq.) dropwise at the same low temperature.

  • Warming and Quench: Allow the reaction to warm slowly to room temperature and stir until completion (monitor by TLC or LC-MS). Quench the reaction by the careful addition of saturated aqueous ammonium chloride solution.

  • Workup and Analysis: Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Analyze the crude product by ¹H NMR and/or GC-MS to determine the conversion and yield of the desired product versus any byproducts resulting from the reaction with the solvent.

  • Comparison: Perform a parallel reaction using a standard solvent such as THF under identical conditions to benchmark the performance of DIBF.

Potential in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Stille reactions, are cornerstone transformations in modern organic synthesis, particularly for the formation of carbon-carbon bonds.[12] The choice of solvent is crucial for solubilizing the reactants, catalyst, and base, and for influencing the stability and reactivity of the catalytic species.[12] Polar aprotic solvents like DMF are frequently employed in these reactions.[13][14]

This compound, with its high boiling point and polar aprotic character, is a strong candidate for use in palladium-catalyzed cross-coupling reactions. It can facilitate the dissolution of polar and nonpolar reactants and can be particularly advantageous in reactions that require high temperatures to proceed at a reasonable rate.

Application Note: this compound as a Solvent for Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide or triflate, is one of the most widely used cross-coupling reactions.[14] While a variety of solvents can be used, polar aprotic solvents are often effective. DIBF's properties make it a suitable medium for screening in Suzuki coupling reactions, especially as a potential replacement for DMF or NMP.

Suzuki_Coupling_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction & Workup Aryl_Halide Aryl Halide/Triflate Mixing Combine Reactants under Inert Atmosphere Aryl_Halide->Mixing Boronic_Acid Aryl/Vinyl Boronic Acid Boronic_Acid->Mixing Pd_Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Mixing Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Mixing Solvent Solvent (DIBF) Solvent->Mixing Heating Heat to Reaction Temperature Mixing->Heating Monitoring Monitor Progress (TLC, GC) Heating->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product Coupled Product Purification->Product

Caption: General Workflow for a Suzuki-Miyaura Coupling Reaction.

Protocol: General Procedure for a Suzuki-Miyaura Coupling using this compound

Disclaimer: This is a general protocol and requires optimization for specific substrates and catalyst systems.

Materials:

  • Aryl halide or triflate (1.0 eq.)

  • Aryl or vinyl boronic acid or ester (1.1-1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 eq.)

  • This compound (DIBF), degassed

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Setup: To a flame-dried flask, add the aryl halide, boronic acid, palladium catalyst, and base under an inert atmosphere of nitrogen or argon.

  • Solvent Addition: Add degassed this compound via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate, toluene).

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization.

Conclusion

This compound represents a versatile and promising high-boiling polar aprotic solvent for a range of applications in modern organic synthesis. Its favorable physicochemical properties, including good thermal stability and low hygroscopicity, make it a suitable alternative to more hazardous traditional solvents like DMF and NMP. This guide provides a foundational understanding and practical protocols for its implementation in the Vilsmeier-Haack reaction, organometallic chemistry, and palladium-catalyzed cross-coupling reactions. Further research and optimization are encouraged to fully explore the potential of DIBF in expanding the toolkit of sustainable and efficient synthetic methodologies.

References

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Application Notes and Protocols: The Strategic Use of N,N-Bis(2-methylpropyl)formamide in Vilsmeier-Haack Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: Re-evaluating the Formylating Agent in the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds, a critical transformation in the synthesis of many pharmaceutical intermediates and fine chemicals.[1][2] The reaction traditionally utilizes N,N-dimethylformamide (DMF) in conjunction with an activating agent like phosphorus oxychloride (POCl₃) to generate the electrophilic Vilsmeier reagent, a chloroiminium salt.[3] While effective, the use of DMF is not without its limitations. This guide explores the application of a sterically hindered alternative, N,N-Bis(2-methylpropyl)formamide (diisobutylformamide), and elucidates the potential advantages this reagent can offer in terms of regioselectivity and in mitigating undesired side reactions. We will delve into the mechanistic underpinnings, provide detailed protocols, and offer insights into the practical application of this less conventional, yet strategically valuable, formylating agent.

Mechanistic Considerations: The Role of Steric Hindrance

The core of the Vilsmeier-Haack reaction involves the formation of the Vilsmeier reagent, which then undergoes electrophilic aromatic substitution with a suitable substrate.[4][5] The final step is the hydrolysis of the resulting iminium salt to yield the desired aldehyde.[2]

When this compound is substituted for DMF, the fundamental reaction pathway remains the same. However, the presence of the bulky isobutyl groups on the nitrogen atom introduces significant steric hindrance around the electrophilic carbon of the resulting Vilsmeier reagent. This steric bulk is not merely a passive feature; it is a critical determinant of the reaction's outcome.

Key Mechanistic Implications of Using this compound:

  • Enhanced Regioselectivity: The increased steric demand of the diisobutyl-substituted Vilsmeier reagent can lead to a higher degree of regioselectivity, particularly in substrates with multiple potential sites of formylation. The reagent will preferentially attack the most sterically accessible position, which can be a significant advantage in the synthesis of complex molecules where precise control over substituent placement is paramount.

  • Modulation of Reactivity: The bulky isobutyl groups can also modulate the reactivity of the Vilsmeier reagent. While this may necessitate slightly more forcing reaction conditions (e.g., higher temperatures or longer reaction times) compared to DMF-derived reagents, it can also prevent over-reaction or decomposition of sensitive substrates.

  • Suppression of Dimerization and Polymerization: In some cases, highly reactive Vilsmeier reagents derived from DMF can lead to undesired side reactions, such as dimerization or polymerization of the substrate or product. The sterically encumbered nature of the this compound-derived reagent can help to suppress these pathways, leading to cleaner reaction profiles and higher isolated yields of the desired product.

Below is a diagram illustrating the formation of the Vilsmeier reagent from this compound and its subsequent reaction with an electron-rich arene.

Vilsmeier_Haack_Diisobutylformamide cluster_reagent_formation Reagent Formation cluster_formylation Formylation & Hydrolysis Diisobutylformamide This compound Vilsmeier_Reagent Vilsmeier Reagent ([iBu₂N=CHCl]⁺[PO₂Cl₂]⁻) Diisobutylformamide->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Arene Electron-Rich Arene (Ar-H) Iminium_Salt Iminium Salt Intermediate ([Ar-CH=NiBu₂]⁺Cl⁻) Arene->Iminium_Salt Electrophilic Aromatic Substitution Vilsmeier_Reagent->Iminium_Salt Hydrolysis H₂O Workup Iminium_Salt->Hydrolysis Aldehyde Aryl Aldehyde (Ar-CHO) Hydrolysis->Aldehyde

Caption: Vilsmeier-Haack reaction workflow using this compound.

Comparative Data: N,N-Dimethylformamide vs. This compound

The following table provides a conceptual comparison of the expected outcomes when using DMF versus this compound in a Vilsmeier-Haack reaction.

ParameterN,N-Dimethylformamide (DMF)This compoundRationale
Reactivity HighModerateSteric hindrance from isobutyl groups reduces the electrophilicity of the Vilsmeier reagent.
Regioselectivity GoodPotentially ExcellentThe bulkier reagent will preferentially attack the less sterically hindered position.
Reaction Conditions Typically 0 °C to room temperatureMay require elevated temperatures (e.g., 40-80 °C)Overcoming the lower reactivity of the sterically hindered reagent.[1]
Side Reactions Prone to over-reaction/polymerization with highly activated substratesLess prone to side reactionsSteric bulk can prevent unwanted secondary reactions.
Workup Complexity Can be complex due to byproductsOften cleaner reaction profilesFewer side products simplify purification.

Experimental Protocols

The following protocols provide a general framework for conducting a Vilsmeier-Haack reaction using this compound. Note: These are generalized protocols and may require optimization for specific substrates.

Protocol 1: In-situ Generation of the Vilsmeier Reagent and Formylation of an Activated Arene

This protocol is suitable for moderately to highly activated aromatic substrates.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous 1,2-dichloroethane (DCE) or another suitable anhydrous solvent

  • Activated aromatic substrate

  • Sodium acetate

  • Deionized water

  • Diethyl ether or ethyl acetate for extraction

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware, inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Vilsmeier Reagent Formation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add this compound (1.2 equivalents) and anhydrous DCE.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (1.1 equivalents) dropwise via the dropping funnel over 15-20 minutes, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of a precipitate or a viscous oil indicates the formation of the Vilsmeier reagent.

  • Formylation:

    • Dissolve the activated aromatic substrate (1.0 equivalent) in a minimal amount of anhydrous DCE and add it to the flask containing the Vilsmeier reagent.

    • Heat the reaction mixture to 40-60 °C and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from 2 to 24 hours depending on the substrate's reactivity.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to 0 °C.

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium acetate.

    • Stir the mixture vigorously for 1-2 hours at room temperature to ensure complete hydrolysis of the iminium salt.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol_Workflow Start Start Reagent_Formation 1. Vilsmeier Reagent Formation (Diisobutylformamide + POCl₃ in DCE at 0°C) Start->Reagent_Formation Add_Substrate 2. Add Aromatic Substrate Reagent_Formation->Add_Substrate Heat_React 3. Heat and Monitor Reaction (TLC) Add_Substrate->Heat_React Quench 4. Quench with aq. NaOAc Heat_React->Quench Hydrolyze 5. Hydrolyze Iminium Salt Quench->Hydrolyze Extract 6. Extraction with Organic Solvent Hydrolyze->Extract Dry_Concentrate 7. Dry and Concentrate Extract->Dry_Concentrate Purify 8. Column Chromatography Dry_Concentrate->Purify End End Purify->End

Caption: Step-by-step experimental workflow for the Vilsmeier-Haack reaction.

Conclusion and Future Perspectives

The use of this compound in the Vilsmeier-Haack reaction offers a valuable strategic alternative to the more commonly employed DMF. The inherent steric bulk of the diisobutyl groups can be leveraged to achieve higher regioselectivity and cleaner reaction profiles, particularly in the synthesis of complex and sensitive molecules. While adjustments to reaction conditions may be necessary to accommodate its moderated reactivity, the potential benefits in terms of product purity and selectivity make it a compelling choice for challenging formylation reactions. As the demand for more efficient and selective synthetic methodologies continues to grow, particularly in the pharmaceutical industry, the exploration of sterically modified reagents like this compound will undoubtedly play an increasingly important role in the modern synthetic chemist's toolkit.

References

  • Roohia, L., Afghan, A., & Baradarania, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Chronicle of Organic Chemistry, 2(4), 187-194.
  • Chavan, S. P., & Patil, P. B. (2014). Review Article on Vilsmeier-Haack Reaction. International Journal of Chemical and Pharmaceutical Sciences, 5(2), 1-10.
  • Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Rajanna, K. C., et al. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Chemical and Pharmaceutical Research, 11(11), 22-28.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

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Application Note: N,N-Bis(2-methylpropyl)formamide (DIBF) as a High-Performance Solvent for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-Phase Peptide Synthesis (SPPS) has become the cornerstone of peptide research and development, enabling the creation of complex biomolecules for therapeutic and diagnostic applications.[1] A critical component of successful SPPS is the choice of solvent, which must effectively solvate the resin, the growing peptide chain, and the reagents.[2] For decades, N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP) have been the solvents of choice.[3] However, challenges such as peptide aggregation, difficult couplings, and side reactions like racemization persist, particularly with hydrophobic or structurally complex sequences.[4] N,N-Bis(2-methylpropyl)formamide, also known as diisobutylformamide (DIBF), has emerged as a superior alternative, offering significant advantages in overcoming these common hurdles. This application note provides a comprehensive guide to the properties, mechanistic benefits, and practical application of DIBF in modern peptide synthesis.

Part 1: Physicochemical Properties and Mechanistic Advantages of DIBF

DIBF is a polar, aprotic solvent with unique structural features that directly translate to improved performance in SPPS. Its bulky diisobutyl groups provide significant steric hindrance around the formamide core, which is central to its advantages over traditional solvents.

Comparative Properties of SPPS Solvents

The selection of a solvent is a balance of properties including polarity, boiling point, viscosity, and resin-swelling capability.[2] DIBF presents a distinct profile compared to DMF and NMP.

PropertyN,N-Dimethylformamide (DMF)N-Methylpyrrolidone (NMP)This compound (DIBF)
Molecular Formula C₃H₇NOC₅H₉NOC₉H₁₉NO[5]
Molar Mass 73.09 g/mol [6]99.13 g/mol 157.25 g/mol [5]
Boiling Point 153 °C[6]202 °C216-218 °C
Polarity HighHigher than DMF[2][3]Moderate-High
Key Disadvantages Stability issues (forms dimethylamine), N-formylation at high temp.[2]Higher viscosity, higher cost, Fmoc-amino acid decomposition.[2][7]Higher viscosity than DMF
Mechanism of Action: Overcoming Aggregation

Peptide chain aggregation is a primary cause of failed or low-purity syntheses.[4] It occurs when growing peptide chains, attached to the solid support, form intermolecular hydrogen bonds, creating β-sheet-like structures.[4][8] This prevents reagents from accessing the N-terminal amine, leading to incomplete coupling and deletion sequences.

DIBF's bulky diisobutyl groups physically disrupt the formation of these hydrogen bond networks. Unlike the planar structure of DMF, which can intercalate into and potentially stabilize aggregates, DIBF acts as a "chaotropic" agent, forcing the peptide chains apart and keeping them well-solvated and accessible. This is particularly effective for hydrophobic sequences, which are notoriously prone to aggregation.[4]

Reduction of Racemization

Racemization, the loss of chiral integrity at the α-carbon of an amino acid during activation and coupling, is a critical issue that can yield diastereomeric impurities that are difficult to separate.[4][9] This is especially problematic for amino acids like His and Cys.[4] The extent of racemization is highly dependent on the solvent environment and the coupling reagents used.[9]

While direct mechanistic studies are ongoing, it is hypothesized that the unique solvation properties of DIBF can help stabilize the activated amino acid intermediate in a conformation that is less susceptible to proton abstraction and subsequent racemization. By providing a less basic microenvironment compared to DMF (which can contain amine impurities), DIBF helps preserve the stereochemical purity of the final peptide.[2][9]

Part 2: Protocols for Application

The following protocols provide detailed, step-by-step methodologies for integrating DIBF into standard automated and manual SPPS workflows using Fmoc/tBu chemistry.[10]

General Workflow for SPPS using DIBF

This diagram outlines the fundamental cycle of solid-phase peptide synthesis, highlighting the steps where DIBF is used as the primary solvent.[1][11]

SPPS_Workflow cluster_cycle SPPS Cycle (Repeated) Deprotection Fmoc Deprotection (20% Piperidine in DIBF) Wash1 DIBF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (AA/Activator in DIBF) Wash1->Coupling Wash2 DIBF Wash Coupling->Wash2 Wash2->Deprotection Next Cycle Cleavage Cleavage & Deprotection (e.g., TFA Cocktail) Wash2->Cleavage Final Cycle Resin Resin Swelling (DIBF) Resin->Deprotection

Caption: Standard SPPS cycle using DIBF as the primary solvent.

Protocol: Standard Automated SPPS Coupling

This protocol is designed for use with automated peptide synthesizers and utilizes standard coupling reagents like HBTU, HATU, or DIC/Oxyma.[12][13]

Reagents & Materials:

  • Fmoc-Rink Amide resin (or other suitable solid support)

  • Fmoc-protected amino acids

  • Solvent: High-purity this compound (DIBF)

  • Deprotection Solution: 20% Piperidine in DIBF (v/v)

  • Coupling Activator: 0.5 M HBTU/HOBt in DIBF or 0.5 M HATU in DIBF

  • Activator Base: 2 M N,N-Diisopropylethylamine (DIPEA) in DIBF

  • Washing Solvents: Dichloromethane (DCM), Isopropanol (IPA)

Methodology:

  • Resin Swelling: Place the resin in the reaction vessel. Add DIBF and allow the resin to swell for 60 minutes with gentle agitation.

  • Initial Deprotection: Drain the swelling solvent. Add the deprotection solution (20% Piperidine in DIBF) and react for 5 minutes. Drain. Repeat with a 15-minute reaction time.

  • Washing: Wash the resin thoroughly with DIBF (5-7 cycles) to ensure complete removal of piperidine and byproducts.

  • Amino Acid Coupling:

    • Prepare the activated amino acid solution by combining the Fmoc-amino acid (4 eq.), the coupling activator (e.g., HATU, 3.9 eq.), and the activator base (e.g., DIPEA, 8 eq.) in DIBF.

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated solution to the reaction vessel containing the deprotected resin.

    • Allow the coupling reaction to proceed for 45-60 minutes. For known difficult couplings, this time can be extended to 2 hours or a double coupling can be performed.[14]

  • Post-Coupling Wash: Drain the coupling solution. Wash the resin thoroughly with DIBF (3-5 cycles) to remove excess reagents and byproducts.

  • Cycle Repetition: Repeat steps 2 through 5 for each amino acid in the sequence.

  • Final Wash and Drying: After the final coupling cycle, wash the peptide-resin with DIBF, followed by IPA, and finally DCM. Dry the resin under a stream of nitrogen or in a vacuum desiccator.

Protocol: Synthesis of a "Difficult" Hydrophobic Sequence

Objective: To demonstrate the efficacy of DIBF in synthesizing an aggregation-prone, hydrophobic peptide. Model Sequence: A fragment of the amyloid-beta peptide, Aβ(25-35): GSNKGAIIGLM

Expected Outcome: Synthesis using DIBF is expected to yield a significantly purer crude product compared to the same synthesis performed in DMF, which often results in multiple deletion sequences due to on-resin aggregation.

Methodology:

  • Follow the Protocol 2.2 for automated synthesis precisely.

  • Key Consideration: Pay close attention to the coupling of the hydrophobic residues Ile, Leu, and Met. A double coupling strategy may be programmed for these residues as a precaution, though often unnecessary with DIBF.

  • Analysis: After cleavage from the resin using a standard TFA cocktail (e.g., Reagent K), analyze the crude peptide via RP-HPLC and Mass Spectrometry.

Representative Data Comparison:

SolventCrude Purity (HPLC @ 220 nm)Target Mass ConfirmationNotes
DIBF >85%ConfirmedClean chromatogram with a major peak corresponding to the target peptide.
DMF <50%Confirmed, but with multiple deletion peaksChromatogram shows significant deletion sequence impurities (e.g., [M-Ile], [M-Gly]), indicative of severe aggregation.[4]

Part 3: Troubleshooting and Advanced Considerations

  • Viscosity: DIBF is slightly more viscous than DMF. Ensure your synthesizer's fluidic system is compatible and that drain times are sufficient to prevent cross-contamination between steps.

  • Solubility of Reagents: While DIBF is an excellent solvent for most protected amino acids and peptides, always confirm the solubility of any unusual or modified amino acids before starting a synthesis.[15]

  • Microwave Synthesis: DIBF's high boiling point makes it suitable for microwave-assisted peptide synthesis (MAPS). However, protocols may need to be re-optimized, as reaction kinetics can differ from those in DMF or NMP.

  • Greener Alternatives: The field is actively exploring greener solvent alternatives to reduce the environmental impact of peptide synthesis.[16][17][18] While DIBF offers significant synthetic advantages, its environmental profile should be considered as part of a holistic process development strategy.

Logical Relationships in Mitigating SPPS Failures

Logic cluster_cause Common SPPS Problems Aggregation Peptide Aggregation (β-Sheet Formation) Purity High Crude Purity & Yield Aggregation->Purity Prevents Racemization Racemization (Loss of Chirality) Racemization->Purity Prevents DIBF This compound (DIBF) DIBF->Aggregation Disrupts via Steric Hindrance DIBF->Racemization Suppresses via Favorable Solvation DIBF->Purity Leads to

Caption: How DIBF addresses core problems in SPPS to improve outcomes.

Conclusion

This compound (DIBF) is a powerful and effective solvent that directly addresses some of the most persistent challenges in solid-phase peptide synthesis. Its unique ability to disrupt peptide aggregation, enhance solubility, and potentially reduce racemization makes it an invaluable tool for synthesizing difficult, hydrophobic, and long peptide sequences. By substituting traditional solvents like DMF with DIBF, researchers and drug development professionals can achieve higher crude purity, simplify downstream purification, and improve the overall efficiency and success rate of their peptide synthesis campaigns.

References

  • ResearchGate. (2014, December 29). Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis?
  • Merck Millipore. (n.d.). Novabiochem®.
  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • Biotage. (2023, February 2). How to synthesize hydrophobic peptides - Choosing the Right Solvent.
  • Bachem. (n.d.). No more DMF: greener solid-phase peptide synthesis with binary solvents.
  • Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • National Institutes of Health (NIH). (2023, September 1). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • LookChem. (n.d.). What is Solid-Phase Peptide Synthesis (SPPS).
  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained.
  • ResearchGate. (n.d.).
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C.
  • Benchchem. (n.d.).
  • Bachem. (2021, July 23). Peptide solubility.
  • Semantic Scholar. (n.d.).
  • Benchchem. (n.d.). Application Notes and Protocols for Automated Peptide Synthesis Using Fmoc-D-Leu-OH.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Sigma-Aldrich. (n.d.).
  • Electronic Journal of Biotechnology. (n.d.).
  • PMC. (n.d.).
  • Gyros Protein Technologies. (2025, October 17).
  • PMC. (n.d.). Automated Peptide Synthesizers and Glycoprotein Synthesis.
  • ResearchGate. (n.d.).
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Racemization-free peptide bond formation via 2-nitrobenzensulfonyl strategy for diastereoselective synthesis of (Z)-fluoroalkene-type peptidomimetics.
  • Biotage. (2023, February 6). Automating stapled peptide synthesis: overcoming DMF poisoning.
  • ResearchGate. (2025, August 6).
  • PMC. (n.d.).
  • Sigma-Aldrich. (n.d.). N,N-Dimethylformamide for peptide synthesis 68-12-2.

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Application Notes & Protocols: A Guide to Aromatic and Heterocyclic Formylation using N,N-Bis(2-methylpropyl)formamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The introduction of a formyl group (–CHO) onto aromatic and heterocyclic scaffolds is a cornerstone transformation in organic synthesis, providing critical aldehyde intermediates for the construction of complex molecules in pharmaceuticals and materials science. This guide provides an in-depth exploration of formylation protocols utilizing N,N-Bis(2-methylpropyl)formamide (N,N-diisobutylformamide) as a versatile and effective C1 source. We will delve into the mechanistic underpinnings of the Vilsmeier-Haack reaction, the primary pathway for this transformation, explaining the causality behind experimental choices. This document offers detailed, field-proven protocols, troubleshooting insights, and comparative data to empower researchers in achieving efficient and reproducible formylation outcomes.

Introduction: The Strategic Importance of Formylation

Formylation is the chemical process of adding a formyl group to a substrate.[1] In the realm of organic chemistry, the formylation of electron-rich aromatic and heterocyclic compounds is a powerful tool for carbon-carbon bond formation, yielding aryl aldehydes.[2] These aldehydes are not merely synthetic endpoints but are highly versatile intermediates, readily participating in reactions such as Wittig olefination, reductive amination, oxidation to carboxylic acids, and various condensation reactions.

While numerous formylation methods exist—including the Gattermann-Koch, Reimer-Tiemann, and Duff reactions—the Vilsmeier-Haack reaction stands out for its operational simplicity, mild conditions, and broad substrate scope.[1][3] This reaction employs a substituted formamide, such as this compound, in conjunction with an activating agent to generate a potent electrophilic formylating species.[4]

The Vilsmeier-Haack Reaction: Mechanism and Rationale

The formylation of an electron-rich arene using this compound proceeds via the Vilsmeier-Haack reaction.[4][5] The process can be logically dissected into two critical stages: the formation of the active electrophile (the Vilsmeier reagent) and the subsequent electrophilic attack by the aromatic substrate.

Stage 1: Formation of the Vilsmeier Reagent

The reaction is initiated by the activation of this compound with a halide-containing reagent, most commonly phosphorus oxychloride (POCl₃) or oxalyl chloride.[6] The lone pair of electrons on the formamide's oxygen atom attacks the electrophilic phosphorus (or carbonyl carbon of oxalyl chloride), leading to the formation of a key intermediate. Subsequent elimination generates the highly electrophilic N,N-diisobutylchloroiminium ion, known as the Vilsmeier reagent .

The choice of this compound, with its sterically bulky isobutyl groups, can influence the reactivity and selectivity of the Vilsmeier reagent compared to less hindered analogues like N,N-dimethylformamide (DMF).[7] The use of oxalyl chloride is often preferred for its milder reaction conditions and the formation of volatile byproducts (CO, CO₂), which can simplify purification.[8]

Caption: Formation of the Vilsmeier reagent from this compound.

Stage 2: Electrophilic Aromatic Substitution and Hydrolysis

The electron-rich π-system of the aromatic or heterocyclic substrate attacks the electrophilic carbon of the Vilsmeier reagent. This step is a classic electrophilic aromatic substitution. The resulting intermediate is an iminium salt, which is relatively stable until the reaction is quenched. During aqueous workup, this iminium salt is readily hydrolyzed to yield the final aryl aldehyde and diisobutylamine.[4]

The reaction is most effective on substrates that are significantly more nucleophilic than benzene, such as phenols, anilines, pyrroles, and furans.[4][9] The regioselectivity is governed by the electronic and steric properties of the substrate, typically favoring formylation at the most electron-rich and sterically accessible position (e.g., the para-position for monosubstituted benzenes).[9]

Caption: General mechanism of the Vilsmeier-Haack formylation reaction.

Detailed Experimental Protocol

This protocol provides a general method for the formylation of an electron-rich arene (e.g., N,N-dimethylaniline) using this compound and phosphorus oxychloride.

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Phosphorus oxychloride is highly corrosive and reacts violently with water.[10] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn.

Materials and Equipment
Reagents & Solvents Equipment
This compoundThree-neck round-bottom flask
Phosphorus oxychloride (POCl₃)Magnetic stirrer and stir bar
N,N-Dimethylaniline (or other substrate)Dropping funnel
Dichloromethane (DCM, anhydrous)Reflux condenser with drying tube (e.g., CaCl₂)
Saturated sodium bicarbonate (NaHCO₃) soln.Ice-water bath
Saturated sodium acetate (NaOAc) soln.Heating mantle or oil bath
Brine (saturated NaCl soln.)Separatory funnel
Anhydrous magnesium sulfate (MgSO₄)Rotary evaporator
Silica gel for column chromatographyStandard glassware for workup and purification
Hexanes and Ethyl Acetate (for chromatography)
Step-by-Step Procedure
  • Vilsmeier Reagent Formation (In Situ):

    • To a dry three-neck flask equipped with a magnetic stir bar, dropping funnel, and condenser under a nitrogen atmosphere, add this compound (1.5 eq.).

    • Dissolve the formamide in anhydrous dichloromethane (DCM).

    • Cool the flask to 0 °C using an ice-water bath.

    • Slowly add phosphorus oxychloride (1.2 eq.) dropwise via the dropping funnel to the stirred solution. Causality: A slow, controlled addition at low temperature is crucial to manage the exothermic reaction and prevent the formation of side products.[11]

    • After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes. The formation of a solid or viscous complex is often observed.

  • Addition of Aromatic Substrate:

    • Dissolve the aromatic substrate (1.0 eq., e.g., N,N-dimethylaniline) in a minimal amount of anhydrous DCM.

    • Add the substrate solution dropwise to the cold Vilsmeier reagent mixture.

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Heat the reaction mixture to reflux (approx. 40 °C for DCM) and maintain for 2-4 hours, or until TLC analysis indicates consumption of the starting material. Trustworthiness: Monitoring the reaction by TLC is essential to avoid over- or under-reacting, ensuring optimal yield and purity.

  • Work-up and Hydrolysis:

    • Cool the reaction mixture back down to 0 °C in an ice bath.

    • Slowly and carefully pour the reaction mixture onto crushed ice in a beaker with vigorous stirring. Causality: This step quenches any remaining POCl₃ and initiates the hydrolysis of the iminium salt intermediate to the desired aldehyde. The process is highly exothermic and must be done cautiously.

    • Neutralize the acidic solution by slowly adding a saturated solution of sodium acetate or sodium bicarbonate until the pH is approximately 6-8.[11] The aldehyde product often precipitates during this step.

  • Extraction and Purification:

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with DCM (3x volume).

    • Combine the organic layers and wash sequentially with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude product by silica gel column chromatography, typically using a gradient of hexanes and ethyl acetate, to yield the pure formylated product.

Experimental_Workflow cluster_prep Preparation (0 °C) cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Diisobutylformamide to dry DCM B 2. Add POCl₃ dropwise A->B C 3. Stir for 30-60 min B->C D 4. Add Aromatic Substrate at 0 °C C->D E 5. Heat to Reflux (2-4 h) D->E F 6. Monitor by TLC E->F G 7. Quench on Ice F->G H 8. Neutralize (pH 6-8) G->H I 9. Extract with DCM H->I J 10. Wash, Dry, Concentrate I->J K 11. Column Chromatography J->K

Caption: Step-by-step workflow for Vilsmeier-Haack formylation.

Comparative Data for Formylation Conditions

The efficiency of the Vilsmeier-Haack reaction is dependent on the substrate and the choice of reagents. The following table provides a comparative overview of common conditions.

Formamide Reagent Activating Agent Typical Substrate Temp. Time Typical Yield Reference
N,N-Dimethylformamide (DMF)POCl₃Indole0 °C to RT1-3 h>90%[5]
N,N-Dimethylformamide (DMF)Oxalyl Chloride1-VinylpyrroleRT<1 h80-90%[12]
N-MethylformanilidePOCl₃DimethylanilineRT to 100 °C2-3 h~50%[11]
N,N-Diisobutylformamide POCl₃ Electron-Rich Arenes RT to Reflux 2-6 h Good to Excellent General
N,N-DimethylthioformamidePOCl₃6a-ThiathiophthenRT2-4 h60-80%[13]

Conclusion and Expert Recommendations

Formylation using this compound via the Vilsmeier-Haack reaction is a robust and reliable method for synthesizing valuable aryl and heteroaryl aldehydes. The success of the protocol hinges on a clear understanding of the underlying mechanism and meticulous attention to experimental detail.

Key Pillars for Success:

  • Anhydrous Conditions: The Vilsmeier reagent and its precursors are highly sensitive to moisture. Ensuring all glassware is oven-dried and using anhydrous solvents is paramount for achieving high yields.

  • Temperature Control: The initial formation of the Vilsmeier reagent is exothermic. Maintaining low temperatures during this stage prevents degradation and side-product formation.

  • Substrate Reactivity: The reaction works best for electron-rich substrates. For less reactive arenes, harsher conditions (higher temperatures, longer reaction times) or alternative formylation methods may be necessary.[14]

By adhering to the principles and protocols outlined in this guide, researchers can confidently employ this compound as a key reagent in their synthetic endeavors, enabling the efficient production of critical aldehyde building blocks.

References

  • HETEROCYCLES, Vol. 83, No. 9, 2011. ([Link])

  • Vilsmeier-Haack Reaction - Cambridge University Press. ([Link])

  • Vilsmeier–Haack reaction - Wikipedia. ([Link])

  • Formylation - Common Conditions. ([Link])

  • Process for formylation of aromatic compounds - Google P
  • Formylation - Wikipedia. ([Link])

  • Aromatic formylation reaction - Purechemistry. ([Link])

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ([Link])

  • Proposed mechanism for N-formylation of amines using formic acid/ethyl formate. ([Link])

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. ([Link])

  • Novel Asymmetric Formylation of Aromatic Compounds: Enantioselective Synthesis of Formyl 7,8-Dipropyltetrathia[15]helicenes - PubMed. ([Link])

  • Vilsmeier-Haack Reaction - J&K Scientific LLC. ([Link])

  • Studies of heterocyclic compounds. Part IX. Formylation of 6a-thiathiophthens - Journal of the Chemical Society C: Organic (RSC Publishing). ([Link])

  • Oxalyl chloride - Organic Chemistry Portal. ([Link])

  • N,N-Diisobutylformamide - MySkinRecipes. ([Link])

  • Formylation of Amines - PMC - NIH. ([Link])

  • Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles - MDPI. ([Link])

  • Formylation method - CN104262253A - Google P
  • Experimental details. ([Link])

  • Mild, Redox-Neutral Formylation of Aryl Chlorides via Photocatalytic Generation of Chlorine Radicals - PMC - NIH. ([Link])

  • (PDF) A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19) - ResearchGate. ([Link])

  • Examples of N-formyl containing molecules with their applications - ResearchGate. ([Link])

  • Pd-Catalyzed N -Formylation of Amines with N , N -Dimethylformamide - ResearchGate. ([Link])

  • p. 331 - Organic Syntheses Procedure. ([Link])

  • Phosphorus oxychloride as an efficient coupling reagent for the synthesis of esters , amides and peptides under mild conditions - RSC Publishing. ([Link])

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Application Notes and Protocols: The Emerging Role of N,N-Bis(2-methylpropyl)formamide in Radiopharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the field of radiopharmacy and nuclear medicine.

Abstract

This document explores the potential utility of N,N-Bis(2-methylpropyl)formamide, also known as N,N-Diisobutylformamide (DIBF), as a novel solvent in the synthesis of radiopharmaceuticals, particularly for Positron Emission Tomography (PET) tracers. While not as conventionally utilized as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), the unique physicochemical properties of DIBF, such as its high boiling point and aprotic polar nature, suggest it may offer distinct advantages in specific radiolabeling applications. This application note provides a comprehensive overview of DIBF's properties, a theoretical framework for its role in nucleophilic substitution reactions with Fluorine-18, and hypothetical protocols for its evaluation as a solvent in the synthesis of [¹⁸F]-labeled radiotracers.

Introduction: The Quest for Optimal Reaction Media in Radiochemistry

The synthesis of radiopharmaceuticals, particularly those labeled with short-lived positron-emitting radionuclides like Fluorine-18 (t½ ≈ 109.7 min), is a race against time.[1] Reaction conditions must be meticulously optimized to achieve high radiochemical yields (RCY), purity, and specific activity within a limited timeframe. The choice of solvent is a critical parameter that profoundly influences reaction kinetics, precursor solubility, and the efficiency of subsequent purification steps.[2]

Polar aprotic solvents are the cornerstone of nucleophilic [¹⁸F]fluorination reactions, the most common method for producing PET tracers.[3] Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are widely used due to their ability to dissolve both the polar [¹⁸F]fluoride salt and the often less polar organic precursors, while minimally solvating the fluoride anion, thereby enhancing its nucleophilicity.[3] However, these conventional solvents are not without their drawbacks, including relatively low boiling points (in the case of acetonitrile), which can limit the reaction temperature, and potential for side reactions.

This application note introduces this compound (DIBF) as a promising, yet underexplored, alternative for radiopharmaceutical synthesis.

Physicochemical Properties of this compound (DIBF)

DIBF is a polar aprotic solvent with a unique combination of properties that make it an intriguing candidate for radiolabeling reactions. Its key characteristics are summarized in the table below and compared with commonly used solvents.

PropertyThis compound (DIBF)N,N-Dimethylformamide (DMF)Dimethyl Sulfoxide (DMSO)Acetonitrile
Synonyms N,N-DiisobutylformamideDMFDMSOMeCN
Molecular Formula C₉H₁₉NO[4]C₃H₇NOC₂H₆OSC₂H₃N
Molecular Weight 157.25 g/mol [4]73.09 g/mol 78.13 g/mol 41.05 g/mol
Boiling Point ~216 °C153 °C189 °C82 °C
Polarity Polar AproticPolar Aprotic[5]Polar AproticPolar Aprotic
Key Features High boiling point, good dissolving power for organic compounds.Widely used, well-characterized.High polarity, high boiling point.Lower boiling point, easy to remove.

Data compiled from various chemical databases and literature.

The most notable feature of DIBF is its high boiling point, which is significantly higher than that of DMF and acetonitrile. This property could enable radiolabeling reactions to be conducted at elevated temperatures, potentially accelerating reaction rates and improving radiochemical yields, especially for less reactive precursors.

Theoretical Role in [¹⁸F]Nucleophilic Fluorination

Nucleophilic substitution with [¹⁸F]fluoride is the workhorse of PET tracer synthesis. The reaction typically involves the displacement of a leaving group (e.g., tosylate, mesylate, or a nitro group) on a precursor molecule by the [¹⁸F]fluoride ion. The efficiency of this SₙAr or Sₙ2 reaction is highly dependent on the "nakedness" and reactivity of the fluoride ion.

SNAr_Mechanism cluster_0 Role of DIBF in Nucleophilic [18F]Fluorination precursor Precursor (with leaving group) intermediate Meisenheimer Complex (Stabilized Intermediate) precursor->intermediate + [18F]F- fluoride [18F]F- / K222 Complex fluoride->intermediate solvent DIBF (Solvent) solvent->precursor Dissolves solvent->fluoride Solvates Cation (K+) product [18F]Radiolabeled Product intermediate->product - Leaving Group

Caption: Proposed role of DIBF in nucleophilic [¹⁸F]fluorination.

As a polar aprotic solvent, DIBF is expected to function similarly to DMF and DMSO by:

  • Dissolving the Precursor: Its organic character, owing to the isobutyl groups, should provide good solubility for a wide range of organic precursors.

  • Solvating the Cation: DIBF can effectively solvate the counter-ion of the [¹⁸F]fluoride salt (e.g., K⁺ complexed with Kryptofix-222), leaving the fluoride anion relatively "naked" and highly nucleophilic.

  • Facilitating High-Temperature Reactions: Its high boiling point allows for reaction temperatures exceeding those achievable with DMF or acetonitrile, which could be advantageous for activating less reactive aromatic rings or sterically hindered positions.

Potential Advantages and Disadvantages

Potential Advantages:

  • Higher Reaction Temperatures: May lead to faster reaction kinetics and improved yields for challenging radiolabeling reactions.

  • Improved Solubility: The larger alkyl groups compared to DMF might enhance the solubility of highly lipophilic precursors.

  • Reduced Volatility: Lower vapor pressure at typical reaction temperatures could lead to more stable reaction volumes in automated synthesis modules.

Potential Disadvantages:

  • Difficult Removal: The high boiling point could make post-reaction solvent removal more challenging and time-consuming, a significant consideration given the short half-life of ¹⁸F.

  • Potential for Side Reactions: Higher temperatures can sometimes lead to increased decomposition of sensitive precursors or the formation of unwanted byproducts.

  • Lack of Established Protocols: As a less common solvent in this application, optimization of reaction conditions (temperature, time, precursor concentration) would be required.

Proposed Experimental Protocols for Evaluation

The following are hypothetical, proof-of-concept protocols designed to evaluate the efficacy of DIBF as a solvent in radiopharmaceutical synthesis. These should be adapted and optimized based on the specific precursor and radiolabeling chemistry.

Protocol 1: Evaluation of DIBF in the Synthesis of a Model [¹⁸F]Fluorinated Aromatic Compound

Objective: To compare the radiochemical yield of a standard SₙAr reaction in DIBF versus DMF.

Model Reaction: The nucleophilic [¹⁸F]fluorination of a nitro-precursor to produce 4-[¹⁸F]fluoronitrobenzene.

Materials:

  • 1,4-Dinitrobenzene (precursor)

  • [¹⁸F]Fluoride in [¹⁸O]water

  • Kryptofix-222 (K₂₂₂)

  • Potassium Carbonate (K₂CO₃)

  • This compound (DIBF), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Acetonitrile, anhydrous

  • Automated radiochemistry synthesis module or shielded hot cell

Procedure:

  • Azeotropic Drying of [¹⁸F]Fluoride:

    • Transfer the aqueous [¹⁸F]fluoride solution to a reaction vessel.

    • Add a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.

    • Evaporate the solvent under a stream of nitrogen at 110 °C.

    • Perform a final azeotropic drying step with anhydrous acetonitrile.

  • Radiolabeling Reaction:

    • Prepare two separate reaction vials.

    • To Vial A, add a solution of 1,4-dinitrobenzene in 0.5 mL of anhydrous DIBF.

    • To Vial B, add a solution of 1,4-dinitrobenzene in 0.5 mL of anhydrous DMF (control).

    • Add the dried [¹⁸F]fluoride/K₂₂₂ complex to each reaction vial.

    • Seal the vials and heat at a specified temperature (e.g., 150 °C) for a set time (e.g., 15 minutes).

  • Analysis:

    • After cooling, quench the reaction.

    • Analyze the radiochemical yield by radio-Thin Layer Chromatography (radio-TLC) or radio-High Performance Liquid Chromatography (radio-HPLC).

    • Compare the RCY obtained in DIBF with that from the DMF control.

Experimental_Workflow start Start: [18F]Fluoride in [18O]water drying Azeotropic Drying with K222/K2CO3 start->drying labeling Radiolabeling Reaction (Heating) drying->labeling precursor_prep Prepare Precursor Solutions in DIBF and DMF precursor_prep->labeling analysis Radio-TLC / Radio-HPLC Analysis labeling->analysis end End: Compare Radiochemical Yields analysis->end

Sources

Application Notes & Protocols: N,N-Bis(2-methylpropyl)formamide in Synthetic Organic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N,N-Bis(2-methylpropyl)formamide, also known as N,N-diisobutylformamide, is a polar aprotic solvent and a pivotal reagent in modern organic synthesis.[1] While it can function as a high-boiling point solvent, its most significant application is as a precursor to the Vilsmeier reagent, a mild electrophile used for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3][4] The steric bulk of the two isobutyl groups, compared to the methyl groups in the more common N,N-dimethylformamide (DMF), offers unique advantages in controlling regioselectivity in certain substrates. This guide provides an in-depth exploration of its primary application in the Vilsmeier-Haack reaction, including mechanistic details, field-tested protocols, and comparative insights for researchers in synthetic chemistry and drug development.

Introduction: Physicochemical Properties and Synthetic Role

This compound (DIBF) is a colorless to pale yellow liquid characterized by a formamide functional group with two isobutyl substituents on the nitrogen atom.[1] Its structure imparts moderate polarity and a high boiling point, making it a useful solvent for reactions requiring elevated temperatures.[1]

However, its principal value lies in its reaction with acid chlorides, most notably phosphorus oxychloride (POCl₃), to generate a Vilsmeier reagent in situ.[4][5] This reagent is the active electrophilic species in the Vilsmeier-Haack reaction, a powerful method for introducing a formyl (-CHO) or acyl group onto activated aromatic systems.[2][6]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₁₉NO[1]
Molecular Weight 157.25 g/mol [7]
CAS Number 2591-76-6[7]
Appearance Colorless to pale yellow liquid[1]
Boiling Point ~202-204 °C[8]
Key Application Vilsmeier-Haack Reagent Precursor[2][4]

Core Application: The Vilsmeier-Haack Formylation Reaction

The Vilsmeier-Haack reaction is the most prominent transformation involving this compound. It allows for the efficient formylation of electron-rich arenes and heterocycles, which are common structural motifs in pharmaceuticals and advanced materials.[2][6]

The Underlying Mechanism: From Formamide to Aldehyde

The reaction proceeds through a well-established multi-step mechanism. Understanding this pathway is critical for troubleshooting and optimizing reaction conditions.

  • Formation of the Vilsmeier Reagent: this compound, a substituted amide, acts as a nucleophile, attacking the electrophilic phosphorus center of POCl₃. This is followed by the elimination of a dichlorophosphate anion to yield a highly reactive chloroiminium ion, the "Vilsmeier Reagent".[2][4]

  • Electrophilic Aromatic Substitution: The electron-rich aromatic substrate (e.g., an aniline, phenol, or activated heterocycle) attacks the electrophilic carbon of the Vilsmeier reagent.[3][4] This step forms a new carbon-carbon bond and temporarily disrupts the aromaticity of the ring, creating an iminium ion intermediate.[2]

  • Hydrolysis and Product Formation: During aqueous workup, the iminium ion is readily hydrolyzed to yield the final aryl aldehyde or ketone product. The diisobutylamine byproduct is typically removed during extraction.[4]

The choice of formamide can be critical. The larger isobutyl groups of this compound can influence the regioselectivity of the formylation on sterically crowded substrates when compared to the smaller N,N-dimethylformamide (DMF).[3]

Visualization of the Vilsmeier-Haack Mechanism

The following diagram illustrates the complete mechanistic pathway from the formamide to the final aldehyde product.

Vilsmeier_Mechanism Formamide This compound VilsmeierReagent Vilsmeier Reagent (Chloroiminium Ion) Formamide->VilsmeierReagent + POCl₃ Byproduct Dichlorophosphate Anion Formamide->Byproduct releases POCl3 POCl₃ IminiumIntermediate Iminium Intermediate VilsmeierReagent->IminiumIntermediate + Arene Arene Electron-Rich Arene Product Aryl Aldehyde IminiumIntermediate->Product Hydrolysis Hydrolysis H₂O Workup

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Experimental Protocol: General Procedure for Formylation

This protocol provides a reliable, self-validating framework for the formylation of an activated aromatic substrate using this compound and POCl₃.

Materials and Equipment
  • Reagents: this compound (DIBF), Phosphorus oxychloride (POCl₃), activated aromatic substrate, dichloromethane (DCM, anhydrous), saturated sodium acetate or sodium bicarbonate solution, deionized water, brine, anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Equipment: Three-necked round-bottom flask, magnetic stirrer and stir bar, dropping funnel, reflux condenser, nitrogen/argon inlet, ice-water bath, heating mantle, rotary evaporator, standard glassware for extraction and purification.

Step-by-Step Protocol
  • Reaction Setup: Assemble a dry three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a nitrogen or argon atmosphere.

  • Vilsmeier Reagent Formation: To the flask, add the activated aromatic substrate (1.0 equiv) and anhydrous DCM. Cool the solution to 0 °C using an ice-water bath. In a separate, dry flask, prepare the Vilsmeier reagent by slowly adding POCl₃ (1.5 equiv) to this compound (10 equiv, often used as solvent) at 0 °C. Causality Note: This pre-formation or in-situ formation at low temperature controls the initial exothermic reaction and prevents degradation of sensitive substrates.[9]

  • Addition to Substrate: Slowly add the prepared Vilsmeier reagent to the cooled solution of the aromatic substrate via the dropping funnel. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For less reactive substrates, gentle heating (e.g., 40-60 °C) may be required.[10]

  • Workup and Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully pour it over crushed ice. Safety Insight: This step quenches the reactive POCl₃ and hydrolyzes the iminium intermediate. The process is highly exothermic and must be done slowly and with caution.

  • Neutralization: Neutralize the acidic aqueous solution by slowly adding a saturated solution of sodium acetate or sodium bicarbonate until the pH is between 6-8.[9] The desired aldehyde product often precipitates at this stage.

  • Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3x). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water and then with brine to remove residual inorganic salts. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by silica gel column chromatography or recrystallization to afford the pure aromatic aldehyde.

Experimental Workflow Diagram

Workflow Setup 1. Assemble Dry Glassware (N₂ Atmosphere) ReagentPrep 2. Prepare Vilsmeier Reagent (DIBF + POCl₃ at 0°C) Setup->ReagentPrep Addition 3. Add Reagent to Substrate (0°C) ReagentPrep->Addition Reaction 4. Stir at RT or Heat (Monitor by TLC/LC-MS) Addition->Reaction Quench 5. Quench on Ice (Caution: Exothermic) Reaction->Quench Neutralize 6. Neutralize with NaOAc (aq) to pH 6-8 Quench->Neutralize Extract 7. Extract with DCM/EtOAc Neutralize->Extract Purify 8. Wash, Dry, Concentrate, and Purify Extract->Purify Product Pure Aryl Aldehyde Purify->Product

Sources

Techniques for using N,N-Bis(2-methylpropyl)formamide in flow chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to N,N-Bis(2-methylpropyl)formamide (DIBF) in Flow Chemistry

Abstract

The transition from batch to continuous flow manufacturing represents a paradigm shift in modern chemical synthesis, offering enhanced safety, scalability, and process control. The choice of solvent is paramount in this transition, dictating reaction parameters and system compatibility. This compound, also known as N,N-Diisobutylformamide (DIBF), is emerging as a high-performance polar aprotic solvent with significant potential for flow chemistry applications. Its high boiling point, thermal stability, and favorable solvation characteristics make it a compelling alternative to traditional formamides like N,N-Dimethylformamide (DMF), particularly in high-temperature applications where superheated conditions can dramatically accelerate reaction rates. This guide provides detailed application notes and protocols for leveraging DIBF in two key areas of synthetic chemistry amenable to flow processing: the Vilsmeier-Haack reaction and Solid-Phase Peptide Synthesis (SPPS).

Introduction: The Case for a High-Boiling Formamide in Continuous Flow

Continuous flow chemistry leverages the intrinsic advantages of microreactors and packed-bed systems, such as superior heat and mass transfer, to achieve reaction conditions unattainable in standard batch reactors.[1] One of the most powerful capabilities of flow systems is the ability to operate at temperatures well above a solvent's atmospheric boiling point by using back-pressure regulators. This "superheated" processing can lead to exponential increases in reaction rates, reducing residence times from hours to minutes and significantly boosting throughput.

This compound (DIBF) is uniquely suited for such applications. Unlike DMF (B.P. 153 °C), DIBF possesses a significantly higher boiling point, providing a wider operational window for high-temperature synthesis with less demanding pressure requirements.[2] Furthermore, amid growing concerns over the reproductive toxicity of DMF, exploring alternatives with potentially safer profiles is a critical goal for sustainable chemical development.[3][4][5] DIBF, with its distinct toxicological profile and physical properties, presents a valuable option for researchers and process chemists.

Table 1: Physicochemical Properties of this compound (DIBF)

PropertyValueSource
CAS Number 2591-76-6[2][6]
Molecular Formula C₉H₁₉NO[7]
Molecular Weight 157.25 g/mol [7]
Boiling Point 226-228 °C[2]
Flash Point 90 °C[2]
Density ~0.862 g/cm³[8][9]
Appearance Colorless liquid[2][10]
Solubility Soluble in a wide range of organic compounds.[10]

Application Protocol I: Continuous Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a cornerstone method for the formylation of electron-rich aromatic and heteroaromatic compounds.[11][12] The reaction typically involves a substituted formamide and an activating agent like phosphorus oxychloride (POCl₃) to generate the electrophilic Vilsmeier reagent.[13][14] In batch, this process can be highly exothermic and difficult to control. A continuous flow setup mitigates these risks and allows for precise control over the formation and reaction of the often-unstable Vilsmeier reagent.[15] Using DIBF as the formamide source offers the added advantage of enabling higher reaction temperatures, which can accelerate the conversion of less reactive substrates.

Experimental Workflow: Vilsmeier-Haack Reaction

Vilsmeier_Workflow sub_pump Pump A Substrate + DIBF mixer T-Mixer (Vilsmeier Reagent Formation) sub_pump->mixer Flow Rate A act_pump Pump B POCl₃ in Solvent act_pump->mixer Flow Rate B reactor Heated Coil Reactor (e.g., 10 mL PFA, 120 °C) mixer->reactor Residence Time = Vol / (A+B) bpr Back-Pressure Regulator (BPR) (e.g., 100 psi) reactor->bpr collection Product Collection (Quench Solution) bpr->collection

Caption: Continuous flow setup for Vilsmeier-Haack formylation using DIBF.

Step-by-Step Protocol
  • Reagent Preparation:

    • Solution A: Prepare a 0.5 M solution of the electron-rich arene (e.g., N,N-dimethylaniline) in this compound (DIBF).

    • Solution B: Prepare a 0.6 M solution of phosphorus oxychloride (POCl₃) in a dry, inert solvent such as dichloromethane or acetonitrile. Caution: POCl₃ is highly corrosive and reacts violently with water.

  • System Setup:

    • Assemble the flow chemistry system as depicted in the workflow diagram above. Use chemically resistant tubing (e.g., PFA or PTFE).

    • Prime Pump A with Solution A and Pump B with Solution B, ensuring no air is present in the lines.

    • Set the heated coil reactor to the desired temperature (e.g., 120 °C).

    • Set the back-pressure regulator (BPR) to the desired pressure (e.g., 100 psi) to prevent solvent boiling.

  • Reaction Execution:

    • Begin pumping Solution A and Solution B into the T-mixer at stoichiometric flow rates (e.g., Pump A at 0.50 mL/min, Pump B at 0.42 mL/min for a 1.2 equivalent of POCl₃). The Vilsmeier reagent is formed in situ at the mixing point.

    • The combined stream enters the heated coil reactor. The residence time is determined by the reactor volume and the total flow rate. For a 10 mL reactor and a total flow rate of 0.92 mL/min, the residence time would be approximately 10.9 minutes.

    • Allow the system to reach a steady state (typically 3-5 times the total system volume) before collecting the product.

  • Work-up and Analysis:

    • Collect the reactor output in a flask containing a stirred, cooled solution of aqueous sodium acetate or sodium bicarbonate to quench the reaction and hydrolyze the iminium intermediate.[16]

    • Once collection is complete, perform a standard liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).

    • Analyze the organic phase by TLC, GC-MS, or LC-MS to determine conversion and purity. Purify the final product by column chromatography if necessary.

Application Protocol II: High-Temperature Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is an iterative process involving the sequential addition of amino acids to a growing peptide chain anchored to a solid support.[17] DMF is the most common solvent used in Fmoc-based SPPS. However, certain "difficult" peptide sequences are prone to aggregation on the resin, leading to incomplete reactions and low purity.[17] Performing the synthesis at elevated temperatures (e.g., 60-90 °C) can help disrupt these secondary structures, improving synthesis efficiency. Flow-based peptide synthesis is particularly amenable to high-temperature operation.[18]

DIBF's high boiling point and stability make it an excellent candidate solvent for high-temperature flow SPPS, offering a robust alternative to DMF for overcoming challenging synthetic hurdles.

Workflow for a Single Fmoc-SPPS Cycle in Flow

SPPS_Cycle start Start: Peptidyl-Resin wash1 1. DIBF Wash start->wash1 deprotect 2. Fmoc Deprotection (20% Piperidine in DIBF) wash1->deprotect wash2 3. DIBF Wash deprotect->wash2 couple 4. Coupling (Activated AA in DIBF) wash2->couple wash3 5. DIBF Wash couple->wash3 end End: Resin-AA(n+1) wash3->end end->wash1 Next Cycle

Caption: Iterative cycle for Fmoc-based peptide synthesis in a flow system.

Step-by-Step Protocol

This protocol assumes the use of an automated flow peptide synthesizer equipped with a heated packed-bed reactor column.

  • Reagent Preparation:

    • Wash Solvent: this compound (DIBF).

    • Deprotection Solution: 20% (v/v) piperidine in DIBF.

    • Amino Acid Solutions: 0.5 M solutions of Fmoc-protected amino acids in DIBF.

    • Activator Solution: 0.5 M solution of a coupling agent (e.g., HATU) in DIBF.

    • Base Solution: 1.0 M solution of an activation base (e.g., DIEA) in DIBF.

  • System Setup:

    • Pack the synthesizer's reactor column with the starting Fmoc-protected amino acid-loaded resin.

    • Set the reactor temperature (e.g., 75 °C).

    • Load all reagent solutions onto the synthesizer.

  • Automated Synthesis Cycle (for each amino acid):

    • Step 1: Washing: Flow DIBF through the reactor column to swell the resin and remove residual reagents from the previous cycle.

    • Step 2: Fmoc Deprotection: Deliver the deprotection solution through the heated column for a specified residence time (e.g., 1-3 minutes) to remove the N-terminal Fmoc group. In-line UV monitoring can be used to track the release of the dibenzylfulvene-piperidine adduct to confirm reaction completion.

    • Step 3: Washing: Flow DIBF through the column to completely remove piperidine and the byproducts.

    • Step 4: Coupling: The required Fmoc-amino acid, activator, and base solutions are mixed in-line just before entering the reactor column. This activated amino acid solution is then flowed through the resin bed for a defined period (e.g., 3-5 minutes) to form the new peptide bond.

    • Step 5: Final Wash: Flow DIBF through the column to remove excess reagents and byproducts. The system is now ready for the next coupling cycle.

  • Cleavage and Analysis:

    • After the final amino acid is coupled, the peptidyl-resin is washed and dried.

    • The peptide is cleaved from the resin and side-chain protecting groups are removed using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).

    • The crude peptide is precipitated, lyophilized, and analyzed by HPLC and Mass Spectrometry.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting.

  • Hazards: It is classified as harmful if swallowed and causes serious eye damage.[7][8] Always consult the latest Safety Data Sheet (SDS) before use.[6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.

  • Handling: Work in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.[19]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound (DIBF) is a highly promising solvent for advancing the capabilities of continuous flow chemistry. Its high boiling point and thermal stability open the door to superheated reaction conditions that can dramatically improve reaction kinetics, increase throughput, and enable otherwise difficult transformations. The protocols detailed here for Vilsmeier-Haack formylation and high-temperature peptide synthesis provide a practical framework for scientists to begin exploring the significant advantages of DIBF. As the chemical industry continues its shift towards safer, more efficient, and sustainable manufacturing processes, the adoption of high-performance solvents like DIBF will be instrumental in realizing the full potential of continuous flow technology.

References

  • Formamide, n,n-bis(2-methylpropyl)- | CAS 2591-76-6. Chemical-Suppliers. Available at: [Link]

  • Mates, J., et al. (2020). Organocatalytic N-formylation of amines by CO2 in batch and continuous flow. RECERCAT. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • Yesilova, E., & de Souza, J. (2024). Continuous flow synthesis enabling reaction discovery. Chemical Science. Available at: [Link]

  • SAFETY DATA SHEET - N,N-dimethylformamide. Biosolve Shop. Available at: [Link]

  • N,N-Diisobutylformamide. MySkinRecipes. Available at: [Link]

  • This compound | CAS 2591-76-6. Matrix Fine Chemicals. Available at: [Link]

  • Amblard, F., et al. (2025). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. ChemRxiv. Available at: [Link]

  • Vilsmeier-Haack Reaction. NROChemistry. Available at: [Link]

  • Britton, J., & Jamison, T. F. (2017). Flow Chemistry at the Extremes: Turning Complex Reactions into Scalable Processes. In Flow Chemistry in Organic Synthesis. Wiley-VCH.
  • Simon, M. D., et al. (2014). Rapid Flow-Based Peptide Synthesis. Angewandte Chemie. Available at: [Link]

  • Watts, P., & Wiles, C. (2007). Synthesis of Amides (Including Peptides) in Continuous-Flow Reactors. Science of Synthesis.
  • Vilsmeier-Haack Reaction. Cambridge University Press. Available at: [Link]

  • N,N'-bis(2-methylpropyl)propanediamide. PubChem. Available at: [Link]

  • Kumar, V. (2017). Peptide Bond Formations through Flow Chemistry. SciSpace. Available at: [Link]

  • Rutjes, F. P. J. T. (2009). Organic Synthesis in Continuous Flow. Radboud Repository. Available at: [Link]

  • Adamo, F., et al. (2021). Flow-based Methods in Chemical Peptide and Protein Synthesis. CHIMIA. Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ResearchGate. Available at: [Link]

  • An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines. MDPI. Available at: [Link]

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  • Application of Continuous Flow for DIBAL-H Reduction and n-BuLi Mediated Coupling Reaction in the Synthesis of Eribulin Mesylate. ResearchGate. Available at: [Link]

  • N,N-Dimethyl Formamide European Restriction Demands Solvent Substitution in Research and Development. Angewandte Chemie. Available at: [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-2-phenyl-2,3,4,5,6,7-hexahydro-1H-indol-2-yl)malonaldehyde. Growing Science. Available at: [Link]

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  • Flow Chemistry in Drug Discovery. CHEManager Online. Available at: [Link]

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N,N-Bis(2-methylpropyl)formamide as a cryoprotectant for biological samples

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N,N-Bis(2-methylpropyl)formamide as a Cryoprotectant for Biological Samples

Authored by: Senior Application Scientist

Abstract

Cryopreservation is an indispensable technology for the long-term storage of valuable biological materials, underpinning advances in biomedical research, cell-based therapies, and drug development. The success of cryopreservation hinges on the efficacy of cryoprotective agents (CPAs) to mitigate the lethal effects of ice crystal formation. While dimethyl sulfoxide (DMSO) remains the gold standard, its inherent cytotoxicity has driven the exploration of alternative CPAs. This application note provides a comprehensive technical guide on the use of this compound, also known as Diisobutylformamide (DIBF), a promising amide-based cryoprotectant. We will delve into its mechanism of action, present detailed protocols for its application in cell cryopreservation, and discuss the critical parameters for optimizing cell viability and function post-thaw.

Introduction to Cryopreservation and the Role of Amide-Based Cryoprotectants

Cryopreservation aims to arrest biological processes by storing cells and tissues at cryogenic temperatures, typically in liquid nitrogen (-196°C).[1] The primary challenge during freezing is the formation of intracellular and extracellular ice crystals, which can cause mechanical damage to cellular structures and lead to cell death.[2] Cryoprotective agents are essential solutes that reduce the freezing point of water, increase viscosity, and promote a glassy, amorphous state known as vitrification, thereby preventing ice crystal formation.[3][4]

Formamides, a class of polar amides, have emerged as effective cryoprotectants.[5] Their ability to form hydrogen bonds with water disrupts ice lattice formation, and their capacity to permeate cell membranes allows for intracellular protection.[6][7] this compound (DIBF) is a member of this class with a molecular structure that suggests favorable cryoprotective properties. While direct literature on DIBF as a cryoprotectant is limited, its structural similarity to other studied N-alkylformamides allows for the development of informed protocols.[7]

Physicochemical Properties of this compound

Understanding the physical and chemical characteristics of a CPA is crucial for its effective application.

PropertyValueSource
IUPAC Name This compound[8]
Synonyms Diisobutylformamide, DIBF[9][10]
CAS Number 2591-76-6[8]
Molecular Formula C₉H₁₉NO[8]
Molecular Weight 157.25 g/mol [8]
Appearance Colorless liquid[9]
Boiling Point 226-228 °C[9]
Flash Point 90 °C[9]

Mechanism of Cryoprotection by this compound

The cryoprotective effects of DIBF are presumed to be similar to other formamide-based CPAs and are multifaceted:

  • Ice Crystal Inhibition: As a polar molecule, DIBF forms hydrogen bonds with water, disrupting the formation of the highly ordered ice crystal lattice.[6] This action is critical both inside and outside the cell.

  • Vitrification: By increasing the solute concentration and viscosity of the intracellular and extracellular environment, DIBF helps to achieve a vitrified or glass-like state upon rapid cooling, which is free of damaging ice crystals.[11][12]

  • Membrane Permeation: The alkyl groups in DIBF likely facilitate its permeation across the cell membrane, allowing it to protect intracellular organelles and structures from freezing-induced damage.[7]

  • Toxicity Mitigation: A significant advantage of using mixtures of CPAs is the reduction of overall toxicity compared to single-agent solutions at high concentrations.[6] Formamide toxicity can be significantly reduced by the presence of DMSO, allowing for higher total cryoprotectant concentrations for effective vitrification while minimizing cellular damage.[11]

Experimental Protocol: Cryopreservation of Mammalian Cells Using this compound

This protocol is a starting point for the cryopreservation of adherent or suspension mammalian cells. It is crucial to empirically optimize the DIBF concentration and protocol for each specific cell type.

Materials
  • This compound (DIBF)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Sterile cryovials

  • Controlled-rate freezing container (e.g., Mr. Frosty™) or a programmable freezer

  • -80°C freezer

  • Liquid nitrogen dewar for long-term storage

  • 37°C water bath

  • Sterile centrifuge tubes

  • Trypan blue solution or other viability stain

  • Hemocytometer or automated cell counter

Preparation of Cryopreservation Medium

The cryopreservation medium should be prepared fresh on the day of use. The following table provides starting concentrations for DIBF, which may be used alone or in combination with DMSO.

FormulationDIBF Concentration (v/v)DMSO Concentration (v/v)FBS Concentration (v/v)Base Medium
DIBF-5 5%0%10-20%Complete Culture Medium
DIBF-10 10%0%10-20%Complete Culture Medium
DIBF-DMSO-5 5%5%10-20%Complete Culture Medium

To prepare a 2X cryopreservation medium (recommended for gentle mixing with cells):

  • For a final concentration of 5% DIBF, prepare a 10% DIBF stock solution in complete culture medium with 20% FBS.[7]

  • For a final concentration of 10% DIBF, prepare a 20% DIBF stock solution in complete culture medium with 20% FBS.

  • For the combination, prepare a stock with 10% DIBF and 10% DMSO in complete culture medium with 20% FBS.

  • Filter the 2X cryopreservation medium through a 0.22 µm sterile filter.

  • Keep the 2X cryopreservation medium on ice until use.

Cryopreservation Workflow

CryopreservationWorkflow Cryopreservation Workflow using DIBF start Start with Healthy Cells (>90% viability, log phase) harvest Harvest Cells (Trypsinize if adherent) start->harvest centrifuge1 Centrifuge and Resuspend in cold 20% FBS medium harvest->centrifuge1 add_cpa Slowly Add Equal Volume of 2X DIBF Cryo-Medium centrifuge1->add_cpa aliquot Aliquot into Cryovials add_cpa->aliquot freeze Controlled-Rate Freezing (-1°C/minute) aliquot->freeze storage Transfer to Liquid Nitrogen for Long-Term Storage freeze->storage

Caption: Workflow for cell cryopreservation using DIBF.

Step-by-Step Freezing Procedure
  • Cell Preparation: Start with healthy, logarithmically growing cells with viability exceeding 90%.[13] For adherent cells, detach them using a suitable dissociation reagent (e.g., Trypsin-EDTA).

  • Cell Counting: Centrifuge the cell suspension and resuspend the pellet in a small volume of cold complete culture medium containing 20% FBS. Perform a cell count and determine viability.

  • Resuspension: Adjust the cell concentration to 2x the desired final concentration (e.g., 2 x 10⁶ to 1 x 10⁷ cells/mL).

  • Addition of Cryoprotectant: Slowly, and with gentle agitation, add an equal volume of the cold 2X DIBF cryopreservation medium to the cell suspension.[7] This gradual addition minimizes osmotic shock.

  • Aliquoting: Dispense 1 mL aliquots of the final cell suspension into sterile cryovials.

  • Controlled-Rate Freezing: Place the cryovials into a controlled-rate freezing container and place the container in a -80°C freezer overnight.[1] This achieves a cooling rate of approximately -1°C/minute, which is optimal for many mammalian cell lines.[1]

  • Long-Term Storage: The following day, transfer the cryovials to a liquid nitrogen dewar for long-term storage in the vapor or liquid phase.

Thawing and Recovery Protocol

Rapid thawing is critical to minimize ice crystal recrystallization and maintain high cell viability.[13][14]

ThawingWorkflow Post-Thaw Recovery Workflow start_thaw Rapidly Thaw Cryovial in 37°C Water Bath transfer Slowly Transfer Cells to Pre-warmed Culture Medium start_thaw->transfer centrifuge2 Centrifuge to Pellet Cells and Remove CPA transfer->centrifuge2 resuspend Resuspend Cell Pellet in Fresh Medium centrifuge2->resuspend assess Assess Viability and Count Cells resuspend->assess culture Plate Cells at Desired Density and Culture assess->culture

Caption: Workflow for thawing and recovering cryopreserved cells.

Step-by-Step Thawing Procedure
  • Preparation: Pre-warm the appropriate complete culture medium to 37°C.

  • Rapid Thawing: Remove a cryovial from liquid nitrogen storage and immediately immerse it in a 37°C water bath, ensuring the cap remains above the water level.[15] Gently agitate the vial until only a small ice crystal remains (typically 1-2 minutes).[15]

  • Dilution: Disinfect the outside of the vial with 70% ethanol. Slowly transfer the thawed cell suspension into a centrifuge tube containing at least 9 mL of pre-warmed complete culture medium. Add the cells dropwise to minimize osmotic shock.[15]

  • Removal of Cryoprotectant: Centrifuge the cell suspension at a low speed (e.g., 200 x g) for 5 minutes to pellet the cells.[15]

  • Resuspension and Culture: Carefully aspirate the supernatant containing the DIBF. Gently resuspend the cell pellet in fresh, pre-warmed complete culture medium.

  • Post-Thaw Assessment: Perform a cell count and assess viability using the trypan blue exclusion method or another suitable assay. It is crucial to assess viability not only immediately post-thaw but also at 24 hours post-recovery to account for delayed-onset cell death or apoptosis.[14][16]

  • Plating: Plate the cells at the appropriate density for your cell type and continue with your experimental workflow.

Considerations for Optimization and Troubleshooting

  • Cell Type Variability: Different cell types have varying sensitivities to cryopreservation-induced stress. It is imperative to perform a matrix of experiments to determine the optimal DIBF concentration (e.g., 2.5%, 5%, 7.5%, 10%) for your specific cell line.

  • Toxicity: While formamides are generally considered less toxic than DMSO, all CPAs exhibit some level of cytotoxicity.[6] If low post-thaw viability is observed, consider reducing the DIBF concentration or the exposure time before freezing. The use of intracellular-type cryopreservation media may also enhance cell survival.[17][18]

  • Post-Thaw Apoptosis: A significant portion of cell death can occur hours to days after thawing due to apoptosis.[16][18] Including apoptosis inhibitors in the post-thaw recovery medium has been shown to improve overall cell survival.[18]

  • Serum-Free Conditions: For applications requiring serum-free conditions, the FBS in the cryopreservation medium can be replaced with other protein sources like human serum albumin or commercially available serum-free freezing media supplements.

Conclusion

This compound presents a viable alternative to traditional cryoprotectants, particularly for cell types sensitive to DMSO. Its presumed mechanism of action, centered on the prevention of ice crystal formation, aligns with the fundamental principles of successful cryopreservation. The protocols provided herein offer a solid foundation for researchers to begin exploring the utility of DIBF in their specific applications. As with any cryopreservation procedure, empirical optimization and thorough post-thaw assessment are paramount to achieving high cell viability and preserving cellular function.

References

  • Fahy, G. M., Wowk, B., Wu, J., & Paynter, S. (2004). Improved vitrification solutions based on the predictability of vitrification solution toxicity. Cryobiology, 48(1), 22–35.
  • Janská, M., Plachká, E., & Poláčková, P. (2021). Vitrification Solutions for Plant Cryopreservation: Modification and Properties. Plants (Basel, Switzerland), 10(12), 2635.
  • Wikipedia contributors. (2023, November 29). Cryoprotectant. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Cryonics Archive. (n.d.). HOW CRYOPROTECTANTS WORK. Cryonics Archive. Retrieved from [Link]

  • Baghdasaryan, S., et al. (2023).
  • Sztein, J. M., et al. (2001). Comparison of permeating and nonpermeating cryoprotectants for mouse sperm cryopreservation. Biology of Reproduction, 65(6), 1758-1765.
  • Maeda, T., Terada, T., & Tsutsumi, Y. (1984). Comparative study of the effects of various cryoprotectants in preserving the morphology of frozen and thawed fowl spermatozoa. British poultry science, 25(4), 547–553.
  • Fuller, B. (2004). Cryoprotectants: the essential antifreezes to enable low-temperature storage of living cells and tissues. Science Progress, 87(3-4), 137-155.
  • ResearchGate. (n.d.). (PDF) Cryopretectants and Their Usage in Cryopreservation Process. Retrieved from [Link]

  • Kilbride, P., et al. (2022). Assessment of the Impact of Post-Thaw Stress Pathway Modulation on Cell Recovery following Cryopreservation in a Hematopoietic Progenitor Cell Model. Biomedicines, 10(1), 174.
  • Baust, J. M., Van Buskirk, R., & Baust, J. G. (2000). Cell viability improves following inhibition of cryopreservation-induced apoptosis. In vitro cellular & developmental biology. Animal, 36(4), 262–270.
  • Graham, B., et al. (2021). Post-Thaw Culture and Measurement of Total Cell Recovery Is Crucial in the Evaluation of New Macromolecular Cryoprotectants. Biomacromolecules, 22(1), 131-140.
  • Cytiva. (2024, September 3). Optimize your cell therapy process — a guide to cell thawing. Cytiva. Retrieved from [Link]

  • Tang, Y., et al. (2022).
  • FUJIFILM Irvine Scientific. (2017, June 9). Vitrification - A front-runner of human oocyte and embryo cryopreservation technology. Retrieved from [Link]

  • ResearchGate. (n.d.). Vitrification solution formulations. Retrieved from [Link]

  • Scilit. (n.d.). Chemical approaches to cryopreservation. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Sartorius. (n.d.). Cryopreservation Guide. Retrieved from [Link]

  • Lee, S. R., & Kim, D. Y. (2012). Cryopreservation and its clinical applications. Journal of Korean medical science, 27(8), 841–848.
  • Siddiqui, M., et al. (2015). Comparative effectiveness of Dimethyl Sulphoxide (DMSO) and Glycerol as cryoprotective agent in preserving Vero cells. Bangladesh Veterinarian, 32(2), 35-41.
  • McKenna, D. H., et al. (2017).
  • Llopis, N., Gisbert, P., & Baeza, A. (2020). Direct Synthesis of N,N-Disubstituted Formamides by Oxidation of Imines Using an HFIP/UHP System. The Journal of Organic Chemistry, 85(17), 11072–11079.
  • ResearchGate. (2024, March 29). Comparative Efficacy of the Dimethyl Sulfoxide, Glycerol and Methanol on the Post-Thaw Cell Viability of HeLa Cells. Retrieved from [Link]

  • Chemical-Suppliers. (n.d.). Formamide, n,n-bis(2-methylpropyl)-. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

  • Yong, K. W., et al. (2020). Strategies in developing dimethyl sulfoxide (DMSO)-free cryopreservation protocols for biotherapeutics. Expert opinion on biological therapy, 20(2), 163–173.
  • National Center for Biotechnology Information. (1989). Dimethylformamide - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Dibutylformamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Chen, Y. J., et al. (2018). Dual Effects of N,N-dimethylformamide on Cell Proliferation and Apoptosis in Breast Cancer. Journal of Cancer, 9(16), 2821–2828.
  • Koshevoy, V. P., Furda, I. V., & Egorov, M. I. (2006). Effect of N,N-Dimethylformamide, Ethylene Glycol and Their Mixture on Cryoresistance of Canine Spermatozoa. Problems of Cryobiology and Cryomedicine, 16(3), 245–253.
  • Biocompare. (2021, December 7). Advice for Successful Cryopreservation. Retrieved from [Link]

  • ResearchGate. (n.d.). Cell morphology before (a-c) and after (d-f) cryopreservation. Retrieved from [Link]

  • Lee, C. Y., et al. (2016). Clinical Outcomes of Occupational Exposure to N,N-Dimethylformamide: Perspectives from Experimental Toxicology.
  • National Toxicology Program. (1992). NTP technical report on the toxicity studies of N,N-Dimethylformamide (CAS No. 68-12-2) Administered by Inhalation to F344/N Rats and B6C3F1 Mice. National Institutes of Health. Retrieved from [Link]

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Dehydration of N,N-Bis(2-methylpropyl)formamide to isonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Dehydration of N,N-Bis(2-methylpropyl)formamide for the Synthesis of 1-isocyano-2-methylpropane

Introduction: The Synthetic Value of Isonitriles

Isonitriles, or isocyanides, are a unique class of organic compounds characterized by a terminal isocyano functional group (-N≡C). Their ambiphilic nature, allowing them to act as both nucleophiles and electrophiles, makes them exceptionally versatile building blocks in organic synthesis.[1] They are cornerstone reactants in a multitude of multicomponent reactions (MCRs), most notably the Ugi and Passerini reactions, which enable the rapid assembly of complex molecular scaffolds from simple precursors.[1] Despite their utility, the commercial availability of isonitriles is limited, making robust laboratory-scale synthesis essential.[2]

The most prevalent and practical route to isonitriles is the dehydration of N-substituted formamides.[1][3] This application note provides a detailed guide for the synthesis of 1-isocyano-2-methylpropane (diisobutyl isonitrile) via the dehydration of this compound. We will explore the underlying reaction mechanism, compare various dehydrating agents, and provide validated, step-by-step protocols tailored for researchers in synthetic chemistry and drug development.

Reaction Principle and Mechanism

The dehydration of a formamide to an isonitrile is fundamentally an elimination reaction. The core principle involves the activation of the formamide's carbonyl oxygen by a dehydrating agent. This activation transforms the oxygen into a good leaving group, which significantly increases the acidity of the formyl proton. A base, typically a tertiary amine, can then abstract this proton, initiating a cascade of electron movement that results in the elimination of the activated oxygen species and the formation of the isonitrile C≡N triple bond.

A common and illustrative example is the use of phosphoryl chloride (POCl₃). The reaction proceeds through the formation of a Vilsmeier-type intermediate.[4][5][6]

  • Activation: The lone pair on the formamide oxygen attacks the electrophilic phosphorus atom of POCl₃.

  • Intermediate Formation: This forms a highly electrophilic chlorophosphate intermediate, often referred to as a Vilsmeier intermediate.

  • Deprotonation: A non-nucleophilic base (e.g., triethylamine) abstracts the now-acidic formyl proton.

  • Elimination: The resulting negative charge on the carbon initiates a concerted elimination, breaking the C-O bond and forming the isonitrile. The byproducts are typically a phosphate salt and the protonated amine base.

Caption: Generalized mechanism for formamide dehydration using POCl₃.

Comparative Analysis of Dehydrating Agents

The choice of dehydrating agent is critical and depends on factors like substrate reactivity, desired reaction conditions, cost, and safety considerations. While phosgene and its surrogates are highly effective, their extreme toxicity limits their use.[3][7] Below is a comparison of more common and practical reagents.

Dehydrating AgentTypical ConditionsYieldsAdvantagesDisadvantages
Phosphoryl Chloride (POCl₃) Pyridine or Et₃N, CH₂Cl₂, 0 °C to RTHigh to ExcellentCost-effective, highly reliable, rapid reactions.[1]Highly corrosive and water-reactive, generates inorganic waste.[1][8]
Triflic Anhydride (Tf₂O) Pyridine, CH₂Cl₂, -40 °C to 0 °CModerate to GoodVery powerful activating agent, suitable for less reactive formamides.[9][10]Expensive, moisture-sensitive, can lead to side reactions if not controlled.[9]
Triphenylphosphine/Iodine Et₃N, CH₂Cl₂, Room TempGood to ExcellentMild conditions, low-toxicity reagents, tolerates sensitive functional groups.[2][7]Generates triphenylphosphine oxide as a byproduct, which can complicate purification.
Burgess Reagent CH₂Cl₂ or THF, RefluxModerate to GoodMild, neutral conditions.Can be expensive, may require heating.[9]

For the synthesis of 1-isocyano-2-methylpropane from the corresponding sterically hindered formamide, the high reactivity of Phosphoryl Chloride (POCl₃) makes it an excellent and efficient choice. We also present the Triphenylphosphine/Iodine method as a milder, safer alternative.

Detailed Experimental Protocols

Protocol 1: Dehydration using Phosphoryl Chloride (POCl₃)

This protocol is a robust and high-yielding method for the synthesis of aliphatic isonitriles.[1] The reaction is fast and typically proceeds to completion within minutes at 0 °C.[1]

Materials and Reagents

ReagentFormulaM.W.Amount (10 mmol scale)MolesEquiv.
This compoundC₉H₁₉NO157.251.57 g10.0 mmol1.0
Triethylamine (Et₃N)C₆H₁₅N101.1940 mL-Solvent
Phosphoryl Chloride (POCl₃)Cl₃OP153.331.02 mL (1.68 g)11.0 mmol1.1
Dichloromethane (CH₂Cl₂)CH₂Cl₂84.93~50 mL-For workup
Saturated NaHCO₃ (aq)--~50 mL-For workup
Anhydrous Na₂SO₄Na₂SO₄142.04As needed-Drying

Step-by-Step Procedure

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.57 g, 10.0 mmol).

  • Solvent Addition: Add triethylamine (40 mL) to the flask. Cool the resulting solution to 0 °C in an ice-water bath.

  • Reagent Addition: While stirring vigorously, add phosphoryl chloride (1.02 mL, 11.0 mmol) dropwise to the cold solution over 5-10 minutes. Caution: The reaction is exothermic. Maintain the internal temperature below 5 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0 °C. The reaction is typically complete within 5-15 minutes.[1] Monitor the disappearance of the starting formamide by Thin Layer Chromatography (TLC) (e.g., using 20% Ethyl Acetate in Hexanes).

  • Work-up & Quenching: Once the reaction is complete, carefully pour the mixture over crushed ice (~50 g) in a beaker.

  • Neutralization: Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution until the aqueous layer is basic (pH > 8), which neutralizes the acidic byproducts.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 25 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporator). Caution: The isonitrile product is volatile and has a strong, unpleasant odor. Perform this step in a well-ventilated fume hood.

  • Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel to yield the pure isonitrile.

Protocol 2: Dehydration using Triphenylphosphine and Iodine

This method offers a milder alternative, avoiding the use of corrosive POCl₃ and operating under ambient conditions.[2][7] It is particularly useful for substrates with acid-sensitive functional groups.[7]

Materials and Reagents

ReagentFormulaM.W.Amount (5 mmol scale)MolesEquiv.
This compoundC₉H₁₉NO157.250.79 g5.0 mmol1.0
Triphenylphosphine (PPh₃)C₁₈H₁₅P262.291.97 g7.5 mmol1.5
Iodine (I₂)I₂253.811.90 g7.5 mmol1.5
Triethylamine (Et₃N)C₆H₁₅N101.192.09 mL (1.52 g)15.0 mmol3.0
Dichloromethane (CH₂Cl₂)CH₂Cl₂84.93~75 mL-Solvent
Sat. Na₂S₂O₃ (aq)--~20 mL-For workup
Anhydrous Na₂SO₄Na₂SO₄142.04As needed-Drying

Step-by-Step Procedure

  • Setup: In a 100 mL round-bottom flask with a magnetic stir bar, dissolve this compound (0.79 g, 5.0 mmol), triphenylphosphine (1.97 g, 7.5 mmol), and iodine (1.90 g, 7.5 mmol) in dichloromethane (15 mL).

  • Base Addition: To the stirred solution at room temperature, add triethylamine (2.09 mL, 15.0 mmol) dropwise.

  • Reaction Monitoring: Stir the mixture at room temperature. The reaction is typically complete within 1 hour.[7] Monitor by TLC for the consumption of the formamide.

  • Work-up & Quenching: Dilute the reaction mixture with dichloromethane (30 mL). Transfer to a separatory funnel and wash with an ice-cold saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.[7]

  • Extraction: Wash the organic layer with water (20 mL) and then brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure in a well-ventilated fume hood.

  • Purification: The crude product contains triphenylphosphine oxide. Purify by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to isolate the pure 1-isocyano-2-methylpropane.

Experimental Workflow Visualization

G start Start: Assemble Glassware (Flame-dried, under N₂) reagents Add Formamide Substrate and Anhydrous Solvent/Base start->reagents cool Cool Reaction Mixture (e.g., 0 °C Ice Bath) reagents->cool add_dehydrating Dropwise Addition of Dehydrating Agent (e.g., POCl₃) cool->add_dehydrating react Stir and Monitor Reaction (TLC Analysis) add_dehydrating->react quench Quench Reaction (e.g., Pour onto Ice/NaHCO₃) react->quench extract Liquid-Liquid Extraction with Organic Solvent quench->extract dry Dry Combined Organic Layers (e.g., Na₂SO₄) extract->dry concentrate Concentrate Under Reduced Pressure (Rotary Evaporator in Fume Hood) dry->concentrate purify Purify Crude Product (Column Chromatography or Distillation) concentrate->purify end Final Product: 1-isocyano-2-methylpropane purify->end

Caption: General experimental workflow for isonitrile synthesis.

Safety, Handling, and Waste Disposal

Researcher safety is paramount. This synthesis involves hazardous materials and requires strict adherence to safety protocols.

  • General Precautions: All operations must be conducted in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and compatible chemical-resistant gloves, is mandatory.[8][11] An emergency safety shower and eyewash station must be readily accessible.[11]

  • Reagent-Specific Hazards:

    • Phosphoryl Chloride (POCl₃): Extremely corrosive and toxic. It causes severe skin burns and eye damage and can be fatal if inhaled.[8][12] It reacts violently with water, liberating toxic hydrogen chloride gas.[8][12] Handle only under an inert atmosphere and use syringes or cannulas for transfers.

    • Isonitrile Product: Volatile isonitriles are known for their powerful and extremely unpleasant odors. They are also toxic. All handling, including concentration and purification, must be done in a high-performance fume hood to prevent inhalation exposure.

  • Waste Disposal:

    • Quenching Excess POCl₃: Any residual POCl₃ in the reaction flask or on equipment should be quenched slowly and carefully by adding it to a large volume of ice-cold water or a basic solution (like NaHCO₃) with vigorous stirring in a fume hood.

    • Liquid Waste: All aqueous and organic waste should be collected in appropriately labeled hazardous waste containers for disposal according to institutional guidelines. Do not mix incompatible waste streams.

References

  • Organic Chemistry Portal. (2015). Synthesis of Isonitriles from N-Substituted Formamides Using Triphenylphosphine and Iodine. [Link]

  • Organic Chemistry Portal. Isonitrile synthesis by dehydration. [Link]

  • Rana, S., et al. (2021). Synthesis of N-aryl derived formamides using triflic anhydride. Natural Products Open Journal. [Link]

  • Wang, X., et al. (2015). Synthesis of Isonitriles from N-Substituted Formamides Using Triphenylphosphine and Iodine. Synthesis, 47, 49-54. [Link]

  • Magyar, C., et al. (2019). Triflic Anhydride Mediated Synthesis of 3,4- Dihydroquinazolines: A Three-Component One-Pot Tandem Procedure. Organic & Biomolecular Chemistry. [Link]

  • eScholarship, University of California. (2021). Facile discovery and quantification of isonitrile natural products via tetrazine based click reactions. [Link]

  • Salami, S. A., et al. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. Molecules, 27(20), 6909. [Link]

  • Semantic Scholar. Synthesis of Isonitriles from N-Substituted Formamides Using Triphenylphosphine and Iodine. [Link]

  • Aure Chemical. (2023). How does Triflic Acid undergo dehydration to form Triflic Anhydride?. [Link]

  • Wikipedia. Vilsmeier reagent. [Link]

  • NOPR. View of Synthesis of N-aryl derived formamides using triflic anhydride. [Link]

  • Van der Heijden, L.A.M., et al. (2020). A more sustainable and highly practicable synthesis of aliphatic isocyanides. Green Chemistry, 22(5), 1543-1549. [Link]

  • Baradarani, M. M., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-(5-chloro-2-phenoxyphenyl)-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde. Chronicle of Organic Chemistry, 2(4), 187-194. [Link]

  • ChemTrack.org. Safety Guideline. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • ResearchGate. (2014). Synthesis Using Vilsmeier Reagents. [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of Crude N,N-Bis(2-methylpropyl)formamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of N,N-Bis(2-methylpropyl)formamide (also known as N,N-Diisobutylformamide). This resource is designed for researchers, scientists, and drug development professionals who require high-purity material for their work. We will address common challenges and frequently asked questions encountered during purification by distillation, grounding our advice in established chemical principles and practical laboratory experience.

Introduction to the Purification Challenge

This compound is a high-boiling point solvent (226-228 °C at atmospheric pressure)[1]. Attempting to purify this compound by simple distillation at ambient pressure is ill-advised, as many organic molecules, particularly amides, can undergo decomposition at such elevated temperatures[2][3]. The primary strategy for successfully purifying this compound is vacuum distillation , which lowers the boiling point to a manageable temperature, thereby preserving the integrity of the molecule[4].

This guide provides a robust framework for troubleshooting common issues and understanding the critical parameters of the distillation process.

Physical & Chemical Properties

A clear understanding of the compound's properties is fundamental to its successful purification.

PropertyValueSource(s)
IUPAC Name This compound[5]
Synonyms N,N-Diisobutylformamide[1][6]
CAS Number 2591-76-6[1][7]
Molecular Formula C₉H₁₉NO[1][5]
Molecular Weight 157.25 g/mol [1][5]
Boiling Point 226-228 °C (at 760 mmHg)[1]
Flash Point 90 °C[1]
Appearance Colorless liquid[1]
Hazards Harmful if swallowed, causes serious eye damage[5][8]

Troubleshooting Guide

This section addresses specific problems you may encounter during the vacuum distillation of crude this compound.

Question: My distillation is not starting, even though the heating mantle is set well above the expected boiling point. What's wrong?

Answer: This is a common issue in vacuum distillation and typically points to one of two root causes: inadequate vacuum or heat transfer issues.

  • Inadequate Vacuum: The boiling point of a liquid is pressure-dependent. If your vacuum is not as low as you think it is, the boiling point will be significantly higher.

    • Action: Verify the pressure with a calibrated manometer (e.g., a McLeod or digital gauge). Do not rely on the sound of the pump. A typical target pressure for this type of distillation is 1-10 mmHg.

    • Causality: An air leak in the system is the most frequent culprit. Meticulously check all glass joints, hose connections, and seals. Ensure joints are properly greased (if using ground glass) and that all clamps are secure. Even a small leak can prevent the system from reaching the required low pressure[9].

  • Inefficient Heat Transfer:

    • Action: Ensure the heating mantle is in good contact with the distillation flask. Using a thermal transfer fluid (like silicone oil) or a sand bath can provide more uniform and efficient heating than a standard mantle alone.

    • Causality: The thermal bath should be set approximately 20-30 °C higher than the target boiling point of the liquid at your working pressure[2]. This temperature gradient drives the necessary energy into the liquid to induce boiling.

Question: The pressure in my distillation setup is fluctuating wildly. Why is this happening and how can I fix it?

Answer: Pressure instability is a critical problem that leads to inefficient and poorly controlled separation[4][9]. The primary causes are an unstable vacuum source or "bumping" of the liquid.

  • Unstable Vacuum Source:

    • Action: If you are using a water aspirator, fluctuations in water pressure will directly impact the vacuum. For oil-based pumps, ensure the oil is clean and the pump is in good working order. A vacuum regulator can be installed between the pump and the distillation apparatus to provide precise and stable pressure control[4].

    • Causality: The rate of evaporation is directly tied to the system pressure. Fluctuations cause the boiling to start and stop, which can lead to bumping and carryover of crude material into the condenser.

  • Bumping:

    • Action: Introduce a boiling aid before heating and applying vacuum. For this compound, which is relatively inert, porous boiling chips or a magnetic stir bar are excellent choices. A slow stream of nitrogen or argon bled into the system through a long capillary tube can also ensure smooth boiling.

    • Causality: Bumping occurs when a liquid becomes superheated and then vaporizes suddenly and violently. A continuous stream of bubbles from a boiling aid or inert gas provides nucleation sites for smooth boiling to occur.

Question: My distillate is coming over discolored (yellow or brown). Is the product decomposing?

Answer: Yes, discoloration is a strong indicator of thermal decomposition. Formamides can be susceptible to decomposition at elevated temperatures, which may be catalyzed by acidic or basic impurities[3].

  • Action 1: Lower the Boiling Point. The most effective solution is to reduce the distillation temperature by improving the vacuum. A lower pressure will allow the material to distill at a temperature that minimizes decomposition.

  • Action 2: Neutralize the Crude Material. If acidic or basic impurities are suspected from the synthesis, a pre-distillation workup may be necessary. For example, washing the crude material with a dilute, mild base (like sodium bicarbonate solution) followed by a water wash, and then thoroughly drying with a neutral drying agent (like anhydrous MgSO₄ or Na₂SO₄) can remove catalytic impurities.

  • Causality: Formamides can decompose to form amines (diisobutylamine) and carbon monoxide[3]. The resulting amine impurities can undergo further reactions or oxidation, leading to colored byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound?

A1: Impurities can originate from several sources:

  • Unreacted Starting Materials: Isobutylamine, diisobutylamine, and formic acid or its derivatives.

  • Water: Often present from reaction workups or atmospheric exposure.

  • Synthesis Byproducts: Depending on the synthetic route, various side-products could be present[10][11].

  • Decomposition Products: Diisobutylamine and carbon monoxide if the compound has been previously exposed to high heat[12][13].

Q2: Why is vacuum distillation necessary for this compound?

A2: The atmospheric boiling point of this compound is 226-228 °C[1]. Holding an organic molecule, especially an amide, at such a high temperature for an extended period risks thermal decomposition[2]. By reducing the pressure, we can lower the boiling point to a much safer temperature range (e.g., <150 °C), ensuring the chemical integrity of the final product[4].

Q3: What drying agent should I use before distillation?

A3: The choice of drying agent is critical. Since formamides can be decomposed by strong bases (like KOH or CaH₂), it is best to avoid these[3].

  • Recommended: Use neutral and efficient drying agents like anhydrous magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), or molecular sieves (Type 4A). Stir the crude product over the drying agent, then filter it off before charging the distillation flask.

Q4: How can I monitor the purity of my distilled fractions?

A4: Several analytical techniques can be used:

  • Gas Chromatography (GC): An excellent method for assessing volatile impurities and quantifying purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect impurities if they are present in sufficient quantity (>1%).

  • Karl Fischer Titration: Specifically used to quantify residual water content in the final product.

Experimental Protocol: Vacuum Distillation

This protocol provides a detailed, step-by-step methodology for the purification of crude this compound.

1. Pre-Distillation Drying: a. Place the crude this compound in an appropriately sized flask. b. Add anhydrous magnesium sulfate (approx. 10-20 g per 100 mL of crude material). c. Stopper the flask and stir for at least 1-2 hours at room temperature. d. Filter the mixture through a Büchner funnel to remove the drying agent.

2. Apparatus Assembly (See Diagram Below): a. Assemble a standard vacuum distillation apparatus using clean, dry glassware. This includes a round-bottom flask (distillation pot), a short fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. b. Use a magnetic stir bar or boiling chips in the distillation pot. c. Connect the apparatus to a vacuum pump via a cold trap (to protect the pump). d. Place a calibrated manometer between the trap and the apparatus to monitor the pressure accurately.

3. Distillation Procedure: a. Transfer the dried, filtered crude material into the distillation pot (do not fill more than 2/3 full). b. Begin stirring and slowly evacuate the system. Check for leaks if the target pressure is not achieved. c. Once the system is holding a stable vacuum (e.g., ~5 mmHg), begin heating the distillation pot using a heating mantle or oil bath. d. Collect a small initial fraction (forerun) which may contain residual water or more volatile impurities. e. As the temperature at the distillation head stabilizes, switch to a clean receiving flask to collect the main product fraction. Record the stable temperature and pressure. f. Stop the distillation when the temperature begins to drop or rise sharply, or when only a small residue remains in the pot. Do not distill to dryness. g. Allow the apparatus to cool completely before slowly venting the system to atmospheric pressure.

4. Safety Precautions: a. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. b. Conduct the distillation in a well-ventilated fume hood. c. This compound is harmful if swallowed and causes serious eye damage[5][8]. Avoid contact and inhalation. d. Ensure the glassware has no cracks or star fractures, as it will be under vacuum. Use a blast shield for added safety.

Visual Workflow

The following diagram illustrates a logical troubleshooting workflow for a stalled distillation.

Distillation_Troubleshooting Start Problem: Distillation Not Boiling Check_Vacuum Is the system holding the target vacuum? Start->Check_Vacuum Check_Joints ACTION: Check all joints, seals, and hose connections for leaks. Check_Vacuum->Check_Joints No   Check_Temp Is the heating bath 20-30°C above the expected boiling point? Check_Vacuum->Check_Temp  Yes Fix_Pump ACTION: Service vacuum pump or check aspirator flow. Check_Joints->Fix_Pump If no leaks found Increase_Heat ACTION: Gradually increase heating bath temperature. Check_Temp->Increase_Heat No   Check_Stirring Is the boiling aid (stir bar/chips) functioning? Check_Temp->Check_Stirring  Yes Add_Boiling_Aid SOLUTION: Cool system, vent, add boiling aid, and restart. Check_Stirring->Add_Boiling_Aid No   Success SUCCESS: Distillation proceeds smoothly. Check_Stirring->Success  Yes

Caption: Troubleshooting Decision Tree for Non-Boiling Distillation.

References

  • Formamide, n,n-bis(2-methylpropyl)- | CAS 2591-76-6. Chemical-Suppliers. [Link]

  • This compound | C9H19NO | CID 75770. PubChem. [Link]

  • Vacuum Distillation issues? | Call Pressure Control Solutions! Pressure Control Solutions. [Link]

  • DISTILLATION PRESSURE CONTROL TROUBLESHOOTING – THE HIDDEN PITTFALLS OF OVERDESIGN. Avontuur, T. H., & Van der Merwe, W. [Link]

  • This compound | CAS 2591-76-6. Matrix Fine Chemicals. [Link]

  • Resolving Process Distillation Equipment Problems. KLM Technology Group. [Link]

  • Unimolecular decomposition of formamide via direct chemical dynamics simulations. Paul, U. C., & Hase, W. L. (2018). Physical Chemistry Chemical Physics, 20(27), 18131-18140. [Link]

  • Theoretical study of formamide decomposition pathways. Nguyen, T. L., & Nguyen, M. T. (2011). The Journal of Physical Chemistry A, 115(7), 1269-1277. [Link]

  • N,N-dimethylformamide Safety data sheet. Biosolve Shop. [Link]

  • Distillation operation.pdf. Kister, H. Z. (2006).
  • Theoretical study of the decomposition of formamide in the presence of water molecules. Anglada, J. M., & Martins-Costa, M. T. (2013). The Journal of Physical Chemistry A, 117(16), 3459-3469. [Link]

  • N,N'-bis(2-methylpropyl)propanediamide | C11H22N2O2 | CID 5201508. PubChem. [Link]

  • Aspects of the hydrolysis of formamide: Revisitation of the water reaction and determination of the solvent deuterium kinetic isotope effect in base. Slebocka-Tilk, H., et al. (2002). Journal of the American Chemical Society. [Link]

  • How to distill N,N- Dimethyl Formamide DMF? ResearchGate. [Link]

  • How To: Purify by Distillation. University of Rochester, Department of Chemistry. [Link]

  • Ab initio Study of the Decomposition of Formamidine. ResearchGate. [Link]

  • Troubleshooting in Distillation Columns. Slideshare. [Link]

  • Purification of N,N-Dimethylformamide (DMF). LookChem. [Link]

  • Direct Synthesis of N,N-Disubstituted Formamides by Oxidation of Imines Using an HFIP/UHP System. Organic Chemistry Portal. [Link]

  • The Purification of N,N-Dimethylformamide and Acetonitrile for Polarographic Use. SciSpace. [Link]

  • Solution Chemistry of N,N' -Disubstituted Amidines: Identification of Isomers and Evidence for Linear Dimer Formation. ResearchGate. [Link]

  • Unexpected route for the synthesis of N,N-dialkyl formamidines using phenyl chloroformate and N,N-dialkyl formamides. Kim, S., et al. (2013). Tetrahedron Letters, 54(33), 4469-4471. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions with N,N-Bis(2-methylpropyl)formamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N,N-Bis(2-methylpropyl)formamide, also known as N,N-Diisobutylformamide (DIBF). As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the nuances of using this versatile solvent. This guide is structured to address specific challenges you may encounter, moving beyond simple protocols to explain the causality behind experimental choices.

This compound is an aprotic solvent increasingly utilized in organic synthesis, particularly in pharmaceutical and fine chemical production.[1] Its unique properties, such as a high boiling point, moderate polarity, and good thermal stability, make it an attractive alternative to traditional amide solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP), especially in light of increasing regulatory scrutiny on the latter compounds.[2][3] This guide will equip you with the knowledge to optimize your reaction conditions and troubleshoot common issues effectively.

Physicochemical Properties of this compound

A thorough understanding of a solvent's properties is the foundation of successful reaction optimization. Below is a summary of key data for this compound.

PropertyValueSource(s)
CAS Number 2591-76-6[4][5][6][7][8]
Molecular Formula C₉H₁₉NO[1][6][7][8]
Molecular Weight 157.25 g/mol [1][6][7][9]
Appearance Colorless to pale yellow liquid[6]
Boiling Point 226-228 °C[6]
Density ~0.862 g/cm³[10]
Flash Point 90 °C[6]
Polarity Moderately Polar Aprotic
Hygroscopicity Less hygroscopic than other amides

Troubleshooting Guide: A-Q&A Approach

This section addresses specific issues you might encounter during your experiments. Each question is followed by a detailed explanation and actionable steps for resolution.

Q1: My reaction is running slower than expected, or the yield is significantly lower than literature reports using other amide solvents. What should I do?

This is a common challenge when substituting solvents. The kinetics of a reaction are intimately tied to the solvent environment. Here’s how to approach this problem:

Analysis of the Cause:

  • Viscosity and Mass Transfer: Compared to DMF, this compound has a larger molecular structure due to the isobutyl groups, which can lead to higher viscosity. This can impede mass transfer and slow down reaction rates, especially in heterogeneous mixtures.

  • Solubility of Reagents: While it is a good solvent for a wide range of organic compounds, the solubility of specific catalysts, reagents, or intermediates might differ from that in DMF or NMP.[11] Poor solubility of a key component can dramatically reduce the effective concentration and, therefore, the reaction rate.

  • Coordination to Metal Centers: In metal-catalyzed reactions (e.g., Palladium cross-couplings), the solvent can act as a ligand.[12] The bulkier isobutyl groups on this compound may alter the coordination sphere of the metal catalyst compared to the less sterically hindered DMF, potentially affecting the catalytic cycle's efficiency.[13][14]

Troubleshooting Protocol:

  • Temperature Adjustment: Given its high boiling point (226-228 °C) and good thermal stability, you have a wide temperature range to explore.[11][6] Systematically increase the reaction temperature in 10-15 °C increments. The Arrhenius equation dictates that for many reactions, a 10 °C increase can roughly double the reaction rate. Monitor for any potential product degradation at higher temperatures.

  • Reagent Solubility Check: Before running the reaction at scale, perform a solubility test of all key reagents (catalyst, ligands, starting materials) in this compound at your intended reaction temperature. If solubility is an issue, consider using a co-solvent.

  • Mechanical Agitation: For heterogeneous reactions, ensure vigorous stirring to overcome mass transfer limitations. A powerful overhead stirrer is often more effective than a standard magnetic stir bar.

  • Catalyst and Ligand Screening: If the reaction is metal-catalyzed, the optimal ligand for a reaction in DMF may not be the best choice for this compound. Screen a panel of ligands to identify one that performs well in this specific solvent environment.[15]

G start Low Yield / Slow Rate check_sol Are all reagents fully dissolved? start->check_sol increase_temp Increase Temperature by 10-15 °C check_sol->increase_temp Yes consider_cosolvent Add Co-solvent to Improve Solubility check_sol->consider_cosolvent No check_agitation Is the mixture heterogeneous? increase_temp->check_agitation increase_agitation Increase Stirring Rate / Use Overhead Stirrer check_agitation->increase_agitation Yes screen_ligands Is it a metal-catalyzed reaction? check_agitation->screen_ligands No increase_agitation->screen_ligands optimize_ligand Screen Alternative Ligands screen_ligands->optimize_ligand Yes success Problem Resolved screen_ligands->success No optimize_ligand->success consider_cosolvent->increase_temp

Caption: Troubleshooting workflow for low reaction yield.

Q2: I am observing unexpected side products, possibly from hydrolysis. How can I prevent this?

Amide solvents can undergo hydrolysis to form amines and the corresponding carboxylic acid (in this case, formic acid and diisobutylamine). This is a known issue with DMF, and while this compound is generally more stable, the risk is not zero, especially under certain conditions.[16][17]

Analysis of the Cause:

  • Presence of Water: The primary cause of hydrolysis is the presence of water in the reaction mixture. This water can be introduced from reagents, the atmosphere, or the solvent itself.

  • Acidic or Basic Conditions: Hydrolysis of amides is catalyzed by both acids and bases.[18][19] If your reaction conditions are strongly acidic or basic, the rate of solvent degradation can increase significantly. The resulting diisobutylamine is basic and can interfere with your reaction chemistry.

Preventative Measures:

  • Use Dry Solvent: Ensure the solvent is anhydrous. While this compound is less hygroscopic than DMF, it's still crucial to use a dry grade or dry it before use.[11] Drying over molecular sieves (4Å) followed by distillation under reduced pressure is an effective method.

  • Inert Atmosphere: Run reactions under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Dry Reagents: Ensure all reagents and starting materials are thoroughly dried before addition.

  • Buffer the Reaction: If your reaction can tolerate it, using a non-nucleophilic base or buffer can help neutralize any trace acidic or basic impurities that might catalyze hydrolysis.

Q3: The high boiling point of this compound makes it difficult to remove during work-up. What are the best methods for product isolation?

The high boiling point is advantageous for high-temperature reactions but presents a challenge for product isolation.

Recommended Work-up Strategies:

  • Aqueous Extraction: If your product is sufficiently non-polar, a simple aqueous wash can be effective. This compound has some solubility in water, which can be exploited.[20] Multiple extractions with water or brine will help pull the solvent from the organic layer.

  • Azeotropic Removal with a Co-solvent: For products that are sensitive to water, consider adding a lower-boiling, non-polar solvent like toluene or heptane and removing the mixture under reduced pressure. This can sometimes form a lower-boiling azeotrope, facilitating removal.

  • Chromatography: If the product is stable on silica gel, direct loading of the reaction mixture onto a column for purification is often the most straightforward approach. A non-polar eluent (e.g., heptane/ethyl acetate) will leave the polar solvent adsorbed to the silica at the top of the column.

  • Short-Path Distillation/Kugelrohr: For non-volatile products, removing the solvent under high vacuum using a Kugelrohr or short-path distillation apparatus is highly effective. This minimizes the thermal stress on the product.

Frequently Asked Questions (FAQs)

  • What are the primary advantages of using this compound over DMF? The main advantages are its higher boiling point, allowing for a broader range of reaction temperatures, and its better thermal stability.[11] It is also considered a potentially safer alternative as it is not currently classified as a reprotoxic substance like DMF, DMAc, and NMP.[3]

G DIBF This compound (DIBF) - High Boiling Point (226-228 °C) - Good Thermal Stability - Lower Hygroscopicity - Favorable Safety Profile Alternative Viable Alternative To DIBF->Alternative DMF_NMP Traditional Amide Solvents - DMF (N,N-Dimethylformamide) - NMP (N-Methyl-2-pyrrolidone) - DMAc (N,N-Dimethylacetamide) Alternative->DMF_NMP

Caption: Key advantages of DIBF over traditional solvents.

  • How should I purify and store this compound? For most applications, commercial grades are sufficient. For reactions highly sensitive to water or amine impurities, purification is recommended. A general procedure involves drying over a suitable agent like 4Å molecular sieves or anhydrous calcium sulfate, followed by vacuum distillation.[19] Store the purified solvent over molecular sieves under an inert atmosphere and away from light. Avoid using strong bases like KOH or NaOH for drying, as they can catalyze decomposition.[19]

  • What safety precautions should be taken? this compound should be handled with standard laboratory safety precautions. It can cause skin and serious eye irritation.[11][7] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Exemplary Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general methodology for a Suzuki-Miyaura cross-coupling reaction, a common transformation where high-boiling aprotic solvents are often employed.[13][21]

Objective: To couple an aryl bromide with an arylboronic acid using a palladium catalyst in this compound.

Materials:

  • Aryl Bromide (1.0 eq)

  • Arylboronic Acid (1.2 eq)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 eq, finely ground)

  • Anhydrous this compound

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous this compound via syringe. The typical concentration is 0.1 M to 0.5 M with respect to the limiting reagent.

  • Reaction: Place the flask in a preheated oil bath at 100-120 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer twice more with water and then once with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Note: This is a general guideline. The optimal catalyst, ligand, base, and temperature may vary depending on the specific substrates used.[13]

References

  • MySkinRecipes. N,N-Diisobutylformamide. [Link]

  • Chemsrc. N,N-Diisobutylformamide | CAS#:2591-76-6. [Link]

  • PubChem, National Institutes of Health. N,N-Dibutylformamide. [Link]

  • WordPress. Molecular Solvents – Replacements for DMF, DMAC, NMP. [Link]

  • Chemical-Suppliers. Formamide, n,n-bis(2-methylpropyl)- | CAS 2591-76-6. [Link]

  • PubChem, National Institutes of Health. This compound. [Link]

  • ResearchGate. N,N‐Dimethyl Formamide European Restriction Demands Solvent Substitution in Research and Development. [Link]

  • NIST WebBook. Formamide, N,N-dibutyl-. [Link]

  • National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • Matrix Fine Chemicals. This compound | CAS 2591-76-6. [Link]

  • Reddit. Anyone have any good recommendations for alternative solvents to NMP, DMA, DMF?. [Link]

  • Wikipedia. Formamide. [Link]

  • Semantic Scholar. Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions. [Link]

  • Ataman Kimya. N,N-DIETHYLFORMAMIDE. [Link]

  • National Institutes of Health. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. [Link]

  • White Rose Research Online. N,N-Dimethyl Formamide European Restriction Demands Solvent Substitution in Research and Development. [Link]

  • ACS Publications. Theoretical study on the hydrolysis mechanism of N,N-dimethyl-N′-(2- oxo-1, 2-dihydro-pyrimidinyl)formamidine. [Link]

  • ResearchGate. Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. [Link]

  • ChemRxiv. Computation-Guided Exploration of The Reaction Parameter Space of N,N-Dimethylformamide Hydrolysis. [Link]

  • YouTube. Palladium Cross-Coupling Reactions 1. An Introduction. [Link]

  • Journal of Chemical and Pharmaceutical Research. Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. [Link]

  • SciSpace. The Purification of N,N-Dimethylformamide and Acetonitrile for Polarographic Use.. [Link]

  • Solubility of Things. N,N'-dibenzylformamidine. [Link]

  • INCHEM. N,N-DIMETHYLFORMAMIDE. [Link]

  • PubChem, National Institutes of Health. Dimethylformamide. [Link]

  • LookChem. Purification of N,N-Dimethylformamide (DMF). [Link]

  • ResearchGate. Chemistry of N,N'-Dimethylformamidine. 2. Hydrolysis-Kinetically Controlled Formation of cis-N-Methylformamide. [Link]

  • IndiaMART. TC N,N-Diisobutyl Formamide, Purity: 9​8​%, Packaging Type: Drum. [Link]

  • ResearchGate. Thermodynamic Study of N-methylformamide and N,N-Dimethyl-Formamide. [Link]

  • Solubility of Things. N,N-diethylformamide. [Link]

  • ResearchGate. How to distill N,N- Dimethyl Formamide DMF?. [Link]

  • RSC Publishing. The reactions of N-methylformamide and N,N-dimethylformamide with OH and their photo-oxidation under atmospheric conditions: experimental and theoretical studies. [Link]

  • ResearchGate. Solute–solvent interactions in the (N,N-dimethylformamide +N-methylformamide + water) ternary system at 298.15 K. [Link]

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Common side products in reactions involving N,N-Bis(2-methylpropyl)formamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for N,N-Bis(2-methylpropyl)formamide (also known as N,N-diisobutylformamide). This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common issues encountered during its use. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a polar aprotic solvent and chemical reagent with the formula C₉H₁₉NO.[1][2] Its sterically hindered isobutyl groups influence its reactivity and solvation properties compared to less hindered formamides like DMF (N,N-dimethylformamide).

Its primary applications include:

  • Reagent in Formylation Reactions: It is a key component in the Vilsmeier-Haack reaction to introduce a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic compounds.[3][4][5]

  • Specialty Solvent: Its high boiling point and good thermal stability make it a useful solvent for a range of organic reactions.[2]

Q2: I am performing a Vilsmeier-Haack reaction and my yields are low with several unidentified byproducts. What could be the cause?

Low yields and side products in a Vilsmeier-Haack reaction often stem from issues with the formation or reactivity of the Vilsmeier reagent, which is generated in situ from this compound and an activating agent like phosphorus oxychloride (POCl₃).[4][6]

Common Causes:

  • Moisture: The Vilsmeier reagent is highly sensitive to water. Trace moisture will quench the reagent, leading to incomplete conversion of your substrate and hydrolysis of the formamide itself.

  • Incorrect Stoichiometry: An inappropriate ratio of the formamide to the activating agent (e.g., POCl₃) can lead to unreacted starting materials or the formation of undesired chlorinated species.

  • Substrate Reactivity: The Vilsmeier reagent is a relatively weak electrophile.[3][6] If your aromatic substrate is not sufficiently electron-rich, the reaction may be sluggish or fail, allowing side reactions to dominate.

  • Temperature Control: Both the formation of the reagent and the subsequent formylation are temperature-sensitive. Poor temperature control can lead to decomposition or undesired side reactions.

Q3: What are the most common side products I should expect?

The side products encountered depend on the reaction conditions (e.g., hydrolysis, thermal stress, or specific named reactions). The most common impurities are related to the degradation of the formamide itself.

Side ProductOriginHow to Identify (Typical Methods)
Diisobutylamine Hydrolysis (acidic or basic) or thermal decomposition.GC-MS, ¹H NMR (characteristic isobutyl peaks without the formyl proton).
Formic Acid Hydrolysis.[7]LC-MS, or derivatization followed by GC-MS. Can alter the pH of the reaction mixture.
Unreacted Starting Materials Incomplete reaction (e.g., in Vilsmeier-Haack).TLC, LC-MS, ¹H NMR.
Over-formylated or Isomeric Products Lack of regioselectivity in formylation reactions.¹H NMR, ¹³C NMR, 2D NMR, LC-MS.

Troubleshooting Guides

Issue 1: Presence of Diisobutylamine in the Reaction Mixture

The appearance of diisobutylamine is a clear indicator of amide bond cleavage.

Causality Analysis

The formamide C-N bond can be cleaved under several conditions:

  • Hydrolysis: In the presence of water and either acid or base, formamides hydrolyze to the corresponding amine and formic acid.[7][8] Tertiary amides like N,N-diisobutylformamide are generally more resistant to hydrolysis than primary or secondary amides, but cleavage can occur under forcing conditions (e.g., strong acid/base, high temperature).[8][9]

  • Thermal Decomposition: At elevated temperatures (typically >350 °C for simple formamides like DMF), decomposition can occur, potentially yielding the secondary amine and carbon monoxide.[10] While N,N-diisobutylformamide is thermally stable, prolonged heating at high temperatures can initiate degradation.

Visualizing the Hydrolysis Pathway

Below is a diagram illustrating the general mechanism for base-catalyzed hydrolysis.

hydrolysis cluster_main Base-Catalyzed Hydrolysis Formamide R-C(=O)N(iBu)₂ (N,N-diisobutylformamide) Intermediate R-C(O⁻)(OH)N(iBu)₂ (Tetrahedral Intermediate) Formamide->Intermediate Nucleophilic Attack Hydroxide OH⁻ Products R-COO⁻ + HN(iBu)₂ (Formate + Diisobutylamine) Intermediate->Products Collapse & Proton Transfer

Caption: Base-catalyzed hydrolysis of N,N-diisobutylformamide.

Troubleshooting Protocol

Step 1: Verify Reagent and Solvent Purity

  • Action: Ensure all starting materials and solvents are rigorously dried before use. Use freshly distilled or anhydrous grade solvents.

  • Rationale: Preventing hydrolysis is the most effective way to avoid the formation of diisobutylamine.

Step 2: Optimize Reaction Temperature

  • Action: Run the reaction at the lowest effective temperature. If high temperatures are required, minimize the reaction time.

  • Rationale: Reduces the rate of thermal decomposition and potential hydrolysis if trace water is present.

Step 3: Purification

  • Action: If diisobutylamine is present in the final product, it can often be removed by an acidic wash. Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, DCM) and wash with a dilute aqueous acid solution (e.g., 1M HCl or 5% citric acid).

  • Rationale: The basic diisobutylamine will be protonated to form a water-soluble ammonium salt, which will partition into the aqueous layer, leaving the neutral desired product in the organic layer.

Issue 2: Poor Performance in Vilsmeier-Haack Formylation

This is a common and complex issue. A logical workflow can help diagnose the problem.

Visualizing the Vilsmeier-Haack Mechanism & Troubleshooting

The Vilsmeier reagent formation is the critical first step.[3][4]

vilsmeier cluster_reagent_formation Step 1: Vilsmeier Reagent Formation cluster_formylation Step 2: Electrophilic Aromatic Substitution cluster_workup Step 3: Hydrolytic Workup Formamide N,N-diisobutylformamide + POCl₃ Vilsmeier_Reagent Chloroiminium Ion [HC(Cl)=N⁺(iBu)₂] [PO₂Cl₂⁻] Formamide->Vilsmeier_Reagent Activation Arene Electron-Rich Arene Iminium_Intermediate Iminium Ion Intermediate Arene->Iminium_Intermediate Attack on Vilsmeier Reagent Product Aryl Aldehyde Iminium_Intermediate->Product Aqueous Workup (H₂O)

Caption: Key stages of the Vilsmeier-Haack reaction.

Troubleshooting Flowchart

troubleshoot_vilsmeier start Low Yield in Vilsmeier Reaction check_reagents Are reagents anhydrous? (Formamide, Solvent, POCl₃) start->check_reagents dry_reagents Dry all reagents/solvents. Use fresh POCl₃. check_reagents->dry_reagents No check_temp Was reagent formation temperature controlled (e.g., 0 °C)? check_reagents->check_temp Yes dry_reagents->check_reagents control_temp Maintain low temp during reagent formation. check_temp->control_temp No check_substrate Is the arene sufficiently electron-rich? check_temp->check_substrate Yes control_temp->check_temp consider_alt Consider alternative formylation method. check_substrate->consider_alt No success Problem Solved check_substrate->success Yes

Caption: Troubleshooting workflow for Vilsmeier-Haack reactions.

Experimental Protocol: A Self-Validating Vilsmeier-Haack Procedure

This generalized protocol includes checkpoints to ensure reaction integrity.

  • Preparation (Checkpoint 1: Anhydrous Conditions):

    • Dry all glassware in an oven at >120 °C for several hours and cool under a stream of dry nitrogen or argon.

    • Use anhydrous grade this compound and solvent (e.g., dichloromethane).

    • Use a fresh bottle of phosphorus oxychloride (POCl₃).

  • Vilsmeier Reagent Formation (Checkpoint 2: Temperature Control):

    • To a solution of this compound (1.2 equiv) in anhydrous DCM, slowly add POCl₃ (1.1 equiv) dropwise at 0 °C under an inert atmosphere.

    • Stir the resulting mixture at 0 °C for 30-60 minutes. A precipitate or thickening of the solution may be observed, indicating reagent formation.

  • Formylation (Checkpoint 3: Substrate Addition):

    • Add a solution of the electron-rich substrate (1.0 equiv) in anhydrous DCM dropwise to the cold Vilsmeier reagent.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.

  • Workup (Checkpoint 4: Hydrolysis):

    • Carefully pour the reaction mixture into a vigorously stirred mixture of ice and aqueous sodium acetate solution.

    • Stir for 30-60 minutes to ensure complete hydrolysis of the iminium intermediate.

    • Extract the product with an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Purify the crude product by silica gel column chromatography to isolate the desired aldehyde.

References
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • PubChem. (n.d.). Dimethylformamide. Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2012). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc, 2012(5), 26-38. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2012). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ResearchGate. Retrieved from [Link]

  • Sharma, S., & Singh, P. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 4(2), 522-535. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

Sources

Thermal stability and decomposition of N,N-Bis(2-methylpropyl)formamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for N,N-Bis(2-methylpropyl)formamide (also known as N,N-diisobutylformamide, CAS No. 2591-76-6). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the thermal stability and decomposition of this versatile aprotic solvent. Here, you will find troubleshooting advice, frequently asked questions, and validated experimental protocols to ensure the integrity and success of your work.

Overview of this compound

This compound is an organic compound featuring a formamide functional group with two isobutyl groups attached to the nitrogen atom.[1] It serves as a moderately polar aprotic solvent, valued for its ability to dissolve a wide range of organic compounds and its good thermal stability.[1] However, like all reagents, its behavior under thermal stress is critical to understand for consistent and safe experimental outcomes.

Physical & Chemical Properties Summary
PropertyValueSource(s)
Molecular Formula C₉H₁₉NO[1][2][3]
Molecular Weight 157.25 g/mol [3]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 226-228 °C (at atmospheric pressure)[2]
120 °C (at 15 mmHg)[4]
Flash Point 90 °C[2]
Density ~0.862 g/cm³[5]

Frequently Asked Questions (FAQs)

Q1: What is the general thermal stability of this compound?

A1: this compound exhibits good thermal stability under recommended storage and handling conditions.[1] However, prolonged heating at elevated temperatures, especially above its boiling point, can lead to decomposition. For comparison, related formamides like N,N-dimethylformamide (DMF) begin to decompose at temperatures above 350 °C, but this can be catalyzed by impurities.[6] It is crucial to operate under an inert atmosphere (e.g., nitrogen or argon) for high-temperature applications to prevent oxidative degradation.

Q2: What are the expected decomposition products?

A2: Based on the known decomposition pathways of other N,N-dialkylformamides, two primary routes are plausible:

  • Thermal Cleavage: The amide C-N bond can break, leading to the formation of carbon monoxide and diisobutylamine. This is analogous to the decomposition of DMF into dimethylamine and carbon monoxide.[6][7]

  • Hydrolysis: In the presence of water, especially when catalyzed by acids or bases at high temperatures, the formamide can hydrolyze to form diisobutylamine and formic acid.[7][8]

Q3: How does the presence of water affect the stability of this compound at high temperatures?

A3: The presence of water significantly reduces the thermal stability of formamides. Water can act as a reactant in hydrolysis, a process that is often accelerated at elevated temperatures and in the presence of acidic or basic catalysts.[7] This leads to the formation of formic acid and diisobutylamine, which can alter the pH of the reaction mixture and potentially catalyze further decomposition or unwanted side reactions. Therefore, using scrupulously dry solvent and reagents is critical for high-temperature applications.[7]

Q4: What are the recommended storage conditions to ensure maximum stability?

A4: To maintain its integrity, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[9] It should be kept away from heat, sparks, open flames, and strong oxidizing agents, acids, and bases.[10] Storing under an inert atmosphere can further prevent degradation from atmospheric moisture and oxygen.

Q5: Are there any known incompatibilities I should be aware of during my experiments?

A5: Yes. Avoid contact with strong oxidizing agents, strong reducing agents, acids, bases, and acid chlorides.[10] These substances can catalyze decomposition or react violently with the formamide, especially upon heating.

Troubleshooting Guide for Experimental Issues

Issue 1: I am observing unexpected pressure buildup in my sealed-vessel reaction at high temperatures.

  • Potential Cause: This is a classic sign of thermal decomposition generating gaseous products. The most likely culprit is the cleavage of the formamide into carbon monoxide gas and diisobutylamine.[6] At high temperatures, this process can accelerate, leading to a rapid increase in vessel pressure.

  • Troubleshooting Steps:

    • Lower the Temperature: Determine the minimum temperature required for your reaction to proceed at an acceptable rate. Avoid excessive heating.

    • Ensure Inert Atmosphere: Before sealing the vessel, thoroughly purge it with an inert gas like nitrogen or argon to remove oxygen, which can contribute to oxidative decomposition pathways.

    • Ventilate Properly: Conduct the reaction in a chemical fume hood and behind a blast shield. Use a vessel rated for the potential pressure increase or equip it with a pressure-relief valve.

    • Purity Check: Ensure the solvent is pure. Impurities can sometimes lower the decomposition temperature. Consider purifying the solvent via vacuum distillation if its quality is suspect.[8]

Issue 2: My reaction product is showing signs of degradation or I'm getting inconsistent yields.

  • Potential Cause: This could be due to hydrolysis of the this compound solvent. The resulting formic acid or diisobutylamine can act as unintended catalysts or reactants, leading to side reactions or degradation of your target molecule.[7][8]

  • Troubleshooting Steps:

    • Use Anhydrous Solvent: Use a freshly opened bottle of anhydrous grade solvent or dry the solvent using appropriate methods (e.g., molecular sieves) before use.

    • Dry Glassware and Reagents: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous reagents whenever possible.

    • Run a Control Experiment: Run the reaction without your starting material to see if the solvent itself is decomposing under the reaction conditions. Analyze the mixture for the presence of formic acid or diisobutylamine.

Issue 3: The this compound turned yellow or brown upon heating.

  • Potential Cause: Discoloration often indicates the formation of polymeric or conjugated byproducts resulting from minor decomposition pathways. Prolonged heating can lead to the formation of complex mixtures. For instance, the simplest formamide can produce a black, insoluble polymer of hydrocyanic acid upon extended heating.[11]

  • Troubleshooting Steps:

    • Reduce Reaction Time: Optimize your reaction to proceed in the shortest time possible.

    • Use a Scavenger: If the discoloration is due to trace acidic impurities, consider adding a non-nucleophilic, sterically hindered base to act as an acid scavenger.

    • Purify the Product: If the discoloration is minor and does not affect the reaction, ensure your purification method (e.g., chromatography, distillation) is robust enough to remove the colored impurities.[8]

Visualized Workflows and Mechanisms

G

G

Key Experimental Protocols

Protocol 1: Assessing Thermal Stability using Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature, providing a clear profile of decomposition temperatures.[12]

  • Instrument Preparation:

    • Ensure the TGA instrument's balance is calibrated according to the manufacturer's specifications.

    • Start the purge gas (typically high-purity nitrogen or argon) at a flow rate of 20-50 mL/min to create an inert atmosphere.[13]

  • Sample Preparation:

    • Tare a clean TGA pan (platinum or alumina).

    • Accurately weigh 5-10 mg of this compound into the pan.

  • Dynamic TGA Experiment:

    • Place the sample pan in the TGA furnace.

    • Set the temperature program:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp the temperature from 30 °C to 500 °C at a constant heating rate of 10 °C/min.[12][13]

  • Data Analysis:

    • Plot the mass (%) versus temperature (°C).

    • The onset temperature of mass loss indicates the beginning of decomposition. The temperature at which 5% mass loss occurs (T₅) is often used as a standard measure of thermal stability.

    • The derivative of the mass loss curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.

Protocol 2: Characterizing Thermal Transitions with Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled, allowing for the detection of thermal events like boiling or decomposition.[14][15]

  • Instrument Preparation:

    • Calibrate the DSC instrument for temperature and enthalpy using a known standard, such as indium.

    • Ensure the reference and sample cells are clean.

  • Sample Preparation:

    • Tare a volatile sample pan (aluminum or stainless steel, capable of being hermetically sealed).

    • Pipette 2-5 mg of this compound into the pan.

    • Hermetically seal the pan to prevent evaporation during the analysis. This is critical as evaporation would be a large, non-degradative endothermic event that could mask the signal of interest.

    • Prepare an identical empty, sealed pan to use as a reference.

  • DSC Experiment:

    • Place the sample pan and reference pan into the DSC cell.

    • Set the temperature program:

      • Equilibrate at 25 °C.

      • Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min under a nitrogen purge.

  • Data Analysis:

    • Plot the heat flow (mW) versus temperature (°C).

    • A sharp endotherm will correspond to the boiling point of the liquid.

    • Broad, irreversible exothermic or endothermic events at higher temperatures are indicative of decomposition. The onset temperature of this event provides information about the thermal stability.

References

Sources

Removing residual N,N-Bis(2-methylpropyl)formamide from a reaction mixture

Author: BenchChem Technical Support Team. Date: January 2026

An indispensable tool in modern organic synthesis, particularly in facilitating reactions like the aza-Baylis-Hillman, N,N-Bis(2-methylpropyl)formamide (also known as N,N-diisobutylformamide) can present a significant challenge during product purification due to its high boiling point and stability.[1][2][3] This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for effectively removing residual this compound from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to remove from my reaction mixture?

A1: The primary challenge in removing this compound stems from its high boiling point, which is approximately 226-228 °C at atmospheric pressure.[1] This makes its removal by simple evaporation under standard conditions inefficient and often incompatible with thermally sensitive products.

Q2: Is this compound soluble in water?

A2: No, this compound is generally considered insoluble in water.[4][5][6] This property is highly advantageous for its removal via liquid-liquid extraction.

Q3: Can I use a rotary evaporator to remove this compound?

A3: Yes, rotary evaporation under reduced pressure is a common and effective method. However, due to its high boiling point, a good vacuum pump and a high-temperature bath are necessary to achieve efficient removal.

Q4: Are there any stability concerns I should be aware of during workup?

A4: Like other formamides, this compound can be susceptible to hydrolysis under strong acidic or basic conditions, which would lead to the formation of diisobutylamine and formic acid.[7][8][9][10] It is advisable to perform aqueous washes under neutral or mildly acidic/basic conditions to minimize degradation.

Troubleshooting and In-Depth Removal Guides

This section provides detailed strategies for the removal of this compound, explaining the underlying principles and offering step-by-step protocols.

Method 1: Liquid-Liquid Extraction

Principle: This technique leverages the differential solubility of the desired product and this compound between two immiscible liquid phases. Given that this compound is insoluble in water, it can be effectively separated by partitioning it into an organic solvent while the desired product may reside in either phase, depending on its polarity.

Key Considerations:

  • Solvent Selection: The choice of the organic extraction solvent is critical. The ideal solvent should have high solubility for your product, be immiscible with water, and have a lower boiling point for easy removal later. This compound is a compound of moderate polarity and is known to solubilize a wide range of organic compounds.[2] Solvents like ethyl acetate, diethyl ether, and dichloromethane are often suitable choices.

  • Aqueous Phase Modification: While this compound has poor water solubility, washing the organic layer with brine (a saturated aqueous solution of NaCl) or a dilute LiCl solution can further enhance the partitioning of any residual amide into the aqueous phase. This is a common strategy for removing analogous polar aprotic solvents like DMF.

Decision Workflow for Liquid-Liquid Extraction:

Caption: Decision-making process for removing this compound via liquid-liquid extraction.

Experimental Protocol:

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) in a volume that is 5-10 times the volume of the this compound used.

  • Add an equal volume of deionized water and shake the funnel vigorously, venting frequently.

  • Allow the layers to separate and drain the aqueous (lower) layer.

  • Repeat the water wash 2-3 more times.

  • Perform a final wash with brine to help break any emulsions and further remove residual amide.

  • Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude product.

Method 2: Reduced-Pressure Distillation (Rotary Evaporation)

Principle: By reducing the pressure above the liquid, the boiling point of this compound can be significantly lowered, allowing for its removal at a temperature that is less likely to degrade the desired product. This method is particularly useful when the product itself is a high-boiling liquid or a stable solid.

Key Considerations:

  • Vacuum: A high-quality vacuum pump is essential to sufficiently lower the boiling point.

  • Temperature: The water bath temperature should be carefully controlled to avoid product decomposition while ensuring a reasonable rate of evaporation.

  • Bumping: High-boiling solvents can sometimes "bump" or boil violently under vacuum. To mitigate this, ensure smooth and steady rotation of the flask and consider using a bump trap.

Workflow for Reduced-Pressure Distillation:

G A Start: Crude product containing This compound B Transfer to round-bottom flask A->B C Attach to rotary evaporator B->C D Set water bath temperature (start lower, increase as needed) C->D E Gradually apply vacuum D->E F Begin rotation of the flask E->F G Observe for solvent condensation F->G H Continue until solvent removal is complete G->H I Vent the system slowly H->I J End: Product free of This compound I->J

Caption: Step-by-step workflow for the removal of this compound using a rotary evaporator.

Experimental Protocol:

  • Place the reaction mixture in a round-bottom flask, not filling it more than halfway.

  • Secure the flask to the rotary evaporator.

  • Set the water bath to a suitable temperature, starting conservatively (e.g., 50-60 °C) and increasing if necessary.

  • Begin rotating the flask to ensure even heating and to prevent bumping.

  • Gradually apply vacuum. The solvent should begin to condense on the cold finger or condenser.

  • Continue the process until all the this compound has been removed.

  • Once complete, slowly and carefully vent the system to return to atmospheric pressure before stopping the rotation.

Method 3: Azeotropic Distillation

Principle: An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation. By adding a solvent that forms a lower-boiling azeotrope with this compound, the amide can be co-distilled at a lower temperature than its own boiling point. This is a common strategy for removing high-boiling point solvents like DMF.

Key Considerations:

  • Procedure: This is typically performed on a rotary evaporator. The azeotroping agent is added to the crude product, and the mixture is concentrated under reduced pressure. This process may need to be repeated to ensure complete removal.

Experimental Protocol:

  • Concentrate the reaction mixture as much as possible using a rotary evaporator to remove any lower-boiling components.

  • To the residue, add a volume of toluene or heptane that is at least equal to the estimated volume of the remaining this compound.

  • Concentrate the mixture again on the rotary evaporator. The azeotrope will distill off at a lower temperature than the individual components.

  • Repeat steps 2 and 3 one or two more times to ensure complete removal of the this compound.

Data Summary Tables

Table 1: Physical Properties of this compound

PropertyValueSource(s)
CAS Number 2591-76-6[1][3]
Molecular Formula C₉H₁₉NO[1]
Molecular Weight 157.25 g/mol [1]
Boiling Point 226-228 °C[1]
Density ~0.862 g/cm³[2]
Water Solubility Insoluble[4][5][6]

Table 2: Properties of Common Extraction Solvents

SolventBoiling Point (°C)Density (g/mL)Water Miscibility
Diethyl Ether 34.60.713Slightly Soluble
Dichloromethane 39.61.326Immiscible
Ethyl Acetate 77.10.902Slightly Soluble
Hexane 690.655Immiscible
Toluene 110.60.867Immiscible

References

Technical Support Center: Optimizing Reactions with N,N-Diisobutylformamide (DIBF)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N,N-Bis(2-methylpropyl)formamide, more commonly known as N,N-Diisobutylformamide (DIBF). This guide is designed for researchers, chemists, and drug development professionals who are leveraging DIBF in their synthetic workflows. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you increase reaction yields and overcome common experimental hurdles.

Introduction to N,N-Diisobutylformamide (DIBF)

N,N-Diisobutylformamide is a polar aprotic solvent and a key reagent in organic synthesis, most notably as a precursor for formylating agents.[1] Its branched alkyl groups and higher boiling point (245.5°C) offer distinct advantages over its more common counterpart, N,N-Dimethylformamide (DMF), including different solubility profiles and potentially greater thermal stability.[1][2] DIBF is frequently used in the Vilsmeier-Haack reaction to introduce aldehyde functionalities onto electron-rich aromatic and heteroaromatic substrates, which are critical intermediates in pharmaceutical synthesis.[3][4][5]

This guide focuses on troubleshooting the most common application of DIBF: its use in the Vilsmeier-Haack reaction for formylation.

Troubleshooting Guide: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction involves the activation of DIBF with an acid chloride, typically phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to form a potent electrophilic iminium salt known as the Vilsmeier reagent.[4][6] This reagent then reacts with a nucleophilic substrate. While powerful, the reaction is sensitive to multiple parameters that can impact yield and purity.

Core Issue 1: Low or No Product Yield

Question: My Vilsmeier-Haack formylation using DIBF and POCl₃ is resulting in a very low yield or recovery of only starting material. What are the common causes and how can I improve the outcome?

Answer: Low yield is the most frequent issue and can typically be traced back to one of four key areas: Vilsmeier reagent formation, substrate reactivity, reaction conditions, or the workup procedure.

  • Improper Vilsmeier Reagent Formation: The Vilsmeier reagent is the active electrophile; if it doesn't form correctly, the reaction will not proceed.

    • Causality: The reaction between DIBF and POCl₃ is exothermic and moisture-sensitive.[7] Uncontrolled temperature can lead to decomposition, while the presence of water will hydrolyze and deactivate the reagent.[8]

    • Troubleshooting Protocol:

      • Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven ( >120°C) and cool under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents. DIBF itself is less hygroscopic than DMF, which is an advantage, but moisture is still a critical failure point.[1]

      • Controlled Reagent Addition: Dissolve DIBF in an anhydrous solvent (e.g., dichloromethane, DCM). Cool the solution to 0°C using an ice bath. Add POCl₃ dropwise via a syringe or dropping funnel with vigorous stirring. A color change (often to pale yellow or pink) may indicate reagent formation.[8]

      • Correct Stoichiometry: A 1:1 to 1:1.2 molar ratio of DIBF to POCl₃ is standard. Excess POCl₃ is sometimes used but can lead to side reactions with sensitive substrates.

  • Low Substrate Reactivity: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. It requires an electron-rich substrate to proceed efficiently.[3][4][9]

    • Causality: Aromatic rings substituted with electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) are deactivated and may not react under standard conditions.

    • Troubleshooting Protocol:

      • Assess Substrate Electronics: Confirm your substrate is sufficiently activated (e.g., anilines, phenols, pyrroles, furans, activated benzenes).[4]

      • Increase Reaction Temperature: For less reactive substrates, after the addition of the substrate at a low temperature, the reaction mixture may need to be heated (e.g., 50-80°C) to drive the reaction to completion. Monitor the reaction by TLC or LCMS to avoid product decomposition at higher temperatures.

      • Consider Alternative Reagents: For highly deactivated systems, a more potent formylating method may be necessary.[9]

  • Suboptimal Reaction Conditions: Time and temperature are critical variables that must be optimized for each specific substrate.

    • Causality: Insufficient reaction time will lead to incomplete conversion. Conversely, prolonged reaction times or excessive heat can cause the degradation of the desired product or the formation of polymeric byproducts.

    • Troubleshooting Protocol:

      • Monitor Reaction Progress: Use TLC, GC, or LCMS to track the consumption of starting material and the formation of the product. Quench the reaction once the starting material is consumed or the product concentration begins to decrease.

      • Stepwise Temperature Control: A common successful strategy involves forming the Vilsmeier reagent at 0°C, adding the substrate at 0°C, allowing it to stir at room temperature for a period, and then gently heating to complete the reaction.

  • Inefficient Workup and Hydrolysis: The initial product of the Vilsmeier reaction is an iminium salt, which must be hydrolyzed to yield the final aldehyde.[4][10]

    • Causality: Improper hydrolysis can lead to product loss or the formation of undesired side products. The workup must effectively neutralize acidic components and efficiently extract the product.

    • Troubleshooting Protocol:

      • Controlled Quenching: Slowly and carefully pour the reaction mixture into a beaker of crushed ice and water with vigorous stirring. This hydrolyzes the iminium salt and quenches any remaining reactive species.

      • pH Adjustment: After hydrolysis, the solution will be strongly acidic. Carefully neutralize it by adding a base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH), until the pH is neutral or slightly basic (pH 7-8).

      • Thorough Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, DCM) to ensure complete recovery of the product. Combine the organic layers, wash with brine to remove residual water, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

dot graph TD { bgcolor="#F1F3F4"; node [style=filled, shape=box, fontname="Arial", margin=0.2]; edge [fontname="Arial", color="#5F6368", fontcolor="#202124"];

} caption: Troubleshooting Workflow for Low Reaction Yield.

Core Issue 2: Significant Side Product Formation

Question: My reaction is producing the desired aldehyde, but I'm also getting significant impurities, making purification difficult. How can I improve the selectivity?

Answer: Side product formation often arises from moisture, incorrect stoichiometry, or over-reaction.

  • Moisture Contamination: As mentioned, water deactivates the Vilsmeier reagent, but it can also lead to other side reactions.

    • Solution: Rigorously adhere to anhydrous techniques as described in the previous section.

  • Incorrect Stoichiometry: Using a large excess of the Vilsmeier reagent can lead to di-formylation if the substrate has multiple activated sites.[9]

    • Solution: Begin with a stoichiometry of 1.1 equivalents of the Vilsmeier reagent relative to the substrate. Monitor the reaction closely and add more reagent in small portions only if the reaction stalls.

  • Substrate or Product Decomposition: Sensitive substrates or products can degrade under the acidic and sometimes heated conditions of the reaction.

    • Solution: Keep reaction temperatures as low as possible while still achieving a reasonable reaction rate. Minimize the overall reaction time based on monitoring. A milder activating agent, such as oxalyl chloride instead of POCl₃, can sometimes be used to generate the Vilsmeier reagent under less harsh conditions.

Data & Protocols

Comparative Data of Common Formamides

For context, the physical properties of DIBF compared to other formamides are crucial for experimental design.

PropertyN,N-Diisobutylformamide (DIBF)N,N-Dimethylformamide (DMF)N-Methylformamide (NMF)
Molecular Formula C₉H₁₉NOC₃H₇NOC₂H₅NO
Molecular Weight 157.25 g/mol [2]73.09 g/mol 59.07 g/mol
Boiling Point (°C) 245.5[2]153198
Density (g/cm³) 0.862[2]0.9441.005
Key Advantage High boiling point, less hygroscopicWidely used, well-documentedHigher boiling point than DMF
General Experimental Protocol: Vilsmeier-Haack Formylation of an Activated Arene

This protocol is a general guideline and must be adapted for the specific substrate.

  • Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen/argon inlet.

  • Reagent Preparation:

    • To the flask, add the activated aromatic substrate (1.0 eq) and anhydrous DCM (or another suitable anhydrous solvent).

    • In a separate flame-dried flask, prepare the Vilsmeier reagent. Add N,N-Diisobutylformamide (DIBF) (1.1 eq) to anhydrous DCM and cool the solution to 0°C in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃) (1.1 eq) dropwise to the DIBF solution over 15-20 minutes, ensuring the internal temperature does not rise above 5°C.

    • Allow the resulting mixture to stir at 0°C for 30-60 minutes. The formation of a salt-like precipitate or a color change indicates reagent formation.

  • Reaction Execution:

    • Cool the solution of the aromatic substrate to 0°C.

    • Add the pre-formed Vilsmeier reagent to the substrate solution dropwise via cannula or the dropping funnel.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by TLC or LCMS. If the reaction is sluggish, gently heat the mixture to 40-50°C and continue to monitor.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture back to room temperature and pour it slowly into a beaker containing a vigorously stirred mixture of crushed ice and water.

    • Carefully add a saturated aqueous solution of NaHCO₃ or 1M NaOH until the pH of the aqueous layer is ~8.

    • Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume of the reaction).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography, distillation, or recrystallization as appropriate.

dot graph G { layout=dot; rankdir=LR; bgcolor="#F1F3F4"; node [style=filled, shape=record, fontname="Arial", color="#5F6368"]; edge [color="#5F6368"];

} caption: Vilsmeier-Haack Reaction Mechanism Overview.

Frequently Asked Questions (FAQs)

Q1: Why should I choose DIBF over the more common DMF? A1: DIBF's primary advantage is its higher boiling point (245.5 °C vs. 153 °C for DMF), which allows for reactions to be run at higher temperatures without the need for a sealed vessel.[2] This can be beneficial for less reactive substrates. Additionally, its bulkier isobutyl groups can sometimes influence regioselectivity in complex molecules, and it is reported to be less hygroscopic.[1]

Q2: How should I purify commercial DIBF before use? A2: For most applications, high-purity DIBF from a reputable supplier is sufficient. However, if you suspect impurities like diisobutylamine or formic acid, purification can be performed by distillation under reduced pressure. Ensure the system is dry and under an inert atmosphere to prevent decomposition.

Q3: What are the primary safety concerns when working with DIBF and Vilsmeier reagents? A3: DIBF, like other formamides, should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses, as it can cause skin and respiratory irritation.[1] Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent itself is moisture-sensitive and corrosive. All manipulations should be performed under an inert atmosphere and away from moisture.

Q4: Can the Vilsmeier reagent be prepared with other activating agents besides POCl₃? A4: Yes, other acid chlorides like thionyl chloride (SOCl₂), oxalyl chloride, or phosgene can be used to generate Vilsmeier-type reagents.[3] Oxalyl chloride, for example, often allows for reagent formation at lower temperatures and can be advantageous for sensitive substrates. Novel methods using reagents like phthaloyl dichloride have also been developed to avoid more hazardous reagents.[11]

References

  • N,N-Diisobutylformamide | CAS#:2591-76-6 | Chemsrc. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • Vilsmeier reagent - Wikipedia. [Link]

  • Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. [Link]

  • Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin - Mettler Toledo. [Link]

  • Vilsmeier–Haack reaction - Wikipedia. [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. [Link]

  • Formylation - Common Conditions. [Link]

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. [Link]

Sources

Troubleshooting low conversion rates in N,N-Bis(2-methylpropyl)formamide reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N,N-Bis(2-methylpropyl)formamide, also known as diisobutylformamide (DIBF). This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize reactions involving this sterically hindered formylating agent. Here, we address common challenges leading to low conversion rates and provide actionable, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DIBF) and what are its primary applications?

This compound is a disubstituted formamide characterized by two isobutyl groups attached to the nitrogen atom. Its primary application in organic synthesis is as a formylating agent, most notably in the Vilsmeier-Haack reaction to produce aldehydes from electron-rich aromatic and heteroaromatic compounds.[1] Due to the steric bulk of the isobutyl groups, DIBF can offer different selectivity compared to less hindered formamides like N,N-dimethylformamide (DMF).[2]

Q2: I'm performing a Vilsmeier-Haack reaction with DIBF and getting a very low yield. What are the most likely causes?

Low conversion rates in Vilsmeier-Haack reactions using DIBF can stem from several factors, often related to the inherent properties of the reagent and reaction conditions. The most common culprits include:

  • Reduced Reactivity of the Vilsmeier Reagent: The bulky isobutyl groups on DIBF can sterically hinder the formation of the active Vilsmeier reagent (the chloroiminium ion) and reduce its electrophilicity.[2]

  • Inadequate Reaction Temperature: Due to the potentially lower reactivity, higher temperatures may be required to drive the reaction to completion compared to reactions with DMF.[3]

  • Moisture Contamination: Vilsmeier reagents are highly sensitive to moisture, which can quench the reaction.

  • Substrate Reactivity: The Vilsmeier-Haack reaction is most effective with electron-rich aromatic or heterocyclic compounds.[1][4] Electron-deficient substrates may not react efficiently.

  • Improper Stoichiometry: Incorrect ratios of DIBF, the activating agent (e.g., POCl₃), and the substrate can lead to incomplete conversion or side reactions.

Q3: How does the steric hindrance of DIBF affect the Vilsmeier-Haack reaction mechanism?

The two bulky isobutyl groups on the nitrogen atom of DIBF play a significant role in the reaction. This steric hindrance can:

  • Slow the Formation of the Vilsmeier Reagent: The initial reaction between DIBF and an activating agent like phosphorus oxychloride (POCl₃) to form the chloroiminium ion can be slower compared to less hindered formamides.

  • Decrease the Electrophilicity of the Vilsmeier Reagent: The bulky alkyl groups can electronically and sterically reduce the electrophilic character of the formylating species, making it less reactive towards the aromatic substrate.[2]

  • Influence Regioselectivity: The steric bulk of the Vilsmeier reagent derived from DIBF can favor formylation at the less sterically hindered position of the substrate.[4]

This is visually represented in the reaction mechanism below:

Vilsmeier_Haack_Mechanism cluster_0 Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DIBF This compound (DIBF) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DIBF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Arene Electron-Rich Arene Intermediate Iminium Ion Intermediate Arene->Intermediate + Vilsmeier Reagent Aldehyde Aryl Aldehyde Intermediate->Aldehyde + H₂O H2O H₂O (Workup)

Caption: Vilsmeier-Haack reaction pathway using DIBF.

Troubleshooting Guide for Low Conversion Rates

This section provides a structured approach to diagnosing and resolving low conversion rates in your DIBF reactions.

Problem 1: Low or No Product Formation
Possible Cause Troubleshooting Steps
Inactive Vilsmeier Reagent 1. Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents. DIBF and POCl₃ are sensitive to moisture. 2. Check Reagent Quality: Use freshly distilled or high-purity POCl₃ and DIBF. Older reagents can degrade.
Insufficient Reaction Temperature 1. Gradual Temperature Increase: Due to the steric hindrance of DIBF, higher temperatures may be necessary. Incrementally increase the reaction temperature (e.g., from room temperature to 60-80°C) and monitor the progress by TLC or LC-MS.[3] 2. Solvent Choice: Consider using a higher-boiling solvent if the reaction requires elevated temperatures for an extended period.
Low Substrate Reactivity 1. Confirm Substrate Suitability: The Vilsmeier-Haack reaction works best with electron-rich arenes and heterocycles.[4] If your substrate is electron-deficient, this method may not be suitable. 2. Alternative Formylation Methods: For less reactive substrates, consider alternative formylation methods such as the Rieche formylation.[5]
Incorrect Stoichiometry 1. Optimize Reagent Ratios: A common starting point is a 1.1 to 1.5-fold excess of the Vilsmeier reagent (pre-formed from DIBF and POCl₃) relative to the substrate. Experiment with slight variations in this ratio.
Problem 2: Presence of Unreacted Starting Material
Possible Cause Troubleshooting Steps
Incomplete Reaction 1. Increase Reaction Time: Monitor the reaction over a longer period. Sterically hindered reagents may lead to slower reaction kinetics. 2. Re-evaluate Temperature: As mentioned above, a higher temperature may be required to drive the reaction to completion.
Poor Mixing 1. Ensure Efficient Stirring: In heterogeneous reaction mixtures, ensure vigorous stirring to facilitate contact between the reactants.
Problem 3: Formation of Multiple Products or Byproducts
Possible Cause Troubleshooting Steps
Di-formylation 1. Control Stoichiometry: If your substrate has multiple activated positions, reduce the equivalents of the Vilsmeier reagent to favor mono-formylation.[6] A 1:1 ratio of reagent to substrate is a good starting point. 2. Lower Reaction Temperature: Higher temperatures can sometimes promote multiple substitutions.
Polymerization/Decomposition 1. Temperature Control: Avoid excessive heating, as this can lead to the decomposition of sensitive substrates or polymerization, especially with phenolic compounds.[6] 2. Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the desired product is formed to prevent degradation.

Experimental Protocols

General Protocol for Vilsmeier-Haack Reaction with DIBF
  • Vilsmeier Reagent Formation:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous this compound (1.2 eq).

    • Cool the flask to 0°C in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise with vigorous stirring.

    • Allow the mixture to stir at 0°C for 30-60 minutes, during which the Vilsmeier reagent will form.

  • Formylation Reaction:

    • Dissolve the electron-rich aromatic substrate (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).

    • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to the desired temperature (e.g., 40-80°C).

    • Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

  • Workup:

    • Once the reaction is complete, cool the mixture in an ice bath.

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate or sodium acetate until the pH is neutral to slightly basic.[7]

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow Start Low Conversion Rate Check_Reagents Check Reagent Purity (DIBF, POCl₃, Solvent) Start->Check_Reagents Anhydrous Ensure Anhydrous Conditions Check_Reagents->Anhydrous Reagents OK Failure Persistent Low Conversion (Consider alternative methods) Check_Reagents->Failure Reagents Impure Temp Increase Reaction Temperature Anhydrous->Temp Conditions Dry Anhydrous->Failure Moisture Present Time Increase Reaction Time Temp->Time No Improvement Success Improved Conversion Temp->Success Improvement Stoichiometry Adjust Stoichiometry Time->Stoichiometry No Improvement Time->Success Improvement Stoichiometry->Success Improvement Stoichiometry->Failure No Improvement

Caption: A decision tree for troubleshooting low conversion rates.

Data Presentation

Comparative Reactivity of Formamides in Vilsmeier-Haack Reactions
FormamideSteric HindranceRelative Reactivity of Vilsmeier ReagentTypical Reaction TemperatureNotes
N,N-Dimethylformamide (DMF) LowHigh0°C to RTThe most common and reactive formamide for this reaction.[3]
N,N-Diethylformamide (DEF) ModerateModerateRT to 60°COffers a balance between reactivity and handling.
This compound (DIBF) HighLow40°C to 100°CMay require more forcing conditions due to steric bulk.[2] Can offer improved regioselectivity in some cases.

Analytical Monitoring

Effective monitoring is crucial for optimizing your reaction.

  • Thin Layer Chromatography (TLC): A quick and easy way to qualitatively track the consumption of starting material and the formation of the product. Use a suitable solvent system to achieve good separation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the quantification of reactants and products and the identification of byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for in-situ reaction monitoring to obtain kinetic data or to analyze the final product for purity and structural confirmation.[8][9]

By systematically addressing the potential issues outlined in this guide, you can significantly improve the conversion rates of your this compound reactions and achieve your desired synthetic outcomes.

References

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. [Link]

  • National Center for Biotechnology Information. Vilsmeier–Haack complex formation by Fe3O4@SiO2@CS@POCl2-x/DMF: an efficient catalyst for conversion of epoxides to β-bromoformates. [Link]

  • ResearchGate. A New Synthetic Method for the Preparation of N,N-Dimethylformamide DI-Tert-Butyl Acetal. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • YouTube. Vilsmeier-Haack Reaction. [Link]

  • ResearchGate. Review Article on Vilsmeier-Haack Reaction | Request PDF. [Link]

  • J&K Scientific LLC. Vilsmeier-Haack Reaction. [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • Semantic Scholar. REVIEW ARTICLE ON VILSMEIER HAACK REACTION AND ITS APPLICATIONS. [Link]

  • Biosolve Shop. Safety data sheet. [Link]

  • Organic Syntheses. p. 331 - Organic Syntheses Procedure. [Link]

  • MySkinRecipes. N,N-Diisobutylformamide. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • ResearchGate. (PDF) Formylation of Amines. [Link]

  • ACS Publications. Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes. [Link]

  • National Center for Biotechnology Information. Formylation of Amines. [Link]

  • National Center for Biotechnology Information. NMR Reaction Monitoring Robust to Spectral Distortions. [Link]

  • Royal Society of Chemistry. The mechanism of the Vilsmeier–Haack reaction. Part III. Structural and solvent effects. [Link]

  • Cambridge University Press. Vilsmeier-Haack Reaction. [Link]

  • MDPI. Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl 4 : Scope and Limitations. [Link]

  • Royal Society of Chemistry. Practical aspects of real-time reaction monitoring using multi-nuclear high resolution FlowNMR spectroscopy. [Link]

  • o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4. [Link]

  • ChemRxiv. NMR reaction monitoring robust to spectral distortions. [Link]

  • ResearchGate. Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. [Link]

  • ResearchGate. (PDF) Process and Reaction Monitoring by Low-Field NMR Spectroscopy. [Link]

  • ResearchGate. ChemInform Abstract: Recent Progress in the Use of Vilsmeier-Type Reagents. [Link]

  • PubMed. Process and reaction monitoring by low-field NMR spectroscopy. [Link]

  • SynArchive. Rieche Formylation. [Link]

  • ResearchGate. Formylation of a sterically hindered amine with AFA.. [Link]

  • Reddit. Vilsmeier Haack Reaction : r/OrganicChemistry. [Link]

  • Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. [https://nopr.niscpr.res.in/bitstream/123456789/22806/1/IJC(B) 34B(10) 906-908.pdf]([Link] 34B(10) 906-908.pdf)

  • Semantic Scholar. Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. [Link]

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Catalyst selection to improve N,N-Bis(2-methylpropyl)formamide reaction efficiency

Author: BenchChem Technical Support Team. Date: January 2026

Answering the critical need for reaction optimization in pharmaceutical and chemical synthesis, this Technical Support Center provides researchers with a focused guide on catalyst selection to enhance the efficiency of N,N-Bis(2-methylpropyl)formamide (Diisobutylformamide, DIBF) synthesis. As Senior Application Scientists, we have structured this guide to move beyond simple protocols, focusing on the chemical principles and strategic decisions that underpin successful, high-yield reactions.

Technical Overview: The Formylation of Diisobutylamine

The synthesis of N,N-Diisobutylformamide, a key intermediate and specialized solvent, is most commonly achieved via the N-formylation of diisobutylamine. The direct reaction with formic acid is a primary route, presenting a classic nucleophilic acyl substitution.

The core challenge in this transformation arises from two main factors:

  • Steric Hindrance : The two bulky isobutyl groups on the nitrogen atom sterically shield it, reducing its nucleophilicity and slowing the rate of reaction with the formylating agent.[1][2]

  • Reaction Equilibrium : The reaction generates water as a byproduct. According to Le Châtelier's principle, the accumulation of water can shift the equilibrium back towards the reactants, limiting the final yield.

Effective catalyst selection is paramount to overcoming these hurdles, ensuring high conversion rates and product purity.

Troubleshooting & Optimization Guide (Q&A)

This section addresses the most common issues encountered during the synthesis of N,N-Diisobutylformamide and provides actionable, catalyst-focused solutions.

Q1: My reaction is very slow and the yield is poor, even with heating. What is the primary cause and how can I fix it?

A1: This is the most frequently encountered issue and is typically rooted in the low reactivity of the sterically hindered diisobutylamine. Without a catalyst, the direct reaction with formic acid requires high temperatures (often >160°C) and long reaction times, which can lead to byproduct formation.[3]

Root Cause Analysis: The carbonyl carbon of formic acid is not sufficiently electrophilic to be readily attacked by the sterically hindered and weakly nucleophilic nitrogen of diisobutylamine. The reaction barrier is high, resulting in a slow conversion rate.

Catalytic Solution: The most direct solution is to activate the formylating agent, formic acid, using an acid catalyst .

  • Mechanism of Action: An acid catalyst (H⁺) protonates the carbonyl oxygen of formic acid. This protonation creates a resonance-stabilized cation, which significantly increases the electrophilic character of the carbonyl carbon, making it a much more attractive target for the amine's lone pair of electrons.[4][5] This catalytic pathway provides a lower energy route for the reaction to proceed.

  • Recommended Catalysts:

    • Homogeneous Acids: p-Toluenesulfonic acid (p-TsOH) or methanesulfonic acid (MSA) are effective and common choices.

    • Heterogeneous (Solid) Acids: For simplified workup and catalyst recovery, consider sulfonic acid-functionalized resins (e.g., Amberlyst-15) or silica-supported sulfonic acids (NP@SO₃H).[5][6] These are highly efficient and can be removed by simple filtration.

Q2: I've added an acid catalyst, but my yield is still plateauing around 70-80%. What's limiting the reaction?

A2: When the reaction stalls despite catalytic activation, the culprit is almost certainly the water generated in situ. This is a classic equilibrium problem.

Root Cause Analysis: The formylation reaction is reversible. As water accumulates in the reaction mixture, the rate of the reverse reaction—hydrolysis of the formamide back to diisobutylamine and formic acid—increases until it matches the rate of the forward reaction. At this point, a dynamic equilibrium is established, and no net product formation occurs.

Solutions: You must actively remove water from the reaction as it forms.

  • Azeotropic Distillation (Dean-Stark Apparatus): This is the most common and effective laboratory method. By using a solvent that forms a low-boiling azeotrope with water (e.g., toluene, xylenes), water can be physically removed from the reaction vessel, driving the equilibrium towards the product side.

  • Use of Dehydrating Agents: While less common for this specific transformation on a large scale, adding a dehydrating agent can be effective. However, the agent must be compatible with the acidic reaction conditions.

The workflow below illustrates the decision-making process for optimizing the reaction.

G start Start: Low DIBF Yield check_catalyst Is an acid catalyst being used? start->check_catalyst add_catalyst Action: Add solid acid catalyst (e.g., p-TsOH, Amberlyst) check_catalyst->add_catalyst No check_water Is water being actively removed? check_catalyst->check_water Yes add_catalyst->check_water add_dean_stark Action: Use Dean-Stark trap with Toluene check_water->add_dean_stark No check_temp Is reaction temperature optimal (e.g., reflux)? check_water->check_temp Yes add_dean_stark->check_temp increase_temp Action: Increase temperature to achieve reflux check_temp->increase_temp No success Result: High Yield Achieved check_temp->success Yes increase_temp->success

Caption: Troubleshooting workflow for low-yield N,N-Diisobutylformamide synthesis.

Q3: My process requires catalyst removal to be simple for scale-up. What are my best options?

A3: For scalability and process efficiency, heterogeneous solid acid catalysts are the superior choice.

Root Cause Analysis: Homogeneous catalysts like p-TsOH dissolve in the reaction mixture and must be removed through aqueous workup (washes), which generates waste streams and can lead to product loss through hydrolysis or partitioning.

Solution: Heterogeneous catalysts offer a streamlined, more sustainable process.

  • Advantages:

    • Simple Separation: The catalyst is a solid and can be removed at the end of the reaction by simple filtration.

    • Recyclability: The recovered catalyst can often be washed, dried, and reused for multiple reaction cycles, significantly reducing cost and waste.[6]

    • Reduced Waste: Eliminates the need for aqueous neutralization and extraction steps.

  • Recommended Heterogeneous Catalysts:

    • Sulfonic acid-functionalized polystyrene resin (e.g., Amberlyst)

    • Sulfonic acid-functionalized magnetic nanoparticles (NP@SO₃H), which can be recovered using an external magnet.[5][6]

    • Zeolites or acid-treated clays.

The diagram below illustrates the catalytic cycle for an acid-catalyzed formylation.

G cluster_0 Catalytic Cycle FA Formic Acid (HCOOH) Activated_FA Activated Complex [HC(OH)₂]⁺ FA->Activated_FA + H+ FA->Activated_FA Cat_H Catalyst (H+) Intermediate Tetrahedral Intermediate Activated_FA->Intermediate + R₂NH Activated_FA->Intermediate Amine Diisobutylamine (R₂NH) Intermediate->Cat_H regenerates Product DIBF (R₂NCHO) Intermediate->Product - H₂O - H+ Intermediate->Product Water H₂O Intermediate->Water eliminates Product->FA Cycle Repeats

Caption: Mechanism of acid-catalyzed formylation of a secondary amine.

Comparative Data & Protocols

Table 1: Catalyst Selection Guide for Diisobutylamine Formylation
Catalyst TypeExamplesTypical LoadingTemperature (°C)ProsCons
None N/AN/A140 - 190No catalyst cost or removal needed.Very slow, high energy input, potential for side reactions.[3]
Homogeneous Acid p-TsOH, H₂SO₄1-5 mol%100 - 120 (Toluene)Low cost, highly effective at activating formic acid.Requires aqueous workup/neutralization for removal.
Heterogeneous Acid Amberlyst-15, NP@SO₃H5-10 wt%100 - 120 (Toluene)Easily removed by filtration, recyclable, simplifies purification.[5][6]Higher initial cost, may have mass transfer limitations.
Other Systems Iodine, Borate EstersCatalyticVariableEffective for certain substrates, mild conditions possible.[4][7]May require specific conditions, potential for stoichiometric byproducts.
Experimental Protocol: Heterogeneous Acid-Catalyzed Synthesis of N,N-Diisobutylformamide

This protocol provides a robust method for high-yield synthesis using a recoverable solid acid catalyst.

  • Apparatus Setup:

    • Equip a round-bottom flask with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser.

  • Reagent Charging:

    • To the flask, add Diisobutylamine (1.0 equiv.).

    • Add Toluene (approx. 2 mL per mmol of amine).

    • Add the solid acid catalyst (e.g., Amberlyst-15, 10% by weight relative to the amine).

    • Add Formic Acid (1.2 - 1.5 equiv.). Using a slight excess helps drive the reaction forward.

  • Reaction Execution:

    • Begin vigorous stirring and heat the mixture to a steady reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.

    • Continue refluxing until water ceases to collect in the trap (typically 4-8 hours).

    • Monitor the reaction progress by TLC or GC analysis.

  • Workup and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the solid acid catalyst by vacuum filtration, washing the catalyst with a small amount of fresh toluene. The catalyst can be set aside for regeneration (washing and drying).

    • Concentrate the filtrate under reduced pressure to remove the toluene solvent.

    • The resulting crude N,N-Diisobutylformamide can be purified further by vacuum distillation if necessary, although this protocol often yields a product of high purity directly.

References
  • Proposed mechanism for N-formylation of amines using formic acid/ethyl formate. (n.d.). ResearchGate. Retrieved from [Link]

  • Formylation of Amines. (2016). National Center for Biotechnology Information (NCBI). Retrieved from [Link]

  • Efficient N-formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst. (2020). RSC Publishing. Retrieved from [Link]

  • Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes. (2018). ACS Publications. Retrieved from [Link]

  • Catalytic Synthesis of Formamides by Integrating CO2 Capture and Morpholine Formylation on Supported Iridium Catalyst. (n.d.). ResearchGate. Retrieved from [Link]

  • Electrochemical N-Formylation of Amines: Mechanistic Insights and Sustainable Synthesis of Formamides via a Methylisocyanide Intermediate. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

  • Efficient DMF-assisted synthesis of formamides from amines using CO2 catalyzed by heterogeneous metal. (2024). CATCO2NVERS. Retrieved from [Link]

  • Direct Synthesis of Formamide from CO2 and H2O with Nickel–Iron Nitride Heterostructures under Mild Hydrothermal Conditions. (2023). Journal of the American Chemical Society. Retrieved from [Link]

  • Formamide-based prebiotic chemistry. (n.d.). Wikipedia. Retrieved from [Link]

  • Direct Synthesis of Formamide from CO2 and H2O with Nickel–Iron Nitride Heterostructures under Mild Hydrothermal Conditions. (2023). ACS Publications. Retrieved from [Link]

  • Figure S29: EI-MS analysis of the reaction product of N-formylation of diisopropylamine with CO2 and H2. (n.d.). ResearchGate. Retrieved from [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). ACS Publications. Retrieved from [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Amide from carboxylic acid synthesis. (2024). Reddit. Retrieved from [Link]

  • Why did my amide syntesis does not work?. (2021). ResearchGate. Retrieved from [Link]

  • Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. (2021). National Institutes of Health (NIH). Retrieved from [Link]

  • Catalyst-free N-formylation of amines using BH3NH3 and CO2 under mild conditions. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Direct formylation of aromatic amines. (n.d.). ResearchGate. Retrieved from [Link]

  • Previously reported catalytic reactions for N‐formylation of amines using methanol compared to this work. (n.d.). ResearchGate. Retrieved from [Link]

  • N,N-Diisobutylformamide. (n.d.). Chemsrc. Retrieved from [Link]

  • Synthesis of N-vinylformamide. (n.d.). Google Patents.
  • N,N-Dimethylformamide-stabilized ruthenium nanoparticle catalyst for β-alkylated dimer alcohol formation via Guerbet reaction of primary alcohols. (2022). ResearchGate. Retrieved from [Link]

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Technical Support Center: Managing Exothermic Reactions with N,N-Bis(2-methylpropyl)formamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial information for the safe management and control of exothermic reactions when using N,N-Bis(2-methylpropyl)formamide, also known as N,N-Diisobutylformamide. The information presented here is intended to augment, not substitute for, established institutional safety protocols and the professional judgment of trained researchers.

Understanding the Compound: this compound

This compound is an organic compound with the molecular formula C9H19NO.[1][2][3][4] It is a colorless liquid[2] that is miscible with water and has an odor similar to ammonia.[5] It serves as a versatile solvent and reagent in various chemical syntheses.[6][7][8]

Key Physicochemical Properties:
PropertyValueSource
Molecular Weight157.25 g/mol [1][2]
Boiling Point226-228 °C[2]
Flash Point90 °C[2]
Density~0.862 g/cm³[3]
Primary Hazards:

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • H302: Harmful if swallowed.[1][3]

  • H318: Causes serious eye damage.[1]

It is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9] All work should be conducted in a well-ventilated fume hood.[10]

Frequently Asked Questions (FAQs)

Q1: What is an exothermic reaction and why is it a major concern when using this compound?

An exothermic reaction is a chemical process that releases energy as heat.[11] This becomes a significant safety issue if the rate of heat generation surpasses the rate of heat removal from the system, potentially leading to a dangerous situation known as a thermal runaway.[12][13] A thermal runaway can cause a rapid increase in temperature and pressure, which may result in equipment failure, fire, or an explosion.[13] While this compound itself may not be inherently explosive, its use as a solvent or reagent in highly exothermic processes requires careful management to prevent loss of thermal control.[14]

Q2: What are the potential triggers for an uncontrolled exothermic event?

Several factors can trigger a thermal runaway:

  • Inadequate Cooling: Failure of the cooling system is a primary cause of thermal runaway.[15]

  • High Reactant Concentration: Introducing reactants at too high a concentration can lead to a rapid release of heat.

  • Incorrect Addition Rate: Adding a reactive reagent too quickly can overwhelm the cooling capacity of the system.

  • Poor Mixing: Inadequate agitation can create localized "hot spots" where the reaction rate accelerates uncontrollably.

  • Accumulation of Unreacted Reagents: A delayed reaction can lead to a buildup of reactants, which can then react suddenly and violently.[15]

Q3: How can I assess the thermal hazard of my reaction?

A thorough hazard assessment is crucial before scaling up any reaction.[16][17][18] Techniques like reaction calorimetry and adiabatic calorimetry are used to acquire experimental data to evaluate the risk of a thermal runaway.[12] These studies help determine the heat of reaction, the rate of heat release, and the maximum temperature and pressure that could be reached in a worst-case scenario.

Q4: What are the decomposition products of formamides at elevated temperatures?

Troubleshooting Guide: Managing Exothermic Events

This section provides a structured approach to troubleshooting and managing unexpected exothermic events during your experiments.

Pre-emptive Measures and Best Practices:
  • Dilution: Using a suitable solvent increases the heat capacity of the reaction mixture, which helps to moderate temperature fluctuations.[21]

  • Controlled Addition: Add reactive reagents slowly and in a controlled manner to manage the rate of heat generation.

  • Temperature Monitoring: Continuously monitor the internal temperature of the reaction with a calibrated thermometer or thermocouple.[21]

  • Efficient Stirring: Ensure adequate agitation to maintain a uniform temperature throughout the reaction mixture and prevent the formation of localized hot spots.

  • Emergency Plan: Have a clear and practiced emergency plan in place, including the location and use of safety equipment like fire extinguishers and safety showers.[22]

Responding to an Unexpected Exotherm:
Symptom Potential Cause Immediate Action
Rapid, uncontrolled temperature increase Loss of cooling, excessive reagent addition rate, incorrect concentration.1. Immediately cease all reagent addition. 2. Maximize cooling: Ensure coolant is flowing at its maximum rate and lowest possible temperature.3. If the temperature continues to rise, proceed to the "Emergency Quenching" protocol.
Localized boiling or fuming from the reaction mixture Hot spot formation due to poor mixing.1. Stop all reagent addition. 2. If it is safe to do so, increase the agitation rate.3. Maximize cooling.
Sudden increase in reactor pressure Gas evolution from the reaction or boiling of the solvent.1. Follow all steps for a rapid temperature increase. 2. Be prepared for a potential release of pressure. Do not vent directly to the atmosphere if hazardous gases are expected.
Emergency Quenching Protocol:

WARNING: This procedure should only be performed by trained personnel with a thorough understanding of the reaction chemistry and potential hazards.

  • Have a pre-determined quenching agent readily available. The choice of quencher depends on the specific chemistry of your reaction.[21] Common quenching agents include isopropanol, methanol, and water.[10][23][24][25]

  • If it is safe to do so, add the quenching agent slowly to the reactor to stop the reaction. Be aware that the quenching process itself can be exothermic.[21][26]

  • Continue maximum cooling and stirring throughout the quenching process.

  • Once the reaction has been brought under control, allow the mixture to cool to a safe temperature before proceeding with any further work-up.

Experimental Workflow and Visualization

General Protocol for a Controlled Exothermic Reaction

This protocol outlines a general workflow for conducting an exothermic reaction using this compound as a solvent.

  • Preparation:

    • Set up the reaction in a clean, dry flask equipped with a magnetic stirrer, a thermometer or thermocouple, a dropping funnel for reagent addition, and a reflux condenser under an inert atmosphere (e.g., nitrogen).

    • Ensure the cooling system (e.g., an ice bath or a cryostat) is operational and at the desired temperature.

  • Initial Charge:

    • Charge the flask with this compound and any initial, non-reactive starting materials.

    • Begin stirring and allow the mixture to reach the desired starting temperature.

  • Controlled Addition:

    • Slowly add the reactive reagent from the dropping funnel at a rate that allows the cooling system to maintain the desired internal temperature.

    • Continuously monitor the temperature throughout the addition.

  • Reaction Monitoring and Work-up:

    • After the addition is complete, continue to stir the reaction at the set temperature and monitor for any delayed exotherm.

    • Once the reaction is deemed complete by an appropriate analytical method (e.g., TLC, LC-MS), proceed with a safe work-up and quenching procedure.

  • Quenching:

    • Slowly add a suitable quenching agent while maintaining cooling to neutralize any reactive species.[21]

Visualization of the Troubleshooting Workflow

Exotherm_Troubleshooting start Unexpected Exotherm Detected stop_addition Stop All Reagent Addition start->stop_addition max_cooling Maximize Cooling stop_addition->max_cooling increase_agitation Increase Agitation (if safe) max_cooling->increase_agitation monitor_temp Monitor Temperature increase_agitation->monitor_temp temp_decreasing Temperature Decreasing? monitor_temp->temp_decreasing proceed_normally Continue Monitoring & Proceed with Caution temp_decreasing->proceed_normally Yes emergency_quench Initiate Emergency Quenching Protocol temp_decreasing->emergency_quench No

Caption: Troubleshooting workflow for an unexpected exothermic event.

References

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Validation & Comparative

The Ascending Profile of N,N-Bis(2-methylpropyl)formamide: A High-Boiling Point Solvent Showdown with DMF

Author: BenchChem Technical Support Team. Date: January 2026

For decades, N,N-Dimethylformamide (DMF) has been a cornerstone in the chemist's toolkit—a versatile, polar aprotic solvent with a high boiling point, integral to countless reactions in research and industrial drug development. However, mounting concerns over its reproductive toxicity and environmental impact have catalyzed the search for safer, more sustainable alternatives. Emerging from this search is N,N-Bis(2-methylpropyl)formamide, also known as Diisobutylformamide (DIBF), a lesser-known yet promising high-boiling point solvent. This guide offers an in-depth, objective comparison of DIBF and DMF, leveraging available physicochemical data and exploring their potential performance in critical chemical transformations.

At a Glance: Physicochemical Properties

A solvent's utility is fundamentally dictated by its physical and chemical characteristics. Here, we present a comparative summary of the key properties of DIBF and DMF.

PropertyThis compound (DIBF)N,N-Dimethylformamide (DMF)
Molecular Formula C₉H₁₉NOC₃H₇NO
Molecular Weight 157.25 g/mol 73.09 g/mol [1]
Boiling Point 226-228 °C[2]153 °C[1][3]
Melting Point Not available-61 °C[1]
Density ~0.862 g/cm³[4]0.944 g/mL[1][4]
Flash Point 90 °C[2]58 °C
Water Solubility InsolubleMiscible[5]

The most striking difference lies in their boiling points and water solubility. DIBF's significantly higher boiling point of 226-228 °C, compared to DMF's 153 °C, positions it as a candidate for reactions requiring even higher temperatures.[1][2][3] Conversely, its insolubility in water contrasts sharply with DMF's miscibility, a factor that has significant implications for reaction work-up and purification procedures.[4][5] The larger isobutyl groups on the nitrogen atom in DIBF contribute to its increased molecular weight and reduced polarity compared to the methyl groups in DMF, explaining these differences in physical properties.

Performance in Key Chemical Transformations: A Cautious Projection

Direct, head-to-head experimental comparisons of DIBF and DMF in the literature are scarce. However, by understanding the role of high-boiling polar aprotic solvents in common reactions, we can extrapolate the potential performance of DIBF.

Amide Bond Formation and Peptide Synthesis

DMF is a ubiquitous solvent in amide bond formation and solid-phase peptide synthesis (SPPS), prized for its ability to dissolve amino acids and coupling reagents.[6][7] However, its tendency to decompose into dimethylamine can lead to side reactions.[6][7]

Experimental Protocol: A Generic Approach to Evaluating DIBF in Amide Bond Formation

To rigorously compare DIBF and DMF, a standardized amide coupling reaction can be performed.

Objective: To compare the efficiency of DIBF and DMF as solvents in the formation of an amide bond between a carboxylic acid and an amine.

Materials:

  • Carboxylic acid (e.g., Benzoic acid)

  • Amine (e.g., Benzylamine)

  • Coupling agent (e.g., HATU)

  • Base (e.g., DIPEA)

  • This compound (DIBF)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • In two separate round-bottom flasks, dissolve the carboxylic acid (1.0 eq) and the coupling agent (1.1 eq) in either DIBF or DMF (0.5 M).

  • Add the base (2.0 eq) to each flask and stir for 5 minutes at room temperature.

  • Add the amine (1.0 eq) to each flask.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, dilute the reaction mixtures with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Analyze the yield and purity of the resulting amide from both reactions.

Amide_Bond_Formation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification cluster_analysis Analysis start Dissolve Carboxylic Acid & Coupling Agent add_base Add Base start->add_base add_amine Add Amine add_base->add_amine monitor Monitor by TLC/HPLC add_amine->monitor dilute Dilute with Ethyl Acetate monitor->dilute wash Aqueous Washes dilute->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify analyze Analyze Yield & Purity purify->analyze Suzuki_Coupling_Comparison cluster_properties Key Properties cluster_implications Potential Implications in Suzuki Coupling DIBF DIBF DIBF_props Higher Boiling Point Lower Polarity Water Insoluble DIBF->DIBF_props DMF DMF DMF_props Lower Boiling Point Higher Polarity Water Miscible DMF->DMF_props DIBF_imp Potentially better for high-temp reactions May have lower catalyst/base solubility DIBF_props->DIBF_imp DMF_imp Established performance Good solubility of reagents DMF_props->DMF_imp

Fig 2. Potential implications of DIBF vs. DMF in Suzuki coupling.

Safety, Toxicity, and Environmental Profile: A Critical Divide

The impetus for seeking alternatives to DMF stems largely from its safety and environmental concerns.

N,N-Dimethylformamide (DMF):

  • Toxicity: DMF is classified as a substance that may damage the unborn child and is a suspected human carcinogen. [8]It is readily absorbed through the skin and can cause liver damage. [9][10]Chronic exposure has been linked to various health issues. [9]* Environmental Impact: While DMF is biodegradable, its widespread use and miscibility with water mean it can be found in industrial effluents, posing a risk to aquatic ecosystems if not properly treated. [2] This compound (DIBF):

  • Toxicity: Available safety data indicates that DIBF is harmful if swallowed and causes serious eye damage. [11]However, comprehensive toxicological data, particularly regarding chronic exposure and reproductive toxicity, is less extensive than for DMF.

  • Environmental Impact: There is a significant lack of publicly available data on the environmental fate and ecotoxicity of DIBF. However, its insolubility in water suggests it would behave differently in the environment compared to DMF. The branched alkyl chains in DIBF might also affect its biodegradability, potentially making it more persistent than DMF. Studies on the biodegradation of other branched amides have shown variable results, with some being less readily biodegradable than their linear counterparts. [12][13][14]Further investigation into the biodegradability and aquatic toxicity of DIBF is crucial for a complete environmental risk assessment.

Conclusion: A Promising Alternative with Caveats

This compound presents itself as a viable high-boiling point alternative to DMF, particularly for reactions requiring temperatures above 150 °C. Its distinct physicochemical properties, especially its higher boiling point and water insolubility, offer both potential advantages and challenges in synthetic chemistry. The altered work-up procedures due to its immiscibility with water could simplify product isolation in some cases.

However, the widespread adoption of DIBF is currently hampered by a significant lack of comparative performance data in key chemical reactions and a less complete understanding of its long-term toxicity and environmental impact. While it may offer a solution for specific high-temperature applications, a comprehensive and cautious evaluation on a case-by-case basis is essential. For researchers and drug development professionals, DIBF represents a solvent with considerable potential, but one that requires further investigation to fully delineate its capabilities and limitations as a safer, greener alternative to DMF. The scientific community is encouraged to conduct and publish direct comparative studies to fill the existing data gaps and enable a more informed selection of high-boiling point solvents in the future.

References

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A Comparative Analysis of Formamide Derivatives in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the choice of solvent and reagent can be as critical as the reaction pathway itself. Formamide and its derivatives are a class of versatile compounds that serve as polar aprotic solvents, formylating agents, and precursors to reactive intermediates. This guide provides an in-depth comparative analysis of key formamide derivatives—namely N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMA), and N-Formylmorpholine (NFM)—offering field-proven insights and experimental data to inform your synthetic strategies.

Introduction: The Role of Formamide Derivatives in Synthesis

Formamide (HCONH₂), the simplest amide, and its N-substituted derivatives are characterized by their high dielectric constants, strong solvating power for a wide range of organic and inorganic compounds, and their utility as chemical feedstocks.[1][2] Their applications are broad, ranging from serving as reaction media that can influence reaction rates and selectivity to acting as reagents that directly participate in bond formation.[3][4] This guide will focus on the comparative performance of the most commonly employed derivatives in key synthetic transformations.

Physicochemical Properties: A Foundation for Rational Selection

The choice of a formamide derivative is often dictated by its physical properties, which influence solubility of reactants, reaction temperature, and work-up procedures. The following table summarizes the key physicochemical properties of formamide and its principal derivatives.

PropertyFormamideN,N-Dimethylformamide (DMF)N,N-Dimethylacetamide (DMA)N-Formylmorpholine (NFM)
Molecular Formula CH₃NOC₃H₇NOC₄H₉NOC₅H₉NO₂
Molar Mass ( g/mol ) 45.0473.0987.12115.13
Boiling Point (°C) 210153165239
Melting Point (°C) 2.5-61-2021
Density (g/mL at 20°C) 1.1330.9490.9371.145
Dielectric Constant (ε) 11136.737.8Data not readily available
Dipole Moment (D) 3.733.823.79Data not readily available
Solubility in Water MiscibleMiscibleMiscibleSoluble

Data compiled from various sources.[1][5][6][7][8][9][10]

The high boiling points of these compounds make them suitable for reactions requiring elevated temperatures. DMF, with its lower boiling point compared to DMA and NFM, can be more readily removed under reduced pressure, a factor to consider during product isolation.[8] The high polarity and dielectric constants of DMF and DMA make them excellent solvents for a variety of reactions, including those involving charged intermediates.[8][11]

Comparative Performance in Key Synthetic Applications

The utility of formamide derivatives extends beyond their role as inert solvents. They are active participants in several name reactions and are frequently used as formylating or aminating agents.

The Vilsmeier-Haack Reaction: Formylation of Electron-Rich Arenes

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[12][13] The key electrophile, the Vilsmeier reagent, is typically generated in situ from a substituted amide, most commonly DMF, and an acid chloride like phosphorus oxychloride (POCl₃).[14]

Mechanism: The reaction begins with the formation of the electrophilic chloroiminium ion (the Vilsmeier reagent). The electron-rich arene then attacks this reagent, followed by hydrolysis to yield the aldehyde.[12][14]

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Arene Electron-Rich Arene Intermediate Iminium Salt Intermediate Arene->Intermediate + Vilsmeier Reagent Aldehyde Aryl Aldehyde Intermediate->Aldehyde Hydrolysis

Figure 1: General workflow of the Vilsmeier-Haack reaction.

While DMF is the most common formamide derivative used in this reaction, other N,N-disubstituted formamides can also be employed.[15] The choice of formamide can influence the reactivity of the Vilsmeier reagent and the overall reaction efficiency. For instance, using N-methylformanilide can also lead to the formation of the corresponding aldehyde.[13]

Comparative Data: Vilsmeier-Haack Reaction

SubstrateFormamide DerivativeReagentConditionsYield (%)Reference
IndoleDMFPOCl₃0 °C to RT, 6.5 h77[12]
2-Methylpyrimidine-4,6-diolDMFPOCl₃80 °C, 5 h61
3-Acetyl-2,4-dihydroxyquinolineDMFPOCl₃Heat, 17 hModerate

The use of DMF as a solvent in the formylation of 2-methylpyrimidine-4,6-diol resulted in a higher yield and shorter reaction time compared to other solvents like benzene, 1,2-dichloroethane, and o-xylene.

Formylation of Nucleophiles: Amines and Organometallics

Formamide derivatives are excellent reagents for the introduction of a formyl group onto nucleophiles such as amines and organometallic species.[3]

N-Formylation of Amines: The formylation of amines is a fundamental transformation in organic synthesis, often used for the protection of amino groups in peptide synthesis.[16] While various methods exist, the use of acetic formic anhydride, generated in situ from formic acid and acetic anhydride, is highly effective, providing near-quantitative yields in short reaction times.[3] Formamide itself can also be used as a formylating agent, particularly for the synthesis of cyclic imides from dicarboxylic acids at high temperatures.[17]

Formylation of Organometallic Reagents: Grignard and organolithium reagents react with formamide derivatives to produce aldehydes. N-Formylmorpholine (NFM) has been reported to be a particularly effective reagent for this transformation, often providing good to excellent yields.[18] The reaction of Grignard reagents with lithium or sodium formate in THF has also been shown to be a viable method for aldehyde synthesis.[19]

Comparative Insights:

  • N-Formylmorpholine (NFM) often provides more controlled and selective formylation compared to other reagents, leading to cleaner reaction products and simpler purification.[18]

  • DMF can also be used for the formylation of amines, sometimes with the aid of a catalyst or under microwave irradiation.[20]

Polar Aprotic Solvents in Nucleophilic Substitution and Coupling Reactions

The high polarity and aprotic nature of DMF and DMA make them ideal solvents for a range of reactions, including nucleophilic substitution (Sₙ2) and palladium-catalyzed cross-coupling reactions.

Sₙ2 Reactions: Polar aprotic solvents like DMF accelerate Sₙ2 reactions by solvating the cation of the nucleophilic salt, leaving the anion "naked" and more reactive.[21][22] Compared to polar protic solvents, which form strong hydrogen bonds with the nucleophile and hinder its reactivity, polar aprotic solvents lead to significantly faster reaction rates.[11]

SN2_Solvent_Effect cluster_0 Polar Protic Solvent cluster_1 Polar Aprotic Solvent (e.g., DMF) Protic Nucleophile Nucleophile (Nu⁻) (Solvated) Slow Reaction Slow Reaction Protic Nucleophile->Slow Reaction Reduced Reactivity Aprotic Nucleophile "Naked" Nucleophile (Nu⁻) Cation Cation (M⁺) (Solvated) Fast Reaction Fast Reaction Aprotic Nucleophile->Fast Reaction Enhanced Reactivity

Figure 2: Effect of solvent on nucleophile reactivity in Sₙ2 reactions.

Suzuki-Miyaura Coupling: DMF is a commonly used solvent in Suzuki-Miyaura cross-coupling reactions.[23] However, the choice of solvent can be complex and can even influence the selectivity of the reaction.[24] For instance, in the coupling of chloroaryl triflates, the use of DMF can favor reaction at the triflate group, while other polar solvents might favor reaction at the chloride.[25]

Solid-Phase Peptide Synthesis (SPPS)

DMF has traditionally been the solvent of choice for solid-phase peptide synthesis due to its excellent solvating properties for both the resin and the growing peptide chain.[26][27] However, due to its classification as a substance of very high concern, there is a significant drive to find greener alternatives.[28]

Comparative Performance in SPPS:

  • N,N-Dimethylacetamide (DMA) is also a commonly used solvent in SPPS and can be a suitable alternative to DMF.[26]

  • N-Methyl-2-pyrrolidone (NMP) is another popular choice, often providing improved coupling yields due to its high polarity.[26][29]

  • Studies have shown that solvents like tetrahydrofuran (THF) and acetonitrile (ACN) can be excellent alternatives to DMF, sometimes leading to higher purity and reduced racemization, especially when using polyethylene glycol-based resins.[27][30]

The choice of solvent in SPPS is critical and can affect coupling efficiency, aggregation of the peptide chain, and the purity of the final product.[29]

Experimental Protocols

To provide practical guidance, this section details step-by-step methodologies for key reactions discussed in this guide.

Protocol 1: Vilsmeier-Haack Formylation of an Electron-Rich Arene[12]

This protocol describes a general procedure for the formylation of an electron-rich aromatic substrate using DMF and POCl₃.

Materials:

  • Electron-rich arene (substrate)

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃) or (Chloromethylene)dimethyliminium Chloride (pre-formed Vilsmeier reagent)

  • Sodium acetate (NaOAc)

  • Diethyl ether (Et₂O)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Water

Procedure:

  • Dissolve the substrate (1.0 equivalent) in DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Vilsmeier reagent (1.5 equivalents), either pre-formed or generated in situ by the addition of POCl₃ to DMF.

  • Allow the reaction to stir at room temperature for 6.5 hours.

  • Cool the reaction mixture back to 0 °C and add a solution of NaOAc (5.6 equivalents) in water.

  • Stir for 10 minutes at 0 °C.

  • Dilute the reaction mixture with water and extract with Et₂O.

  • Wash the organic layer with brine and dry over Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the desired aldehyde.

Yield: A yield of 77% was reported for a specific substrate using this general procedure.[12]

Protocol 2: N-Formylation of an Amine using Acetic Formic Anhydride[32]

This protocol outlines the formylation of an amine using acetic formic anhydride generated in situ.

Materials:

  • Amine

  • Formic acid

  • Acetic anhydride

  • Appropriate solvent (e.g., Tetrahydrofuran, THF)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve the amine in a suitable solvent and cool the solution to -20 °C.

  • In a separate flask, prepare acetic formic anhydride by adding formic acid dropwise to an excess of acetic anhydride at -20 °C.

  • Slowly add the pre-formed acetic formic anhydride solution to the cooled amine solution with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the formamide.

Conclusion and Future Outlook

Formamide derivatives are indispensable tools in the synthetic chemist's arsenal. While DMF has long been the workhorse in many applications, a deeper understanding of the properties and reactivity of other derivatives like DMA and NFM allows for more nuanced and optimized synthetic strategies. N-Formylmorpholine, for example, offers advantages in terms of controlled reactivity in certain formylation reactions.

The increasing focus on green chemistry is driving the search for safer and more sustainable alternatives to traditional polar aprotic solvents like DMF.[28] Research into bio-based solvents and solvent mixtures is an active area that promises to provide a new generation of reaction media with improved environmental profiles without compromising synthetic efficiency. As our understanding of solvent effects and reaction mechanisms continues to grow, we can expect the development of even more sophisticated and tailored applications for formamide derivatives and their replacements in the future.

References

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  • Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. MDPI. [URL: https://www.mdpi.com/1420-3049/23/8/1939]
  • Predicting Solvent Effects on SN2 Reaction Rates – Comparison of QM/MM, Implicit and MM Explicit Solvent Models. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c7499643345d05023a67d1]
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  • N-Formylmorpholine vs. Other Solvents: A Comparative Advantage. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.
  • A Comparative Guide: N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) vs. DMF/POCl₃ in Vilsmeier-Haack Formylation. Benchchem. [URL: https://www.benchchem.com/product/b173919]
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  • A Convenient One-Pot Synthesis of Formamide Derivatives Using Thiamine Hydrochloride as a Novel Catalyst. Request PDF. [URL: https://www.researchgate.
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A Comparative Guide to the Purity Analysis of N,N-Bis(2-methylpropyl)formamide: GC-MS vs. HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N,N-Bis(2-methylpropyl)formamide, also known as diisobutylformamide (DIBF), is a moderately polar organic solvent with applications in organic synthesis and as a formulation component.[1][2] Its molecular structure, featuring two isobutyl groups attached to the formamide nitrogen, gives it a relatively low volatility and high boiling point compared to simpler amides.[1] Ensuring the purity of DIBF is critical for its use in regulated industries, such as pharmaceuticals, where impurities can impact the safety, efficacy, and stability of the final product.

This guide provides an in-depth comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the purity analysis of this compound. We will explore the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis to assist researchers, scientists, and drug development professionals in selecting the most appropriate technique for their specific needs. The methodologies discussed are grounded in established principles of chromatography as outlined in the United States Pharmacopeia (USP) General Chapter <621> and adhere to the impurity testing guidelines set forth by the International Council for Harmonisation (ICH).[3][4][5][6][7]

Regulatory Context: ICH Guidelines on Impurities

The ICH has established clear guidelines for the reporting, identification, and qualification of impurities in new drug substances.[8][9][10] These guidelines categorize impurities as organic, inorganic, or residual solvents.[9] For organic impurities, ICH Q3A(R2) specifies thresholds for reporting, identification, and qualification based on the maximum daily dose of the drug substance.[11][12] Analytical procedures used for impurity testing must be validated to demonstrate their suitability for their intended purpose, as detailed in ICH Q2(R2).[13][14][15][16] This includes demonstrating specificity, linearity, accuracy, precision, and the limits of detection and quantitation.[13][17]

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis

GC-MS is a highly effective technique for the analysis of volatile and semi-volatile compounds.[18] It combines the separation power of gas chromatography with the sensitive and specific detection of mass spectrometry.[19] For amide compounds, GC-MS can provide excellent separation and identification of impurities.[20][21]

Rationale for Using GC-MS

The choice of GC-MS for analyzing this compound is based on its ability to separate and identify potential volatile and semi-volatile impurities that may be present from the synthesis process or degradation. These could include starting materials, by-products, or related formamide derivatives. The mass spectrometer provides structural information, enabling the identification of unknown impurities. While some fatty acid amides require derivatization prior to GC-MS analysis due to thermal instability, many formamides can be analyzed directly.[22][23]

Experimental Protocol: GC-MS

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent, such as methanol or acetone.

  • Mix thoroughly to ensure a homogenous solution.

  • Filter the sample through a 0.45 µm filter into a GC vial.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A GC system or equivalent.

  • Mass Spectrometer: Agilent 5975C MS detector or equivalent.

  • Column: A mid-polarity column, such as a Rxi-624Sil MS (60 m x 0.32 mm, 1.8 µm film thickness), is a good starting point for separating a range of potential impurities.[20]

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 20 °C/min.

    • Hold at 280 °C for 1 minute.[20]

  • Injector Temperature: 250 °C.[20]

  • Injection Mode: Splitless or with a split ratio (e.g., 5:1) depending on the concentration of the sample.[21]

  • Carrier Gas: Helium at a constant flow rate of 1.1 mL/min.[20][24]

  • MS Source Temperature: 230 °C.[24]

  • MS Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[24]

  • Acquisition Mode: Full scan mode (e.g., m/z 35-550) for initial screening and identification of unknowns. Selected Ion Monitoring (SIM) can be used for targeted quantification of known impurities to enhance sensitivity.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Solvent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into GC Filter->Inject Separate Separation on Column Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Detection Ionize->Detect Process Process Chromatogram Detect->Process Identify Identify Impurities (Library Search) Process->Identify Quantify Quantify Impurities Identify->Quantify

Caption: Workflow for GC-MS Purity Analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. For polar compounds like this compound, which can be challenging to retain on traditional reversed-phase columns, specialized HPLC methods are often required.[25][26][27]

Rationale for Using HPLC

HPLC is particularly advantageous for detecting non-volatile impurities, isomers, and degradation products that may not be amenable to GC analysis. While DIBF is a polar compound, specific reversed-phase columns and mobile phase conditions can achieve adequate retention and separation.[28] Techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or the use of polar-embedded or polar-endcapped columns are also viable alternatives for analyzing highly polar molecules.[25][29]

Experimental Protocol: HPLC

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase or a compatible solvent like acetonitrile/water mixture.

  • Mix thoroughly.

  • Filter the sample through a 0.45 µm filter into an HPLC vial.

2. HPLC Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV or Diode Array Detector (DAD).

  • Column: A Newcrom R1 column (4.6 x 150 mm, 5 µm) has been shown to be effective.[28] This is a specialized reversed-phase column with low silanol activity.[28] Alternatively, other C18 columns or HILIC columns could be explored.

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water with a phosphoric acid modifier (e.g., 70/30/0.1 MeCN/H2O/H3PO4). For MS compatibility, phosphoric acid should be replaced with formic acid.[28]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for improved reproducibility.

  • Detection: UV detection at a low wavelength (e.g., 210 nm), as formamides generally lack a strong chromophore.

  • Injection Volume: 10 µL.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Mobile Phase Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on Column Inject->Separate Detect UV/DAD Detection Separate->Detect Process Process Chromatogram Detect->Process Identify Identify Impurities (by RRT) Process->Identify Quantify Quantify Impurities (Area %) Identify->Quantify Decision_Tree start Start: Purity Analysis of DIBF q1 Are the expected impurities volatile or semi-volatile? start->q1 gcms GC-MS is the preferred method. q1->gcms Yes hplc HPLC is the preferred method. q1->hplc No q2 Are there also non-volatile or thermally labile impurities of concern? gcms->q2 q2->gcms No Proceed with GC-MS as primary. both Use both GC-MS and HPLC for a comprehensive impurity profile. q2->both Yes

References

A Spectroscopic Showdown: Distinguishing N,N-Bis(2-methylpropyl)formamide from its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of chemical synthesis and drug development, the precise identification of molecular structure is paramount. Isomers, compounds with identical molecular formulas but different arrangements of atoms, can exhibit vastly different physical, chemical, and biological properties. For researchers working with N,N-Bis(2-methylpropyl)formamide (also known as N,N-diisobutylformamide), a versatile solvent and reagent, the ability to distinguish it from its isomers is a critical quality control and research necessity. This guide provides an in-depth spectroscopic comparison of this compound and its common isomers, offering experimental data and protocols to empower researchers in their analytical endeavors.

The Challenge of Isomerism in Formamides

This compound and its isomers, such as N,N-dibutylformamide, N,N-di-sec-butylformamide, and N,N-di-tert-butylformamide, all share the same molecular formula: C₉H₁₉NO.[1][2][3] This seemingly subtle difference in the branching of the butyl groups attached to the nitrogen atom leads to distinct spectroscopic signatures. Understanding these differences is key to unambiguous identification.

This guide will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a comprehensive toolkit for differentiating these isomers.

Visualizing the Isomers

A clear understanding of the structural differences is the foundation for interpreting spectroscopic data.

isomers cluster_main This compound cluster_isomers Isomers N_isobutyl This compound (N,N-Diisobutylformamide) N_butyl N,N-Dibutylformamide N_sec N,N-Di-sec-butylformamide N_tert N,N-Di-tert-butylformamide fragmentation cluster_isobutyl This compound cluster_butyl N,N-Dibutylformamide mol1 [M]+• m/z 157 frag1 [M-C₃H₇]+• m/z 114 mol1->frag1 α-cleavage mol2 [M]+• m/z 157 frag2 [M-C₃H₇]+• m/z 114 mol2->frag2 α-cleavage

Caption: Key fragmentation pathway in the mass spectra of the isomers.

Comparative Mass Spectrometry Data:

CompoundMolecular Ion (M⁺)Key Fragment Ions (m/z)
This compound 157114, 86, 57, 43
N,N-Dibutylformamide 157114, 86, 57, 43
N,N-Di-sec-butylformamide 157128, 100, 57
N,N-Di-tert-butylformamide 157142, 100, 57

The mass spectrum for N,N-dibutylformamide is available from the NIST WebBook. [4][5]While the molecular ion will be the same for all isomers, the relative abundances of the fragment ions will differ, providing a basis for differentiation. For example, the loss of a propyl radical (m/z 114) is a prominent feature for both the isobutyl and n-butyl isomers, whereas the sec-butyl and tert-butyl isomers will show characteristic fragments corresponding to the loss of larger alkyl fragments.

Experimental Protocols

To ensure reproducible and high-quality data, the following experimental protocols are recommended.

General Sample Preparation
  • Sample Purity: Ensure the sample is of high purity. If necessary, purify by distillation or chromatography.

  • Solvent Selection: For NMR analysis, use a deuterated solvent that dissolves the sample and has minimal overlapping signals. Deuterated chloroform (CDCl₃) is a common choice.

  • Concentration: Prepare a solution of approximately 5-10 mg of the analyte in 0.5-0.7 mL of the deuterated solvent.

Experimental Workflow

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Purity Ensure Sample Purity Dissolve Dissolve in Deuterated Solvent Purity->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer NMR ¹H and ¹³C NMR Transfer->NMR IR FT-IR Transfer->IR MS Mass Spectrometry Transfer->MS Process Process Spectra NMR->Process IR->Process MS->Process Interpret Interpret Chemical Shifts & Fragmentation Process->Interpret Compare Compare with Reference Data Interpret->Compare

Caption: General workflow for spectroscopic analysis of formamide isomers.

¹H and ¹³C NMR Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Acquisition Parameters (¹H):

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse width: 30-45 degrees

  • Acquisition Parameters (¹³C):

    • Number of scans: 1024 or higher (due to the low natural abundance of ¹³C)

    • Relaxation delay: 2-5 seconds

    • Proton decoupling: Broadband decoupling to simplify the spectrum.

  • Referencing: Chemical shifts should be referenced to the residual solvent peak. For CDCl₃, the ¹H signal is at 7.26 ppm and the ¹³C signal is at 77.16 ppm.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

  • Sample Preparation: For liquid samples, a small drop can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Instrumentation: A mass spectrometer with an electron ionization (EI) source is commonly used for small molecules.

  • Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization Energy: A standard EI energy of 70 eV is typically used.

Conclusion

The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a powerful and complementary suite of tools for the unambiguous identification of this compound and its isomers. While IR spectroscopy offers a quick check for the formamide functional group, ¹H and ¹³C NMR provide the most definitive structural information through the unique chemical shifts and splitting patterns arising from the different alkyl chain branching. Mass spectrometry complements this by revealing characteristic fragmentation patterns for each isomer. By employing these techniques with rigorous experimental protocols, researchers can confidently identify their compounds of interest, ensuring the integrity and success of their scientific endeavors.

References

  • National Center for Biotechnology Information. (n.d.). N,N-Dibutylformamide. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Butylformamide. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Sec-butylformamide. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-t-Butylformamide. PubChem. Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Formamide, N,N-dibutyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Formamide, N,N-dibutyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Formamide, N,N-dibutyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Formamide, N-butyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2020). FTIR spectroscopic study of possible interactions of N– tert– butylformamide with ethers. Retrieved from [Link]

  • SpectraBase. (n.d.). (E)-N-TERT.-BUTYLFORMAMIDE - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). N-sec-butylformamide - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). AIST NMR Library. Retrieved from [Link]

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A Comparative Guide to Validated Analytical Methods for N,N-Bis(2-methylpropyl)formamide Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Precise Quantification of N,N-Bis(2-methylpropyl)formamide

In the landscape of pharmaceutical development and manufacturing, the control of process-related impurities is a cornerstone of ensuring drug safety and efficacy. This compound, also known as diisobutylformamide (DIBF), is a solvent and reagent that may be present as a residual impurity in active pharmaceutical ingredients (APIs). Given its chemical structure as a formamide derivative, there is a scientific imperative to control its presence to exceedingly low levels, aligning with the regulatory scrutiny applied to potentially genotoxic impurities (PGIs).[1][2] The accurate and reliable quantification of DIBF is therefore not merely an analytical task but a critical component of patient safety and regulatory compliance.

This guide provides a comparative analysis of two robust and widely adopted analytical techniques for the quantification of trace-level impurities like DIBF: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). As a Senior Application Scientist, my objective is to delve beyond mere procedural descriptions, offering insights into the causality behind experimental choices and providing the data necessary for you, the research and drug development professional, to make informed decisions for your specific analytical challenges. Each method presented is grounded in the principles of analytical procedure validation as outlined in the ICH Q2(R1) guidelines, ensuring that the described protocols are self-validating systems.[3]

Strategic Selection of an Analytical Technique

The choice between GC-MS and HPLC-UV for the quantification of DIBF is contingent on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.[1][4] DIBF, as a relatively small and potentially volatile amide, is amenable to analysis by both techniques. The following sections will provide a detailed exploration of each method, complete with experimental protocols and expected performance data based on validated methods for analogous compounds like N,N-Dimethylformamide (DMF).[3][5]

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Impurities

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[2] For an analyte like DIBF, GC offers excellent separation efficiency, while the mass spectrometer provides unparalleled selectivity and sensitivity, making it a "gold standard" for trace-level analysis.[6]

Causality Behind the Experimental Choices for GC-MS

The selection of GC-MS parameters is a deliberate process aimed at achieving optimal separation and detection of DIBF.

  • Injector and Inlet: A splitless injection is often chosen for trace analysis to ensure the maximum transfer of the analyte onto the column, thereby enhancing sensitivity. The injector temperature is set high enough to ensure rapid and complete vaporization of DIBF without causing thermal degradation.

  • GC Column: A low to mid-polarity column, such as a DB-5MS or equivalent, is typically selected. This stationary phase provides good separation for a wide range of compounds and is robust for routine use.[7]

  • Oven Temperature Program: A temperature gradient is employed to ensure that DIBF is eluted as a sharp, symmetrical peak, well-separated from any solvent front or other impurities.

  • Mass Spectrometer Detector: Operating the MS in Selected Ion Monitoring (SIM) mode is crucial for achieving low detection limits.[8] By monitoring only a few characteristic ions for DIBF, the signal-to-noise ratio is significantly improved compared to a full scan.

Experimental Protocol: GC-MS Method for DIBF Quantification

1. Instrumentation:

  • Gas Chromatograph equipped with a split/splitless injector and a mass selective detector.

2. Chromatographic Conditions:

  • Column: DB-5MS (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.[7]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[6]

  • Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 200°C at 20°C/min, and hold for 5 minutes.[7]

  • Injector: Splitless mode, temperature 250°C.

  • Injection Volume: 1 µL.

3. Mass Spectrometer Conditions:

  • Ion Source: Electron Ionization (EI) at 70 eV.[7]

  • Source Temperature: 230°C.[7]

  • Acquisition Mode: Selected Ion Monitoring (SIM). The specific ions for DIBF would be determined from its mass spectrum (e.g., the molecular ion and key fragment ions). For a structurally similar compound like DMF, a key monitoring ion is m/z=73.[7]

4. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like methanol.

  • Calibration Standards: Serially dilute the stock solution to prepare calibration standards covering the desired concentration range.

  • Sample Preparation: Dissolve the drug substance in the same solvent as the standards to achieve a final concentration where the expected DIBF level falls within the calibration range.

GC-MS Experimental Workflow

Caption: Workflow for DIBF quantification by GC-MS.

High-Performance Liquid Chromatography (HPLC-UV): A Versatile and Robust Alternative

HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness.[2] For a compound like DIBF, which possesses a chromophore in its formamide group, HPLC with UV detection presents a viable and often more accessible analytical solution.

Causality Behind the Experimental Choices for HPLC-UV

The development of a robust HPLC-UV method is predicated on optimizing the separation and detection of the analyte from the sample matrix.

  • Column: A reversed-phase C18 column is the workhorse of HPLC and is an excellent starting point for a relatively polar compound like DIBF.[3] The end-capped versions are preferred to minimize peak tailing.

  • Mobile Phase: A mixture of a buffered aqueous phase and an organic solvent (like acetonitrile or methanol) is used. The buffer controls the pH to ensure consistent retention and peak shape. A gradient elution may be necessary to separate DIBF from other impurities and the main API peak.

  • Detector: A UV detector is set to a wavelength where DIBF has significant absorbance, while minimizing interference from the drug substance and other components. For formamides, this is often in the low UV range, around 225 nm.[3]

  • Column Temperature: Maintaining a constant column temperature (e.g., 25°C) is crucial for reproducible retention times.[3]

Experimental Protocol: HPLC-UV Method for DIBF Quantification

1. Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[3]

  • Mobile Phase:

    • A: 0.1 M Potassium dihydrogen phosphate, pH 3.0

    • B: Methanol

  • Gradient: A time-based gradient would be optimized to achieve separation. A starting point could be 95% A, ramping to 50% A over 15 minutes.

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 25°C.[3]

  • Detection Wavelength: 225 nm.[3]

  • Injection Volume: 20 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of DIBF in the mobile phase.

  • Calibration Standards: Serially dilute the stock solution with the mobile phase to create calibration standards.

  • Sample Preparation: Dissolve the drug substance in the mobile phase to a suitable concentration.

HPLC-UV Experimental Workflow

Caption: Workflow for DIBF quantification by HPLC-UV.

Performance Comparison and Method Validation

A rigorous validation process is essential to demonstrate that an analytical method is suitable for its intended purpose. The following table provides a comparative summary of the expected performance characteristics for the GC-MS and HPLC-UV methods for DIBF quantification, based on data from analogous formamide analyses.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)HPLC with UV Detection (HPLC-UV)Rationale & Causality
Specificity High (Mass-to-charge ratio detection)Moderate (Dependent on chromatographic resolution)GC-MS provides structural information, ensuring the peak is DIBF and not a co-eluting impurity. HPLC-UV relies on retention time and UV spectrum, which is less specific.
Linearity (r²) > 0.999[7]> 0.999[5]Both techniques are capable of excellent linearity over a defined range.
Range 0.5 - 50 ppm (µg/g)10 - 500 ppm (µg/g)[3]The range is determined by the sensitivity and the expected concentration of the impurity.
Accuracy (% Recovery) 85 - 115%[9]95 - 105%[5]Both methods should demonstrate high accuracy, with recovery studies performed by spiking the sample matrix with known amounts of DIBF.
Precision (% RSD) < 10%[9]< 5%[5]Precision reflects the closeness of repeated measurements. HPLC often exhibits slightly better precision for routine analyses.
Limit of Detection (LOD) ~0.1 ppm (ng/g)[10]~1 ppm (µg/g)[1]GC-MS in SIM mode is inherently more sensitive than HPLC-UV, allowing for lower detection limits.
Limit of Quantification (LOQ) ~0.5 ppm (ng/g)[10]~5 ppm (µg/g)[1]The LOQ is the lowest concentration that can be reliably quantified with acceptable precision and accuracy.
Robustness GoodExcellentHPLC methods are generally considered very robust and easily transferable between laboratories. GC-MS methods can be more sensitive to variations in instrument conditions.
Method Validation Logic

The validation of an analytical method follows a logical progression to establish its reliability.

Validation_Logic Specificity Specificity (Is the signal unique to DIBF?) Linearity Linearity & Range (Is the response proportional to concentration?) Specificity->Linearity Accuracy Accuracy (How close is the measured value to the true value?) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision Robustness Robustness (Is the method affected by small changes?) Accuracy->Robustness LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ

Caption: Logical flow of analytical method validation.

Discussion and Recommendations

As a Senior Application Scientist, my recommendation for the choice of method hinges on the specific analytical need.

  • For ultra-trace level quantification and in situations where absolute certainty of identification is required (e.g., confirming the presence of a potential genotoxic impurity), GC-MS is the superior choice. Its high sensitivity (low ppm to ppb levels) and selectivity make it the definitive technique.[10]

  • For routine quality control in a manufacturing environment where the impurity levels are expected to be well above the detection limit, and high sample throughput is necessary, HPLC-UV is a highly practical and cost-effective option. [3][5] The method is robust, and the instrumentation is widely available.

Ultimately, the decision should be guided by a risk-based approach as advocated by regulatory bodies.[1] It may be prudent to develop and validate a highly sensitive GC-MS method for initial process characterization and impurity profiling, and then utilize a more routine HPLC-UV method for batch release testing, provided it is demonstrated to be fit for purpose.

References

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An Economic Assessment of N,N-Bis(2-methylpropyl)formamide Production Methods: A Comparative Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N,N-Bis(2-methylpropyl)formamide, also known as N,N-diisobutylformamide (DIBF), is an aprotic polar solvent with a growing range of applications in organic synthesis, particularly in the pharmaceutical and fine chemical industries.[1][2] Its favorable properties, such as a high boiling point, good thermal stability, and the ability to dissolve a wide array of organic compounds, make it a viable alternative to more traditional and increasingly regulated solvents like N,N-dimethylformamide (DMF).[3][4] As the demand for greener and more efficient chemical processes intensifies, a thorough economic and technical assessment of DIBF production methods is crucial for researchers and process chemists to make informed decisions.

This guide provides an in-depth comparison of the primary synthesis routes to N,N-diisobutylformamide, with a focus on their economic viability and environmental impact. We will delve into the nuances of traditional thermal condensation and explore modern catalytic approaches, offering detailed experimental protocols and supporting data to guide your process development.

Core Synthesis Pathways: A Comparative Overview

The synthesis of N,N-diisobutylformamide is primarily achieved through the formylation of diisobutylamine with formic acid or its derivatives. The core challenge lies in efficiently removing the water byproduct to drive the equilibrium towards the amide product.

Method 1: Direct Thermal Amidation

This classical approach involves the direct reaction of formic acid with diisobutylamine at elevated temperatures, typically with azeotropic removal of water. While straightforward, this method often requires high energy input and prolonged reaction times.

Method 2: Catalytic Direct Amidation

To overcome the limitations of thermal methods, various catalysts have been employed to facilitate the direct amidation under milder conditions. These "green chemistry" approaches aim to reduce energy consumption, improve atom economy, and minimize waste generation.[5] We will focus on two promising catalytic systems:

  • Boric Acid Catalysis: Boric acid is an inexpensive and environmentally benign catalyst that has been shown to be effective in promoting the direct amidation of carboxylic acids.[6]

  • Zirconium-Based Catalysis: Zirconium compounds, such as zirconium tetrachloride (ZrCl₄), are powerful Lewis acids that can activate the carboxylic acid for nucleophilic attack by the amine.[7][8]

Economic and Performance Assessment

The choice of a synthetic route in an industrial or research setting is a multifactorial decision, with economic considerations playing a pivotal role. The following table provides a comparative analysis of the key economic and performance metrics for the different DIBF production methods.

MetricDirect Thermal AmidationBoric Acid CatalysisZirconium (IV) Chloride Catalysis
Raw Material Cost BaselineBaselineBaseline
Catalyst Cost N/ALow (ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">

76/kg)[9][10][11][12]
Moderate ($72.50/10g for reactor grade)[13][14][15][16]
Energy Consumption High (High temp., long reaction time)Moderate (Lower temp., shorter time)Low (Mild conditions, short time)
Typical Yield (%) Moderate to GoodGood to Excellent (~95%)[5]High
Atom Economy (%) HighVery High (~92.6%)[5]Very High
Process Mass Intensity (PMI) Moderate to HighLow (~10-30)[5]Low
Catalyst Reusability N/APossiblePossible with appropriate workup
Waste Generation Low (primarily water)Low (water, minimal catalyst residue)Low (water, catalyst residue)
Process Complexity LowLow to ModerateModerate
Scalability EstablishedGoodGood

Causality Behind Experimental Choices:

The shift from direct thermal amidation to catalytic methods is driven by the principles of green chemistry. High temperatures in the thermal process not only consume significant energy but can also lead to side reactions and degradation of thermally sensitive compounds. Catalysts like boric acid and zirconium tetrachloride lower the activation energy of the reaction, allowing it to proceed efficiently at lower temperatures.[6] This not only saves energy but can also lead to higher yields and purity by minimizing side product formation. The choice between boric acid and a zirconium catalyst may depend on the desired reaction rate, cost constraints, and the specific functional groups present in the substrates. Boric acid is a milder and more economical choice, while zirconium catalysts may offer higher activity for more challenging substrates.[5][16]

Experimental Protocols

The following protocols are provided as a self-validating system, with clear steps and rationale.

Protocol 1: Direct Thermal Amidation of Formic Acid with Diisobutylamine

This protocol is adapted from a similar procedure for N,N-dibutylformamide.

Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, a thermometer, and a Dean-Stark apparatus connected to a reflux condenser, add formic acid (1.0 eq) and diisobutylamine (1.05 eq). A solvent such as toluene or xylene can be added to facilitate azeotropic water removal.

  • Heating: Heat the reaction mixture to reflux. The water generated during the reaction will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been collected.

  • Workup and Purification: After cooling the reaction mixture to room temperature, remove the solvent under reduced pressure. The crude N,N-diisobutylformamide can be purified by fractional distillation under vacuum.[17]

Protocol 2: Boric Acid-Catalyzed Direct Amidation

This protocol is based on general procedures for boric acid-catalyzed amidation.[6]

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine formic acid (1.0 eq), diisobutylamine (1.05 eq), boric acid (0.05-0.10 eq), and a suitable solvent (e.g., toluene).

  • Heating: Heat the reaction mixture to a moderate temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup and Purification: Upon completion, cool the reaction mixture and wash it with a saturated aqueous solution of sodium bicarbonate to remove unreacted formic acid and boric acid. Separate the organic layer, dry it over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. Purify the product by vacuum distillation.

Protocol 3: Zirconium(IV) Chloride-Catalyzed Direct Amidation

This protocol is based on the use of group (IV) metal catalysts for direct amidation.[18]

Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve formic acid (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or toluene).

  • Catalyst Addition: Add zirconium(IV) chloride (0.02-0.05 eq) to the solution at room temperature with stirring.

  • Amine Addition: Slowly add diisobutylamine (1.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by TLC or GC.

  • Workup and Purification: Once the reaction is complete, quench it by carefully adding water. Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by vacuum distillation.

Visualization of Reaction Pathways

Direct Thermal Amidation

G Formic_Acid Formic Acid Intermediate Ammonium Formate Intermediate Formic_Acid->Intermediate Diisobutylamine Diisobutylamine Diisobutylamine->Intermediate DIBF N,N-Diisobutylformamide Intermediate->DIBF Heat (-H₂O) Water Water G Formic_Acid Formic Acid Activated_Acid Activated Formic Acid Intermediate Formic_Acid->Activated_Acid Catalyst Catalyst (Boric Acid or ZrCl₄) Catalyst->Activated_Acid DIBF N,N-Diisobutylformamide Activated_Acid->DIBF + Diisobutylamine - Catalyst Diisobutylamine Diisobutylamine Water Water Catalyst_Regen Catalyst (Regenerated)

Caption: General pathway for catalytic direct amidation.

Alternative Solvents and Market Context

N,N-diisobutylformamide serves as a potential replacement for other aprotic polar solvents such as DMF, N,N-dimethylacetamide (DMAc), and N-methyl-2-pyrrolidone (NMP), which are facing increasing regulatory scrutiny due to their reprotoxic properties. [4][19]Other greener alternatives being explored include Cyrene™, γ-valerolactone (GVL), and N-butylpyrrolidinone (NBP). [2]The economic viability of DIBF production will be a key factor in its adoption as a mainstream solvent.

Conclusion

The production of N,N-diisobutylformamide via direct catalytic amidation, particularly with boric acid, presents a compelling case for a greener and more economically favorable alternative to traditional thermal methods. The lower energy requirements, high yields, and reduced waste generation align with the principles of sustainable chemistry. While zirconium catalysts also offer high efficiency, their higher cost may be a limiting factor for large-scale production unless catalyst recycling is efficiently implemented. For researchers and drug development professionals, the choice of synthesis method will depend on a careful balance of factors including scale, cost, and the specific requirements of the chemical transformation. The protocols and comparative data provided in this guide aim to facilitate this decision-making process, encouraging the adoption of more sustainable and economically sound practices in chemical synthesis.

References

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A Senior Application Scientist's Guide to Polar Aprotic Solvents: Benchmarking N,N-Bis(2-methylpropyl)formamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The selection of an appropriate solvent is a critical parameter that dictates the success of chemical syntheses and formulations. For decades, polar aprotic solvents like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and N,N-Dimethylacetamide (DMAc) have been the workhorses of the pharmaceutical and chemical industries. However, mounting regulatory pressure and significant health concerns, particularly regarding their reproductive toxicity, have created an urgent need for safer, high-performance alternatives.[1] This guide provides an in-depth comparative analysis of N,N-Bis(2-methylpropyl)formamide, also known as Diisobutylformamide (DIBF), benchmarked against these traditional solvents and Dimethyl Sulfoxide (DMSO). We will explore its physicochemical properties, performance in key synthetic applications, and its health and safety profile to provide researchers, scientists, and drug development professionals with the data necessary to make informed decisions for modern chemical process development.

Introduction: The Evolving Landscape of Polar Aprotic Solvents

Polar aprotic solvents are defined by their moderate to high polarity (dielectric constant) and dipole moments, coupled with the absence of acidic protons.[2][3] This unique combination of properties makes them exceptionally effective at dissolving a wide range of organic and inorganic compounds, including many salts.[4] Mechanistically, their efficacy in many reactions, particularly nucleophilic substitutions, stems from their ability to solvate cations while leaving anions relatively "naked" and highly reactive.[5][6]

The industry's reliance on solvents like DMF, NMP, and DMAc is now being challenged. Regulatory bodies, such as the European Chemicals Agency (ECHA) under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation, have classified these substances as Substances of Very High Concern (SVHC) due to their reproductive toxicity.[7][8] This has led to increasing restrictions on their use, compelling a paradigm shift towards greener and safer alternatives.[9][10][11] this compound (DIBF) emerges as a compelling candidate in this context, offering a unique profile that warrants rigorous evaluation.[12]

Section 1: Physicochemical Properties - A Comparative Analysis

The fundamental behavior of a solvent is dictated by its physical and chemical properties. DIBF's larger alkyl groups, compared to DMF, result in a significantly higher boiling point and flash point, which can be advantageous for high-temperature applications and improved safety. However, this increased steric bulk also influences properties like viscosity and density.

PropertyThis compound (DIBF)N,N-Dimethylformamide (DMF)N,N-Dimethylacetamide (DMAc)N-Methyl-2-pyrrolidone (NMP)Dimethyl Sulfoxide (DMSO)
CAS Number 2591-76-6[13]68-12-2[14]127-19-5872-50-467-68-5[15]
Molecular Weight ( g/mol ) 157.25[16]73.09[14]87.1299.1378.13
Boiling Point (°C) 226-228[13]153[2]165[2]203[2]189[2]
Melting Point (°C) N/A-61[14]-20-2418.5
Density (g/cm³ at 25°C) ~0.862[17]0.945[2]0.940[2]1.028[2]1.100[2]
Dipole Moment (Debye) N/A3.86[2]3.72[2]4.09[2]3.96[2]
Dielectric Constant N/A36.7[2]37.8[2]32.3[2]46.7[2]
Flash Point (°C) 90[13]58639187

Section 2: Performance in Key Chemical Transformations

The ultimate test of a solvent is its performance in chemical reactions. Polar aprotic solvents are critical in facilitating reactions that involve charged intermediates or polar transition states.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are a cornerstone of medicinal chemistry for constructing C-N and C-O bonds on aromatic rings.[18][19] The reaction proceeds via a negatively charged Meisenheimer complex, which is stabilized by polar aprotic solvents.

Causality: A solvent's ability to facilitate an SNAr reaction is strongly correlated with its polarity and its capacity to solvate the counter-ion of the nucleophile (e.g., K⁺ in KOtBu) without strongly hydrogen-bonding to the nucleophilic anion itself.[5][6] This leaves the anion more reactive. While DMSO is often cited as a superior solvent for SNAr due to its high polarity, enhancing reaction rates significantly, other dipolar aprotics are also highly effective.[6][20]

While direct, peer-reviewed comparative studies for DIBF in SNAr reactions are not abundant in the initial search, its structural similarity to other formamides suggests it would be a competent medium.[12][21] Its high boiling point makes it particularly suitable for reactions requiring elevated temperatures to proceed with less reactive substrates.

Polymer Chemistry and Formulations

High-performance polymers like polyamides and polyimides often require powerful solvents for both their synthesis and processing. DMF and NMP have traditionally dominated this field.[1] DIBF's moderate polarity and high boiling point suggest its potential as a solvent for polymer synthesis and in the formulation of pharmaceuticals and agrochemicals.[21][22] Its lower hygroscopicity compared to some amides can be an advantage in moisture-sensitive applications.[12]

Section 3: Experimental Protocols for Solvent Evaluation

To ensure trustworthiness and provide a framework for validation, the following protocols are designed for an objective comparison of DIBF against a control solvent like DMF or DMSO.

Protocol 1: Kinetic Monitoring of a Model SNAr Reaction

This protocol outlines a method to compare the reaction rates facilitated by different solvents.

Objective: To determine the relative rate of reaction for the substitution of fluoride from 1-fluoro-2,4-dinitrobenzene with piperidine, using DIBF versus DMSO as the solvent.

Methodology:

  • Preparation: Prepare 0.1 M solutions of 1-fluoro-2,4-dinitrobenzene and 0.2 M solutions of piperidine in both DIBF and DMSO. Ensure all solvents are anhydrous.

  • Reaction Setup: In separate temperature-controlled reaction vessels maintained at 50°C, add 10 mL of the 1-fluoro-2,4-dinitrobenzene solution.

  • Initiation: At time t=0, inject 10 mL of the piperidine solution into each vessel with vigorous stirring.

  • Sampling: At regular intervals (e.g., 5, 10, 20, 40, 60 minutes), withdraw a 0.5 mL aliquot from each reaction and quench it in a vial containing 5 mL of 0.1 M HCl in acetonitrile.

  • Analysis: Analyze the quenched samples by HPLC, monitoring the disappearance of the starting material and the appearance of the product, N-(2,4-dinitrophenyl)piperidine.

  • Data Processing: Plot the concentration of the product versus time for each solvent. The initial slope of this curve is proportional to the initial reaction rate, allowing for a direct quantitative comparison.

Workflow for SNAr Kinetic Analysis

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare 0.1M Substrate in DIBF & DMSO R1 Equilibrate Substrate Solution at 50°C P1->R1 P2 Prepare 0.2M Nucleophile in DIBF & DMSO R2 Inject Nucleophile (t=0) P2->R2 R1->R2 R3 Sample at Timed Intervals R2->R3 R4 Quench Aliquots in Acidified ACN R3->R4 A1 Analyze Samples by HPLC R4->A1 A2 Plot [Product] vs. Time A1->A2 A3 Compare Initial Reaction Rates A2->A3

A flowchart for the kinetic analysis of an SNAr reaction.

Section 4: Health, Safety, and Environmental (HSE) Profile

The primary driver for seeking alternatives to traditional polar aprotic solvents is their adverse HSE profile. This is where DIBF presents a significant potential advantage.

  • DMF, DMAc, and NMP: All three are classified as toxic to reproduction (Category 1B).[1][8] DMF is also suspected of causing cancer.[23][24] Their use is increasingly restricted under regulations like REACH, which mandates strict exposure limits for workers.[1][8]

  • DMSO: Generally considered to have a much lower toxicity profile than the amide solvents.[15] It is not classified as a reproductive toxicant.

  • This compound (DIBF): Based on aggregated GHS information provided to ECHA, DIBF is classified as harmful if swallowed (Acute Tox. 4) and causes serious eye damage (Eye Dam. 1).[16] Crucially, it is not currently classified as a reproductive toxicant or carcinogen, which represents its most significant advantage over DMF, NMP, and DMAc.[16]

Biodegradability: The biodegradability of amide solvents can be complex. While some amide bonds are susceptible to enzymatic hydrolysis, tertiary amides can be more persistent.[25][26] Specific biodegradability data for DIBF was not found in the initial search, but this remains a critical parameter for assessing its long-term environmental impact.

Section 5: Conclusion and Recommendations

This compound (DIBF) presents itself as a viable, safer alternative to traditional polar aprotic solvents like DMF, NMP, and DMAc, particularly in applications where reproductive toxicity is a major concern.

Key Advantages of DIBF:

  • Favorable Safety Profile: Lacks the reprotoxic (H360) classification that severely restricts the use of DMF, NMP, and DMAc.[1][16]

  • High Boiling and Flash Points: Offers operational advantages for high-temperature reactions and improved safety by reducing volatility and flammability.[13]

  • Good Solvating Power: As a formamide derivative, it is expected to solubilize a wide range of organic compounds, similar to its lower-molecular-weight counterparts.[12]

Considerations and Limitations:

  • Higher Viscosity and Molecular Weight: May affect mass transfer rates and require adjustments to filtration and pumping operations.

  • Data Gaps: Key physicochemical data like dielectric constant and dipole moment, as well as extensive application data, are less available compared to incumbent solvents.

  • Cost and Availability: As a specialty solvent, its cost and supply chain may not be as optimized as the large-volume commodity solvents it aims to replace.

Recommendation: DIBF should be strongly considered for process development and manufacturing, especially in the pharmaceutical and fine chemical industries where regulatory scrutiny of DMF, NMP, and DMAc is highest. It is an excellent candidate for direct replacement in high-temperature applications such as nucleophilic aromatic substitutions, polymerizations, and formulation processes. Initial feasibility and optimization studies, following protocols similar to those described herein, are essential to validate its performance for any specific application.

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  • REACH: EU restricts the use of two reprotoxic solvents in industrial applications. (2025, June 17). Vertex AI Search.
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A Comparative Guide to the Characterization of N,N-Bis(2-methylpropyl)formamide Impurities

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Impurity Profiling

N,N-Bis(2-methylpropyl)formamide is a moderately polar organic compound utilized as a solvent in various chemical reactions, including organic synthesis and pharmaceutical processes.[1][2] The purity of such compounds is paramount, as even trace-level impurities can significantly impact the safety, efficacy, and stability of the final drug product.[3] Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate stringent control over impurities.[4][5] This guide will navigate the complexities of identifying and quantifying potential impurities in this compound, offering a comparative analysis of the most effective analytical techniques.

The Genesis of Impurities in this compound

A thorough understanding of the potential sources of impurities is the foundation of a robust analytical control strategy. Impurities in this compound can be broadly categorized as organic, inorganic, and residual solvents.[6]

  • Organic Impurities: These are often process- or drug-related and can arise during manufacturing or storage.[6] They include:

    • Starting Materials and Intermediates: Unreacted starting materials, such as formic acid and diisobutylamine, can persist in the final product.[7]

    • By-products: Side reactions during synthesis can generate unintended molecules. For example, the synthesis of N,N-disubstituted formamides from imines can involve an oxidation-rearrangement sequence that may lead to by-products if the reaction is incomplete or side reactions occur.[8]

    • Degradation Products: Formamides are susceptible to hydrolysis, especially in the presence of water, heat, or acidic/basic conditions, leading to the formation of formic acid and the corresponding amine (diisobutylamine).[9][10] Thermal decomposition at elevated temperatures can yield carbon monoxide and ammonia.[9][11]

  • Inorganic Impurities: These can be introduced during the manufacturing process and include reagents, catalysts, heavy metals, or inorganic salts.[6]

  • Residual Solvents: Organic or inorganic liquids used during synthesis or purification that are not completely removed during processing.[6]

A Comparative Overview of Analytical Strategies

The selection of an appropriate analytical technique is contingent on the physicochemical properties of the impurities and the analytical objective (identification, quantification, or limit testing). This section compares the primary chromatographic and spectroscopic methods for impurity profiling.

Chromatographic Techniques: The Power of Separation

Chromatography is indispensable for separating impurities from the bulk substance and from each other.

  • Gas Chromatography (GC): GC is well-suited for the analysis of volatile and semi-volatile compounds.[12] For this compound, GC can effectively detect and quantify residual solvents and certain volatile organic impurities. Coupling GC with a mass spectrometer (GC-MS) provides powerful identification capabilities based on mass-to-charge ratio and fragmentation patterns.[13][14] The use of alkaline-treated columns can yield good symmetrical peaks for amides.[15]

  • High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): HPLC and UHPLC are the workhorses of pharmaceutical impurity analysis, particularly for non-volatile or thermally labile compounds.[12][16]

    • Reversed-Phase HPLC (RP-HPLC): This is the most common mode, but highly polar impurities may exhibit poor retention.[17] Ion-pair chromatography, where a surfactant is added to the mobile phase, can enhance the retention of such polar compounds.[17]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar compounds that are not well-retained in RP-HPLC.[18][19] HILIC stationary phases, such as those with amide or amino functional groups, are particularly effective.[18][19]

Spectroscopic Techniques: Unveiling Molecular Structure

Spectroscopic methods are crucial for the structural elucidation of unknown impurities.

  • Mass Spectrometry (MS): Often hyphenated with GC or LC (LC-MS), MS provides molecular weight information and structural details through fragmentation analysis.[16][20] High-resolution mass spectrometry (HRMS) offers highly accurate mass measurements, facilitating the determination of elemental composition.[20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an unparalleled technique for the unequivocal identification and structural characterization of impurities.[21][22][23][24] A significant advantage of NMR is its ability to provide quantitative information (qNMR) without the need for reference standards for each impurity.[21][22] Its non-destructive nature allows for the recovery of the sample for further analysis.[22]

The following table provides a comparative summary of these analytical techniques:

TechniquePrinciplePrimary Application for this compound ImpuritiesAdvantagesLimitations
GC-MS Separation based on volatility and polarity; detection by mass.Volatile organic impurities, residual solvents.High resolution for volatile compounds, definitive identification.[13][14]Not suitable for non-volatile or thermally labile impurities.
HPLC/UHPLC-UV Separation based on polarity; detection by UV absorbance.Non-volatile organic impurities with a chromophore.Robust, widely available, excellent for quantification.[16]Requires impurities to have a UV chromophore; limited identification power.
LC-MS Separation by HPLC/UHPLC; detection by mass.Broad range of impurities, identification of unknowns.High sensitivity and specificity, provides molecular weight information.[16]Ionization efficiency can vary between compounds.
NMR Nuclear spin transitions in a magnetic field.Structural elucidation of unknown impurities, quantification.Provides detailed structural information, non-destructive, quantitative without standards.[21][22][23][24]Relatively lower sensitivity compared to MS.

In-Depth Experimental Protocols and Data Interpretation

This section provides detailed methodologies for the key analytical techniques, adhering to the principles of scientific integrity and self-validation as outlined in ICH guidelines.[25][26][27][28][29]

GC-MS Method for Volatile Impurities and Residual Solvents

Objective: To separate, identify, and quantify volatile organic impurities and residual solvents.

Protocol:

  • Sample Preparation: Accurately weigh approximately 100 mg of this compound into a headspace vial. Add a suitable solvent (e.g., dimethyl sulfoxide) and an internal standard.

  • GC Conditions:

    • Column: Rxi-624Sil MS, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250°C.

    • Oven Program: 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-350.

    • Source Temperature: 230°C.

  • Data Analysis: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). Quantify using the internal standard method.

HPLC-UV/MS Method for Non-Volatile Impurities

Objective: To separate and quantify known and unknown non-volatile impurities.

Protocol:

  • Sample Preparation: Prepare a solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm (for RP-HPLC) or BEH Amide, 100 mm x 2.1 mm, 1.7 µm (for HILIC).[19]

    • Mobile Phase (RP-HPLC): A) 0.1% Formic acid in water; B) 0.1% Formic acid in acetonitrile. Gradient elution.

    • Mobile Phase (HILIC): A) Acetonitrile with 0.1% formic acid; B) Water with 0.1% formic acid. Gradient elution.

    • Flow Rate: 0.8 mL/min (RP-HPLC); 0.4 mL/min (HILIC).

    • Column Temperature: 30°C.

    • Detection: UV at 210 nm and/or MS.

  • MS Conditions (for LC-MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Mass Range: m/z 50-500.

  • Data Analysis: Quantify specified impurities against a reference standard. For unknown impurities, report as a percentage relative to the main peak area, and use MS data for tentative identification.

Workflow and Decision-Making Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the logical workflows for impurity characterization.

Impurity_Characterization_Workflow cluster_0 Phase 1: Detection & Initial Assessment cluster_1 Phase 2: Identification & Structural Elucidation cluster_2 Phase 3: Quantification & Reporting Start Sample of this compound Screening Broad Screening (e.g., HPLC-UV/MS, GC-MS) Start->Screening Impurity_Detected Impurity > Identification Threshold? (ICH Q3A) Screening->Impurity_Detected Peak detected Known_Impurity Compare with Reference Standard (Retention Time, Mass Spectrum) Impurity_Detected->Known_Impurity Yes Unknown_Impurity Structural Elucidation Impurity_Detected->Unknown_Impurity Yes, and unknown Quantification Quantify Impurity Known_Impurity->Quantification NMR_Analysis NMR (1H, 13C, 2D) Unknown_Impurity->NMR_Analysis HRMS_Analysis High-Resolution MS Unknown_Impurity->HRMS_Analysis NMR_Analysis->Quantification HRMS_Analysis->Quantification Reporting Report in Specification Quantification->Reporting

Caption: General workflow for impurity identification and characterization.

Analytical_Technique_Selection Start Impurity Properties? Volatile Volatile? Start->Volatile Polar Polar? Volatile->Polar No GCMS GC-MS Volatile->GCMS Yes HILIC HILIC Polar->HILIC Yes RPLC RP-HPLC Polar->RPLC No

Caption: Decision tree for selecting the appropriate chromatographic technique.

Conclusion

The characterization of impurities in this compound is a critical aspect of ensuring pharmaceutical quality and safety. A multi-faceted analytical approach, combining high-resolution separation techniques like HPLC and GC with powerful spectroscopic methods such as MS and NMR, is essential for comprehensive impurity profiling.[30][31][32] By understanding the potential sources of impurities and the strengths and limitations of each analytical technique, researchers can develop and validate robust methods that meet stringent regulatory requirements and ultimately contribute to the development of safer medicines.

References

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A Senior Application Scientist's Guide to Isotopic Labeling of N,N-Bis(2-methylpropyl)formamide for Mechanistic Studies

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of reaction mechanism elucidation, the ability to track the fate of individual atoms is paramount. Isotopic labeling, the practice of strategically replacing an atom in a molecule with one of its heavier, non-radioactive isotopes, provides an unparalleled window into the dynamic processes of chemical transformations.[1][2][3] This guide offers an in-depth comparison of isotopic labeling strategies for N,N-Bis(2-methylpropyl)formamide (diisobutylformamide), a versatile polar aprotic solvent and reactant, designed for researchers and drug development professionals seeking to unravel complex reaction pathways.

We will move beyond simple protocols to explore the causality behind experimental choices, comparing the primary isotopes—Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N)—and providing the foundational data necessary to select the optimal tracer for your specific mechanistic question.

The Strategic Choice of an Isotope: Why Label this compound?

This compound, like its more common counterpart N,N-Dimethylformamide (DMF), is more than just a high-boiling point solvent. It can serve as a source of the formyl group, a catalyst, or a reactant in various transformations.[4][5][6] Labeling this molecule allows researchers to:

  • Trace the Formyl Group: Determine if the formyl group (-CHO) is transferred to a substrate.

  • Investigate Solvent Effects: Understand the role of the solvent in reaction intermediates.

  • Elucidate Degradation Pathways: Track the breakdown of the formamide under specific reaction conditions.

  • Quantify Kinetic Isotope Effects (KIE): Measure differences in reaction rates upon isotopic substitution to probe transition state structures.[7]

The choice of isotope is dictated by the analytical method and the specific question at hand.

  • Deuterium (²H): Ideal for KIE studies and as a tracer in mass spectrometry. Its introduction can significantly alter the rate of reactions involving C-H bond cleavage at the labeled site.[7][8][9]

  • Carbon-13 (¹³C): Primarily used for Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹³C nucleus is NMR-active (spin ½), and its distinct chemical shift provides a clear signal to track the carbon backbone of the molecule.[10][11][12]

  • Nitrogen-15 (¹⁵N): The definitive tool for tracking the nitrogen atom. ¹⁵N is also a spin ½ nucleus, making it suitable for NMR, though it has very low natural abundance (0.37%), often necessitating enrichment for detection.[3][13][14]

Synthetic Pathways to Labeled this compound

The synthesis of an isotopically labeled compound is a process of building the target molecule from smaller, enriched precursors.[3] The strategy hinges on the desired label position.

Workflow for Isotopic Labeling

cluster_precursors Labeled Precursors cluster_target Target Molecule [13C]Formic Acid [13C]Formic Acid Formylation Formylation [13C]Formic Acid->Formylation For [formyl-13C] Label [15N]Diisobutylamine [15N]Diisobutylamine [15N]Diisobutylamine->Formylation For [15N] Label (with unlabeled formic acid) [2H]Formic Acid [2H]Formic Acid [2H]Formic Acid->Formylation For [formyl-2H] Label Diisobutylamine Diisobutylamine Diisobutylamine->Formylation Labeled_DIBF Labeled this compound Formylation->Labeled_DIBF Purification

Caption: General synthetic workflow for isotopic labeling.

Experimental Protocol: Synthesis of [formyl-¹³C]-N,N-Bis(2-methylpropyl)formamide

This protocol provides a reliable method for producing the ¹³C-labeled formamide, a versatile tracer for NMR and mass spectrometry studies. The causality behind this choice is the common need to track the formyl carbon, a key reactive center.

Objective: To synthesize this compound with a ¹³C label at the formyl position.

Materials:

  • Diisobutylamine (1.0 eq)

  • [¹³C]Formic acid (99% ¹³C enrichment) (1.2 eq)

  • Acetic anhydride (1.5 eq)

  • Toluene (anhydrous)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard glassware for organic synthesis under an inert atmosphere

Procedure:

  • In Situ Formation of Mixed Anhydride: To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add [¹³C]Formic acid (1.2 eq). Cool the flask to 0 °C using an ice bath.

  • Slowly add acetic anhydride (1.5 eq) dropwise to the cooled [¹³C]Formic acid with vigorous stirring. Causality: This step forms a mixed formic acetic anhydride in situ. This is a more potent acylating agent than formic acid itself, facilitating a high-yielding reaction with the secondary amine.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour.

  • Formylation Reaction: Dissolve diisobutylamine (1.0 eq) in anhydrous toluene (50 mL) and add it dropwise to the mixed anhydride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup and Purification: Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with toluene (2 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by vacuum distillation to obtain [formyl-¹³C]-N,N-Bis(2-methylpropyl)formamide as a colorless liquid.

Validation:

  • ¹³C NMR: The success of the labeling is confirmed by a significantly enhanced signal for the formyl carbon (typically around 163 ppm), which will exhibit a large one-bond coupling to the formyl proton if present.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum will show an increase of 1 m/z unit compared to the unlabeled standard, confirming the incorporation of a single ¹³C atom.

Comparative Performance Guide

The selection of an isotopic tracer is a critical decision that impacts experimental design, cost, and the quality of mechanistic data obtained. The following tables provide a direct comparison to guide this choice.

Table 1: Isotope Performance Comparison for Labeling this compound
FeatureDeuterium (²H)Carbon-13 (¹³C)Nitrogen-15 (¹⁵N)
Primary Application Kinetic Isotope Effect (KIE) studies; MS-based tracer.[7][8]NMR-based structural and mechanistic studies; MS-based tracer.[15][16]Direct tracking of nitrogen fate; NMR studies of N-containing intermediates.[17][18][19]
Detection Method Mass Spectrometry, ²H NMR¹³C NMR, Mass Spectrometry¹⁵N NMR, Mass Spectrometry
Key Advantages - Significant KIE for probing C-H bond cleavage.- Relatively low cost of deuterated reagents.- Clean, quantitative NMR signals (spin ½).- Stable label, no back-exchange issues.- Provides structural information.- Unambiguously tracks the nitrogen atom.- Spin ½ nucleus suitable for advanced NMR.[13][14]
Key Disadvantages - Potential for H/D exchange with protic solvents.- ²H NMR is less common and sensitive.- KIE can alter reaction pathway.- Higher cost of ¹³C-labeled starting materials.[10] - Lower NMR sensitivity than ¹H.- Very low natural abundance (0.37%) requires high enrichment.- Lowest NMR sensitivity of the three.[14]- High cost of ¹⁵N precursors.
Table 2: Comparison with Alternative Labeled Solvents/Reagents
CompoundKey PropertiesTypical Mechanistic UseAdvantages as a TracerDisadvantages as a Tracer
Labeled this compound BP: ~215 °C; Polar AproticFormylating agent; high-temp solvent studies.Higher boiling point for high-temp reactions; bulky isobutyl groups may alter steric interactions compared to DMF.Less common, requiring custom synthesis; physical properties less characterized than DMF.
Labeled N,N-Dimethylformamide (DMF) BP: 153 °C; Polar AproticUbiquitous solvent; Vilsmeier-Haack reagent; formyl source.[4][5]Commercially available in labeled forms; extensive literature data.Lower boiling point limits reaction temperature; potential for metabolic toxicity of methyl groups.
Labeled Acetonitrile BP: 82 °C; Polar AproticCommon HPLC and reaction solvent.Chemically more inert than formamides; simpler NMR/MS spectra.Not a source for functional group transfer (e.g., formylation); highly volatile.

Visualizing a Mechanistic Study: Formyl Group Transfer

Isotopic labeling shines when used to confirm a proposed reaction mechanism. Consider a reaction where this compound is suspected of being a formylating agent for an amine.

Reactants R-NH2 + [formyl-13C]-DIBF Transition Formyl Transfer Transition State Reactants->Transition Reaction Conditions Products [formyl-13C]-R-NHCHO + Diisobutylamine Transition->Products Analysis Analysis (NMR/MS) Products->Analysis Conclusion Conclusion: 13C label is detected in the product, confirming formyl transfer. Analysis->Conclusion

Caption: Tracking formyl group transfer using ¹³C labeling.

In this hypothetical study, analysis of the product mixture would involve ¹³C NMR and LC-MS. The presence of the ¹³C label in the newly formed amide product (R-NHCHO) and its absence in the diisobutylamine byproduct provides unequivocal evidence that this compound was the source of the formyl group. This self-validating system, where the label must appear in the product and disappear from the starting material's core structure, is the cornerstone of trustworthy mechanistic investigation.

References

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A Researcher's Guide to Purity Assessment of N,N-Bis(2-methylpropyl)formamide Through Spectroscopic Correlation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount. In the synthesis of novel compounds and active pharmaceutical ingredients (APIs), the presence of impurities can lead to undesirable side reactions, reduced yields, and compromised biological activity. This guide provides an in-depth technical comparison of spectroscopic methods for determining the purity of N,N-Bis(2-methylpropyl)formamide, also known as N,N-diisobutylformamide. By understanding the correlation between spectroscopic data and chemical purity, researchers can ensure the quality and reliability of their starting materials, leading to more robust and reproducible outcomes.

This compound is a tertiary amide often employed as a polar aprotic solvent and a reagent in organic synthesis.[1] Its purity is critical, as residual starting materials or byproducts can interfere with downstream applications. This guide will explore the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) in identifying and quantifying impurities.

The Synthetic Landscape: Understanding Potential Impurities

A common and straightforward method for synthesizing this compound is the formylation of diisobutylamine with formic acid. This reaction, while generally efficient, can result in several potential impurities that may persist in the final product if not adequately removed.

Common Impurities Include:

  • Unreacted Diisobutylamine: A primary starting material that can be carried through the purification process.

  • Residual Formic Acid: The formylating agent, which can remain if not completely neutralized and removed.

  • Water: A byproduct of the reaction and a common contaminant.

  • Side-Reaction Products: Depending on the reaction conditions, various side products could potentially form, although in well-optimized syntheses, their presence should be minimal.

The ability to detect and quantify these specific impurities is the cornerstone of effective quality control.

Comparative Analysis of Spectroscopic Techniques

The choice of spectroscopic technique for purity analysis depends on the specific information required, the nature of the impurities, and the desired level of quantitation. Each method offers unique advantages and limitations.

Spectroscopic TechniqueInformation ProvidedAdvantagesLimitations
¹H and ¹³C NMR Detailed structural information, quantitative analysis (qNMR)High resolution, excellent for structural elucidation and quantification of proton-bearing impurities.[2][3]Less sensitive than MS, may not detect non-proton-bearing impurities.
FT-IR Identification of functional groupsFast, non-destructive, good for detecting the presence of specific functional group impurities (e.g., N-H from amine, O-H from acid/water).[4]Not inherently quantitative without calibration, complex mixtures can lead to overlapping peaks.
Mass Spectrometry (MS) Molecular weight and fragmentation patternsHighly sensitive, excellent for detecting trace impurities and confirming molecular identity.[5]Fragmentation can be complex, may not be suitable for thermally labile compounds without specialized techniques.

In-Depth Spectroscopic Correlation with Purity

A multi-spectroscopic approach provides the most comprehensive assessment of this compound purity. By correlating data from NMR, FT-IR, and MS, a confident determination of purity can be achieved.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Quantification

Quantitative NMR (qNMR) has emerged as a primary analytical method for the purity assessment of organic compounds due to its high precision and accuracy.[6][7] The principle of qNMR relies on the direct proportionality between the integrated signal area of a specific nucleus and the number of those nuclei in the sample.

Due to the restricted rotation around the amide C-N bond, the ¹H NMR spectrum of N,N-disubstituted formamides often shows two sets of signals for the N-alkyl groups, especially at lower temperatures. For this compound, one would expect to see:

  • A singlet for the formyl proton (CHO) around 8.0 ppm.

  • Two sets of signals for the isobutyl groups, each consisting of:

    • A doublet for the methyl protons (-CH(CH₃)₂).

    • A multiplet for the methine proton (-CH(CH₃)₂).

    • A doublet for the methylene protons (-CH₂-N).

The presence of a single, sharp set of signals for the isobutyl groups might indicate rapid rotation at the analysis temperature or accidental chemical shift equivalence.

  • Diisobutylamine: The presence of a broad singlet corresponding to the N-H proton (typically between 0.5-2.0 ppm) is a clear indicator of this impurity. Additionally, the chemical shifts of the isobutyl protons in the free amine will differ from those in the formamide.[8]

  • Formic Acid: A sharp singlet in the region of 8.0-8.5 ppm, distinct from the formyl proton of the amide, would indicate the presence of formic acid. Its chemical shift is concentration and solvent-dependent.

  • Water: A broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.

By integrating the characteristic signals of this compound and comparing them to the integrals of known impurity signals, a relative purity can be determined. For absolute purity determination, a certified internal standard of known purity is added to the sample.

Fourier-Transform Infrared (FT-IR) Spectroscopy: A Rapid Screening Tool

FT-IR spectroscopy is an excellent first-pass technique for identifying the presence of key functional groups that indicate impurities.

The FT-IR spectrum of a pure sample of this compound would be expected to show the following characteristic absorption bands:

  • C=O Stretch (Amide I band): A strong, sharp absorption in the region of 1650-1680 cm⁻¹. This is one of the most prominent peaks in the spectrum.

  • C-H Stretch (Aliphatic): Strong absorptions in the 2850-2960 cm⁻¹ region.

  • C-N Stretch: A medium intensity band around 1100-1300 cm⁻¹.

  • Diisobutylamine: The most telling sign of this impurity is the presence of a weak to medium, broad N-H stretching vibration around 3300-3500 cm⁻¹.[4]

  • Formic Acid: A very broad O-H stretching band from 2500-3300 cm⁻¹ and a C=O stretching vibration around 1700-1725 cm⁻¹, which may overlap with the amide carbonyl.

  • Water: A broad O-H stretching band in the region of 3200-3500 cm⁻¹.

Mass Spectrometry (MS): Unveiling Trace Impurities

Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is a powerful tool for separating and identifying volatile impurities, even at trace levels.

The electron ionization (EI) mass spectrum of this compound (Molecular Weight: 157.26 g/mol ) is expected to show a molecular ion peak (M⁺) at m/z 157. The fragmentation pattern will be characteristic of N,N-disubstituted amides. Common fragmentation pathways include:

  • Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom, leading to the loss of an isobutyl radical and the formation of a stable acylium ion.

  • McLafferty Rearrangement: If sterically feasible, this rearrangement can also occur.

For the closely related N,N-dibutylformamide, prominent fragments are observed at m/z values corresponding to the loss of alkyl fragments.[9][10]

A GC-MS analysis will separate the components of the sample based on their boiling points and polarity, with the mass spectrometer providing identification of each eluting peak.

  • Diisobutylamine: Will elute at a different retention time than the formamide and will show a molecular ion peak at m/z 129 and a characteristic fragmentation pattern for a secondary amine.[8]

  • Other Volatile Impurities: Any other volatile organic impurities will be separated and can be identified by their mass spectra.

Experimental Protocols

To ensure trustworthy and reproducible results, the following detailed protocols are provided.

Protocol 1: Quantitative ¹H NMR (qNMR) Analysis

This protocol outlines the steps for determining the absolute purity of this compound using an internal standard.

Caption: Workflow for quantitative ¹H NMR (qNMR) analysis.

Purity Calculation Formula:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

  • analyte = this compound

  • std = Internal standard

Protocol 2: FT-IR Analysis for Impurity Screening

This protocol describes a rapid method for screening for common functional group impurities.

Caption: Workflow for FT-IR impurity screening.

Protocol 3: GC-MS Analysis for Volatile Impurities

This protocol details the separation and identification of volatile impurities.

Caption: Workflow for GC-MS analysis of volatile impurities.

Conclusion

Ensuring the purity of this compound is a critical step in any research or development workflow. A multi-faceted approach utilizing NMR, FT-IR, and MS provides a comprehensive and reliable assessment of purity. While FT-IR offers a rapid screening for functional group impurities and MS excels at detecting trace volatile components, qNMR stands out as the definitive technique for accurate and precise quantification of the main component and proton-bearing impurities. By implementing these spectroscopic methods and protocols, researchers can confidently validate the quality of their reagents, leading to more reliable and successful scientific outcomes.

References

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of N,N-Bis(2-methylpropyl)formamide

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower fellow researchers not only with high-performance chemicals but also with the critical knowledge to handle them safely and responsibly. N,N-Bis(2-methylpropyl)formamide, also known as N,N-Diisobutylformamide (CAS 2591-76-6), is a versatile solvent utilized in various laboratory applications.[1][2][3][4] However, its specific chemical properties necessitate a rigorous and informed approach to its disposal. This guide provides a comprehensive, step-by-step protocol grounded in established safety principles to ensure that its end-of-life management protects both laboratory personnel and the environment.

Hazard Profile & Disposal Rationale: Understanding the "Why"

The disposal procedure for any chemical is dictated by its hazard profile. This compound possesses intrinsic hazards that make indiscriminate disposal dangerous and non-compliant with regulations.[1] The foundation of a trustworthy disposal protocol is understanding why these steps are necessary.

GHS Hazard Classification

According to the Globally Harmonized System (GHS), this compound is classified with significant acute hazards.[1] This classification is the primary driver for treating it as regulated hazardous waste.

Hazard ClassificationGHS CodeSignal WordHazard StatementSource
Acute Toxicity (Oral)H302WarningHarmful if swallowed.PubChem[1]
Serious Eye DamageH318DangerCauses serious eye damage.PubChem[1]

The risk of serious eye damage necessitates stringent use of personal protective equipment (PPE) during handling and disposal, while its acute oral toxicity underscores the danger of accidental ingestion and environmental contamination.

Broader Chemical Family Considerations

While specific long-term toxicity data for this compound is limited, it belongs to the formamide family of chemicals. Other chemicals in this class, such as formamide itself and N,N-Dimethylformamide, are classified with additional chronic hazards, including suspected carcinogenicity and reproductive toxicity.[5][6][7][8] Authoritative bodies recommend a precautionary approach when handling related compounds. Therefore, the disposal plan must be conservative, assuming potential for long-term health effects and preventing any environmental release.

The Core Principle: Management as Regulated Hazardous Waste

Based on its hazard profile, This compound and any materials contaminated with it must be collected, stored, and disposed of as hazardous waste. [5][6][9][10] This is in accordance with regulations set forth by agencies such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][12]

Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. [13][14] Such actions can lead to environmental damage, harm aquatic life, and result in significant regulatory penalties.[14][15]

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe handling and disposal of this compound waste from the point of generation to its final collection.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing:

  • Eye Protection: Chemical splash goggles are mandatory to protect against the risk of serious eye damage.[1]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or butyl rubber). Always consult a glove compatibility chart for the specific material.[9]

  • Protective Clothing: A standard laboratory coat.

Step 2: Waste Collection and Segregation

Proper segregation is critical to prevent dangerous chemical reactions.

  • Liquid Waste: Collect pure this compound and solutions containing it in a dedicated, sealable, and airtight waste container.[9]

  • Solid Waste: Collect grossly contaminated items (e.g., pipette tips, absorbent pads from a spill) in a separate, clearly labeled, sealable container or bag.

  • Avoid Incompatibilities: Crucially, do not mix this waste with incompatible chemicals. Amides as a class can react hazardously with acids (both oxidizing and non-oxidizing) and strong oxidizing agents, potentially generating heat or toxic gases.[9][16]

Step 3: Container Management and Labeling

Proper container management is a cornerstone of laboratory safety and regulatory compliance.

  • Select a Compatible Container: Use a container made of a material compatible with this compound. The original product container is often a suitable choice.[17] If using an alternative, high-density polyethylene (HDPE) is generally appropriate.

  • Label Immediately: From the moment the first drop of waste is added, the container must be labeled.[9][17] The label must clearly state:

    • The words "HAZARDOUS WASTE" [11][17]

    • The full chemical name: "this compound"

    • An indication of the hazards (e.g., "Toxic," "Corrosive").

  • Keep Containers Closed: Waste containers must be securely capped at all times, except when actively adding waste.[14][17] This prevents the release of vapors and minimizes the risk of spills.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near its point of generation pending pickup.[17]

  • Designate an Area: Store the waste container in a designated SAA, such as a laboratory fume hood or a secondary containment tray on a benchtop.[9][17]

  • Ensure Safe Conditions: The SAA must be in a cool, well-ventilated area, away from heat, sparks, or open flames.[6][7][9]

  • Control Access: The area should be under the control of laboratory personnel.[17]

Step 5: Arranging for Final Disposal

The final step is to transfer the waste to trained professionals.

  • Contact EH&S: When the container is full or the waste is no longer being generated, contact your institution's Environmental Health & Safety (EH&S) department to arrange for a waste pickup.[9][14]

  • Complete Paperwork: Fill out any required chemical waste collection forms accurately and completely.[9]

  • Final Disposal Method: The EH&S office will ensure the waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF), where it will typically be disposed of via high-temperature incineration.[5][6][13][15]

Emergency Procedures: Spill Management

In the event of an accidental spill, immediate and correct action is vital.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large, evacuate the lab.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[9]

  • Contain and Absorb: Wearing appropriate PPE, cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[5][6][9]

  • Collect Waste: Carefully scoop the absorbed material into a sealable, compatible container.[5][9]

  • Label and Dispose: Label the container as "Hazardous Waste: this compound Spill Debris" and manage it for disposal according to the protocol above.[9]

  • Decontaminate: Clean the spill area thoroughly.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Collection cluster_storage Storage & Management cluster_disposal Final Disposition cluster_spill Emergency Spill start Generate Waste (Liquid or Solid) ppe Don Appropriate PPE (Goggles, Gloves, Coat) start->ppe spill Spill Occurs start->spill container_choice Select Compatible Waste Container ppe->container_choice label_container Label Container: 'HAZARDOUS WASTE' + Chemical Name container_choice->label_container collect_waste Add Waste to Container label_container->collect_waste close_container Keep Container Securely Closed collect_waste->close_container store_saa Store in Designated SAA (Cool, Ventilated, Secure) close_container->store_saa check_compat Segregate from Incompatible Waste (e.g., Acids) store_saa->check_compat full_or_done Container Full or Project Complete? check_compat->full_or_done full_or_done->collect_waste No contact_ehs Contact EH&S for Pickup full_or_done->contact_ehs Yes end Safe & Compliant Disposal contact_ehs->end spill_protocol Follow Spill Protocol: Absorb, Collect, Label as Spill Debris spill->spill_protocol Yes spill_protocol->store_saa

Caption: Disposal workflow for this compound.

References

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  • N,N-Diisobutylformamide | CAS#:2591-76-6. (n.d.). Chemsrc. Retrieved from [Link]

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  • Probe containing Formamide - SAFETY DATA SHEET. (n.d.). Dako. Retrieved from [Link]

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Navigating Safety: A Comprehensive Guide to Personal Protective Equipment for Handling N,N-Bis(2-methylpropyl)formamide

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the meticulous handling of laboratory chemicals is paramount. N,N-Bis(2-methylpropyl)formamide, also known as N,N-Diisobutylformamide, is a solvent with a unique profile of properties that make it valuable in various applications. However, its safe handling necessitates a thorough understanding of its potential hazards and the corresponding protective measures. This guide provides an in-depth, experience-driven framework for the selection, use, and disposal of Personal Protective Equipment (PPE) when working with this compound, ensuring both personal safety and experimental integrity.

Understanding the Hazard: Why PPE is Non-Negotiable

This compound is classified as a substance that is harmful if swallowed and can cause serious eye damage. While comprehensive toxicological data for this specific compound is limited, the broader family of formamides presents known health risks, including potential reproductive toxicity and skin irritation. Therefore, a proactive and conservative approach to PPE is a cornerstone of responsible laboratory practice. The Occupational Safety and Health Administration (OSHA) mandates that employers must provide appropriate PPE for their employees, and it is the researcher's responsibility to use it correctly.[1][2][3]

The Core Arsenal: Selecting the Right PPE

The selection of PPE is not a one-size-fits-all approach. It is a dynamic process that depends on the scale of the operation, the potential for splashing or aerosolization, and the duration of exposure.

Hand Protection: Your First Line of Defense

Key Considerations for Glove Selection:

  • Material Compatibility: For formamides, nitrile and butyl rubber gloves are generally recommended for their resistance to this class of chemicals.[4] Neoprene may also offer some protection.

  • Thickness: Thicker gloves generally provide longer breakthrough times. For incidental contact (e.g., handling a sealed container), a standard nitrile glove may suffice. For tasks with a higher risk of splash or for prolonged handling, a thicker, chemical-resistant glove is essential.[5]

  • Dexterity: The need for fine motor skills in many laboratory procedures must be balanced with the level of protection.

Recommended Glove Selection:

Task Glove Material Thickness Recommendation
Incidental Contact NitrileStandard issueSuitable for brief handling of closed containers.
Splash Potential Nitrile or NeopreneThicker gaugeRecommended for routine lab procedures.
Extended Contact/Immersion Butyl RubberHeavy-dutyThe most protective option for large-scale work or spill cleanup.

Important Note: Always inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing, before and during use. Double-gloving can provide an additional layer of protection, especially when handling highly concentrated solutions.

Eye and Face Protection: Shielding from Splashes and Vapors

Given that this compound can cause serious eye damage, robust eye and face protection is mandatory.

  • Safety Glasses: At a minimum, safety glasses with side shields should be worn for all work with this chemical.

  • Chemical Splash Goggles: Where there is any risk of splashing, chemical splash goggles that form a seal around the eyes are required.[4]

  • Face Shield: For procedures with a significant splash or aerosolization potential, a face shield should be worn in addition to chemical splash goggles to protect the entire face.

Body Protection: Preventing Skin Contact

A standard, clean, and buttoned laboratory coat should be worn to protect the skin and clothing from contamination. For larger-scale operations or in the event of a spill, a chemical-resistant apron or coveralls may be necessary. Ensure that clothing covers all exposed skin, including the use of long pants and closed-toe shoes.

Respiratory Protection: A Precautionary Measure

Whenever possible, this compound should be handled in a certified chemical fume hood to minimize the inhalation of vapors.[4] If a fume hood is not available or if there is a potential for exposure levels to exceed established limits, a respiratory protection program that complies with OSHA standard 29 CFR 1910.134 must be implemented. This would involve the use of an appropriate, NIOSH-approved respirator following a thorough risk assessment and fit-testing.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound is crucial for minimizing risk.

Pre-Operation Checklist
  • Review the Safety Data Sheet (SDS): Before any new procedure, thoroughly read the SDS for this compound.

  • Assemble and Inspect PPE: Ensure all necessary PPE is available, in good condition, and fits correctly.

  • Prepare the Work Area: Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[4] Ensure that an eyewash station and safety shower are readily accessible.

  • Gather Materials: Have all necessary equipment and reagents within the designated work area to minimize movement.

Donning and Doffing PPE: The Critical Sequence

Properly putting on and taking off PPE is essential to prevent cross-contamination.

Donning Sequence:

  • Lab Coat

  • Goggles/Face Shield

  • Gloves (pull cuffs over the sleeves of the lab coat)

Doffing Sequence:

  • Gloves (using a glove-to-glove and then skin-to-skin technique to avoid touching the outer contaminated surface)

  • Goggles/Face Shield

  • Lab Coat

PPE Selection Workflow

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Assess Task task_type What is the nature of the task? start->task_type incidental Incidental Contact (e.g., handling closed container) task_type->incidental Low Risk splash Potential for Splash (e.g., pouring, mixing) task_type->splash Medium Risk aerosol Potential for Aerosolization (e.g., heating, sonicating) task_type->aerosol High Risk ppe_incidental Standard Nitrile Gloves Safety Glasses with Side Shields Lab Coat incidental->ppe_incidental ppe_splash Thicker Nitrile/Neoprene Gloves Chemical Splash Goggles Lab Coat splash->ppe_splash ppe_aerosol Butyl Rubber Gloves (or double-gloved) Chemical Splash Goggles & Face Shield Lab Coat Work in Fume Hood aerosol->ppe_aerosol end Proceed with Task ppe_incidental->end ppe_splash->end ppe_aerosol->end

PPE Selection Workflow for this compound.

Disposal Plan: Responsible Management of Waste

Proper disposal of both chemical waste and contaminated PPE is a critical final step in the safe handling of this compound. All waste generated must be treated as hazardous waste.

Chemical Waste Disposal
  • Segregation: Collect all liquid waste containing this compound in a dedicated, properly labeled, and sealed container. Do not mix with incompatible wastes.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Storage: Store the sealed waste container in a designated satellite accumulation area, away from ignition sources and incompatible materials.[6]

  • Pickup: Arrange for waste pickup through your institution's EHS department.

Contaminated PPE Disposal
  • Solid Waste: All disposable PPE, such as gloves, bench paper, and pipette tips, that has come into contact with this compound must be disposed of as hazardous solid waste.[5]

  • Collection: Place contaminated solid waste in a designated, labeled, and sealed container. This container should be separate from the liquid waste container.

  • Disposal: The solid hazardous waste should be collected by your institution's EHS department for proper disposal.

The following diagram outlines the disposal plan for waste generated from handling this compound.

Disposal_Plan start Waste Generated waste_type Liquid or Solid Waste? start->waste_type liquid_waste Liquid Waste (this compound and solutions) waste_type->liquid_waste Liquid solid_waste Solid Waste (Contaminated gloves, paper towels, etc.) waste_type->solid_waste Solid collect_liquid Collect in a dedicated, labeled, sealed container. liquid_waste->collect_liquid collect_solid Collect in a separate, labeled, sealed container. solid_waste->collect_solid store_waste Store in a designated Satellite Accumulation Area. collect_liquid->store_waste collect_solid->store_waste contact_ehs Contact Environmental Health & Safety for waste pickup. store_waste->contact_ehs end Proper Disposal contact_ehs->end

Disposal Plan for this compound Waste.

In Case of Emergency: Spill and Exposure Procedures

Spill:

  • Evacuate the immediate area.

  • Alert nearby personnel and your supervisor.

  • If the spill is large or you are not trained to handle it, contact your institution's EHS department immediately.

  • For small spills, if you are trained and have the appropriate PPE and spill kit, contain the spill with an inert absorbent material and dispose of it as hazardous waste.

Exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

By adhering to these rigorous safety protocols, you can confidently and safely utilize this compound in your research and development endeavors, fostering a culture of safety and scientific excellence within your laboratory.

References

  • Rutgers University. (n.d.). Formamide. Retrieved from [Link]

  • Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards. Retrieved from [Link]

  • eCFR. (n.d.). 29 CFR Part 1910 Subpart I -- Personal Protective Equipment. Retrieved from [Link]

  • University of Massachusetts Lowell. (n.d.). Handling Formamide. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Agilent. (n.d.). Probe containing Formamide - SAFETY DATA SHEET. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.132 - General requirements. Retrieved from [Link]

Sources

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